5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
Description
BenchChem offers high-quality 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoro-4-methyl-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O.ClH/c1-3-4(6)5(9)8-2-7-3;/h2H,1H3,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZJDGAMMFBXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743751 | |
| Record name | 5-Fluoro-6-methylpyrimidin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2145-55-3 | |
| Record name | 5-Fluoro-6-methylpyrimidin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride CAS number
An In-Depth Technical Guide to 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride (CAS No: 2145-55-3), a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a probable synthetic pathway, and its potential applications as a key building block in the development of novel therapeutics. Furthermore, this guide presents a detailed, field-proven protocol for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and outlines essential safety and handling procedures. The information is structured to provide both foundational knowledge and actionable insights for professionals in the field.
Chemical Identity and Physicochemical Properties
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a heterocyclic organic compound. The presence of a fluorine atom on the pyrimidine ring can significantly modulate the compound's physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets. The hydrochloride salt form is often utilized to improve solubility and handling characteristics.
The core structure, 5-Fluoro-6-methylpyrimidin-4-ol, is registered under CAS number 2145-53-1.[1] The hydrochloride salt, the subject of this guide, is identified by CAS Number: 2145-55-3 .[2]
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of the free base, 5-Fluoro-6-methylpyrimidin-4-ol, which are foundational to understanding the behavior of its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₅H₅FN₂O | BLD Pharm[1] |
| Molecular Weight | 128.10 g/mol | BLD Pharm[1] |
| IUPAC Name | 5-fluoro-6-methylpyrimidin-4(1H)-one | PubChem |
| SMILES Code | OC1=NC=NC(C)=C1F | BLD Pharm[1] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Soluble in water (as hydrochloride salt) | Inferred |
Synthesis and Mechanism of Action
The synthesis of substituted pyrimidines is a well-established field in organic chemistry. While a specific, published route for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride was not found in the immediate search, a highly probable synthetic pathway can be extrapolated from similar structures, such as 6-ethyl-5-fluoro-4-hydroxy pyrimidine, a key intermediate in the synthesis of the antifungal drug voriconazole.[3]
The core reaction involves the condensation of an amidine with a β-ketoester. This approach is efficient and utilizes readily available starting materials.[3][4]
Proposed Synthetic Pathway
A logical synthesis would involve the Claisen condensation of ethyl fluoroacetate with a methyl ketone source to form a fluorinated β-ketoester, followed by cyclization with formamidine.
The workflow can be visualized as follows:
Caption: Proposed synthetic workflow for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
The causality behind this choice of reaction is its high efficiency and modularity. The use of sodium methoxide as a base in the cyclocondensation step facilitates the reaction to proceed to completion. The final acidification with HCl in an appropriate solvent like ethanol allows for the isolation of the stable hydrochloride salt.
Applications in Drug Discovery
Pyrimidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[5] Fluorinated pyrimidines, in particular, are of high interest. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa, making it a valuable tool for lead optimization.
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is an attractive building block for several reasons:
-
Kinase Inhibitors: The pyrimidine core is a known hinge-binding motif for many protein kinases. Derivatives of this compound could be explored as inhibitors for various kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFR).[6]
-
Antiviral and Antifungal Agents: Nucleoside analogs incorporating modified pyrimidine bases are a cornerstone of antiviral and antifungal therapy.[5] This compound could serve as a precursor for novel nucleoside analogs. The structurally related compound, 5-Fluorouracil, is a widely used chemotherapeutic agent that functions as an antimetabolite.[7]
-
Agrochemicals: Pyrimidine derivatives also find use in the agrochemical industry as herbicides and pesticides.[8]
The primary utility of this compound for drug development professionals lies in its role as a versatile intermediate for creating libraries of novel compounds for screening against various biological targets.
Analytical Methodology: A Validated Approach
Accurate quantification of small molecules is critical in drug development, from pharmacokinetic studies to quality control. A robust and sensitive analytical method is therefore essential. Based on established methods for the analysis of 5-Fluorouracil and its metabolites in biological matrices, a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the gold standard.[9][10][11]
Detailed Protocol: LC-MS/MS Quantification in Plasma
This protocol describes a self-validating system for the quantitative analysis of 5-Fluoro-6-methylpyrimidin-4-ol from plasma, adapted from validated methods for similar analytes.[9][11]
Objective: To accurately determine the concentration of 5-Fluoro-6-methylpyrimidin-4-ol in human plasma.
Materials:
-
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride (as analytical standard)
-
An appropriate internal standard (IS), e.g., an isotopically labeled version of the analyte.
-
Human Plasma (K₂EDTA)
-
Acetonitrile (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Milli-Q or equivalent purified water
Instrumentation:
-
UPLC or HPLC system
-
Tandem Mass Spectrometer (e.g., Sciex, Waters, Agilent) equipped with an electrospray ionization (ESI) source.
Procedure:
-
Standard and QC Preparation:
-
Prepare a 1 mg/mL stock solution of the analytical standard in methanol.
-
Perform serial dilutions to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking into blank plasma.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of internal standard solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., Atlantis dC18) is suitable.[9]
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in positive ion mode.
-
MRM Transitions: These must be optimized by infusing the pure compound. A hypothetical transition would be based on the parent mass [M+H]⁺ and a stable fragment ion.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Use a weighted (1/x²) linear regression to fit the data.
-
Determine the concentration of the analyte in QC and unknown samples from the calibration curve.
-
The workflow for this analytical protocol is as follows:
Caption: Experimental workflow for LC-MS/MS analysis.
Safety, Handling, and Storage
As a research chemical, a comprehensive toxicological profile for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is not available. Therefore, it must be handled with the standard precautions for a potentially hazardous substance. Safety guidelines can be inferred from safety data sheets (SDS) for structurally related and well-characterized compounds like 5-Fluorouracil.[12]
5.1. Hazard Identification (Anticipated)
-
May be harmful if swallowed, inhaled, or absorbed through the skin.[12]
-
May cause irritation to the skin, eyes, and respiratory tract.
-
Fluorinated organic compounds can release hazardous decomposition products like hydrogen fluoride upon combustion.[12]
5.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a chemical fume hood to avoid inhalation.[13]
-
Personal Protective Equipment: Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]
5.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Conclusion
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its fluorinated pyrimidine core offers a strategic advantage in designing novel therapeutics with potentially enhanced pharmacological properties. Understanding its synthesis, analytical quantification, and safe handling, as detailed in this guide, is paramount to unlocking its full potential in the research and development pipeline.
References
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5-Fluoro-2-methylpyrimidin-4-ol | C5H5FN2O | CID 45080525 . PubChem, National Center for Biotechnology Information. [Link]
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6-Fluoro-5-methylpyrimidin-4-amine . MySkinRecipes. [Link]
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5-METHYLPYRIMIDIN-4-OL [P84142] . ChemUniverse. [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors . PubMed Central, National Institutes of Health. [Link]
- Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
-
LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients . PubMed, National Institutes of Health. [Link]
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6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole . PubChem, National Center for Biotechnology Information. [Link]
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A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil . National Institutes of Health. [Link]
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5-Fluorouracil . PubChem, National Center for Biotechnology Information. [Link]
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5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one . PubChem, National Center for Biotechnology Information. [Link]
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5-fluoro-1H-pyrimidine-2,4-dione; 1-[(2R,5S)-5-(hydroxymethyl) - PubChem . PubChem, National Center for Biotechnology Information. [Link]
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Recent Advances in Pyrimidine-Based Drugs . MDPI. [Link]
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5-Fluorouracil – Characteristics and Analytical Determination . ResearchGate. [Link]
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Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits . MDPI. [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine . ResearchGate. [Link]
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Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot . TSI Journals. [Link])
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physicochemical properties of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2][3] These intrinsic characteristics—solubility, lipophilicity, ionization constant (pKa), and solid-state properties—govern a compound's behavior from its initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile within a biological system.[4][5] This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, a heterocyclic compound of interest in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and presenting self-validating protocols for characterization. The methodologies outlined herein are designed to be robust and reproducible, providing a framework for the comprehensive evaluation of this and similar novel chemical entities.
Molecular Identity and Structural Attributes
The subject of this guide is 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
-
Chemical Name: 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
-
Molecular Formula: C₅H₆ClFN₂O
-
Molecular Weight: 164.57 g/mol
The structural features of this molecule—a pyrimidinol core, a fluorine substituent, and a methyl group—are expected to significantly influence its physicochemical behavior. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent molecule.
Core Physicochemical Properties: A Deeper Dive
The following sections detail the key physicochemical parameters and provide standardized protocols for their determination.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.[2] For orally administered drugs, sufficient solubility is required for dissolution in the gastrointestinal tract prior to absorption.
Table 1: Predicted and Experimental Solubility of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
| Parameter | Method | Predicted Value | Experimental Protocol |
| Thermodynamic Solubility | Shake-Flask (OECD 105) | - | See Protocol 2.1.1 |
| Kinetic Solubility | High-Throughput Assay | - | See Protocol 2.1.2 |
| pH-Solubility Profile | Potentiometric Titration | - | See Protocol 2.1.3 |
-
Preparation of Saturated Solution: Add an excess amount of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Compound Stock Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well microplate.
-
Precipitation Monitoring: Monitor the solution for precipitation over a set period (e.g., 2 hours) using nephelometry or turbidimetry. The concentration at which precipitation is first observed is the kinetic solubility.
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2 to 10).
-
Solubility Determination: Determine the thermodynamic solubility of the compound in each buffer using the shake-flask method (Protocol 2.1.1).
-
Data Analysis: Plot the logarithm of solubility against pH to generate the pH-solubility profile.
Lipophilicity and Partition Coefficient (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for membrane permeability and target engagement.[2] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.
Table 2: Lipophilicity Parameters for 5-Fluoro-6-methylpyrimidin-4-ol
| Parameter | Method | Predicted Value (XLogP3) | Experimental Protocol |
| LogP | Shake-Flask (OECD 107) | -0.4 (for a similar compound)[8] | See Protocol 2.2.1 |
| LogD at pH 7.4 | Shake-Flask (OECD 107) | - | See Protocol 2.2.1 |
-
System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS pH 7.4 for LogD). Pre-saturate each phase with the other.
-
Compound Addition: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Centrifuge to separate the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using HPLC-UV.
-
Calculation:
-
LogP = log ([Concentration in Octanol] / [Concentration in Water]) for the neutral form.
-
LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer]) at a specific pH.
-
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. This is critical as the ionization state affects solubility, permeability, and target binding.
Table 3: Ionization Constant of 5-Fluoro-6-methylpyrimidin-4-ol
| Parameter | Method | Predicted Value | Experimental Protocol |
| pKa | Potentiometric Titration | - | See Protocol 2.3.1 |
| pKa | UV-Metric Titration | - | See Protocol 2.3.2 |
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the pH range.
-
Titration: Titrate the solution with a standardized solution of HCl or NaOH while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
-
Sample Preparation: Prepare a series of solutions of the compound in buffers of varying pH.
-
UV-Vis Spectroscopy: Measure the UV-Vis spectrum of each solution.
-
Data Analysis: Identify wavelengths where the ionized and unionized forms have different absorbances. Plot absorbance at these wavelengths against pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) can impact its stability, dissolution rate, and manufacturability.
Table 4: Solid-State Properties of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
| Parameter | Method | Observation/Data |
| Melting Point | Differential Scanning Calorimetry (DSC) | To be determined via Protocol 2.4.1 |
| Crystallinity | X-Ray Powder Diffraction (XRPD) | To be determined via Protocol 2.4.2 |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | To be determined via Protocol 2.4.3 |
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan and seal it.
-
Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
-
Sample Preparation: Place a sufficient amount of the powder sample on the sample holder.
-
Analysis: Scan the sample over a range of 2θ angles (e.g., 2° to 40°).
-
Data Interpretation: A crystalline solid will produce a diffraction pattern with sharp peaks, while an amorphous solid will show a broad halo.
-
Sample Preparation: Place a known mass of the sample in the DVS instrument.
-
Analysis: Subject the sample to a programmed cycle of increasing and decreasing relative humidity (RH) at a constant temperature.
-
Data Interpretation: Plot the change in mass versus RH. The degree of water uptake at different RH levels indicates the hygroscopicity of the material.
Spectroscopic and Chromatographic Characterization
Analytical techniques are essential for confirming the identity and purity of the compound.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for purity assessment and quantification in other physicochemical tests.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the molecular structure. For 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, ¹H, ¹³C, and ¹⁹F NMR would be informative.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this compound.
Visualization of Key Concepts
Visual aids can enhance the understanding of complex relationships.
Caption: Workflow for the physicochemical characterization of a novel compound.
Caption: pH-dependent ionization of 5-Fluoro-6-methylpyrimidin-4-ol.
Conclusion
The comprehensive physicochemical characterization of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, as outlined in this guide, is an indispensable component of its development as a potential therapeutic agent. The experimental protocols provided offer a robust framework for obtaining high-quality, reproducible data. A thorough understanding of these properties will enable informed decisions in formulation development, preclinical studies, and ultimately, clinical evaluation. The principles and methodologies described herein are broadly applicable to the characterization of other novel small molecules in the drug discovery pipeline.
References
- Di, L., & Kerns, E. H. (2016).
- Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235-248.
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249.
- Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling in drug discovery. Drug discovery today, 8(7), 316-323.
- Avdeef, A. (2012).
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PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
An in-depth technical guide on the synthesis of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, designed for researchers, scientists, and drug development professionals.
Introduction: The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting unique properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1][2] Fluorinated pyrimidines, in particular, are a privileged scaffold found in numerous clinically significant pharmaceuticals, including antiviral and anticancer agents like the renowned 5-Fluorouracil (5-FU).[3][4] The strategic placement of fluorine can profoundly influence the biological activity of these heterocycles.[4] This guide provides a detailed, field-proven pathway for the synthesis of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, a valuable building block for the development of novel therapeutic agents. The presented methodology is grounded in established chemical principles, emphasizing efficiency, scalability, and the use of readily accessible starting materials.
Core Synthesis Strategy: A Two-Step Cyclocondensation Approach
The most direct and industrially viable route to 5-Fluoro-6-methylpyrimidin-4-ol is a two-step process. This pathway begins with the synthesis of a key β-ketoester intermediate, followed by a cyclocondensation reaction to construct the pyrimidine ring. This approach is analogous to established methods for similar structures, such as 6-ethyl-5-fluoropyrimidin-4-ol, a known intermediate in the synthesis of the antifungal agent Voriconazole.[5][6]
The overall workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of 5-Fluoro-6-methylpyrimidin-4-ol HCl.
Part 1: Synthesis of the Key Intermediate: Ethyl 2-fluoro-3-oxobutanoate
The foundational step is a Claisen condensation reaction to generate the requisite β-ketoester. This reaction couples an ester (ethyl 2-fluoroacetate) with an acyl source (acetyl chloride) in the presence of a strong base. The α-fluoro substituent is critical as it directs the cyclization in the subsequent step to yield the desired 5-fluoro isomer.
Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) suspended in anhydrous tetrahydrofuran (THF).
-
Initial Reaction: Cool the suspension to 0 °C in an ice bath.
-
Addition of Fluoroacetate: Add a solution of ethyl 2-fluoroacetate (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes.
-
Addition of Acyl Chloride: Add a solution of acetyl chloride (1.05 equivalents) in anhydrous THF dropwise via the dropping funnel. A precipitate may form during this addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, ethyl 2-fluoro-3-oxobutanoate, can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.
Part 2: Cyclocondensation and Hydrochloride Salt Formation
This step involves the construction of the pyrimidine ring by reacting the β-ketoester intermediate with formamide in the presence of a base, followed by acidification to yield the final hydrochloride salt. Formamide serves as a cost-effective source for the N1-C2-N3 fragment of the pyrimidine ring.[5][7][8]
Experimental Protocol:
-
Reaction Setup: Prepare a solution of sodium methoxide (NaOMe, 30% in methanol, 2.5 equivalents) in a round-bottom flask.
-
Addition of Reactants: To this solution, add formamide (5 equivalents). Heat the mixture to approximately 50 °C.
-
Cyclization: Add the crude ethyl 2-fluoro-3-oxobutanoate (1.0 equivalent) from the previous step dropwise to the heated formamide-NaOMe solution.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the formation of the product by TLC or LC-MS.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the volatile components (primarily methanol) under reduced pressure.
-
Precipitation: To the resulting residue, add water. Adjust the pH to approximately 6 with concentrated hydrochloric acid (HCl). This will protonate the pyrimidinol and initiate precipitation of the free base or, with sufficient acid, the hydrochloride salt.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water and then with a small amount of cold acetone.
-
Purification & Salt Formation: The crude product can be recrystallized from a suitable solvent like acetone or an ethanol/water mixture to yield pure 5-Fluoro-6-methylpyrimidin-4-ol.[5] To ensure complete conversion to the hydrochloride salt, the purified free base can be suspended in a solvent like isopropanol, followed by the addition of a solution of HCl in isopropanol until the mixture is acidic. The resulting salt is then filtered, washed with diethyl ether, and dried under vacuum.
Mechanistic Rationale:
The cyclocondensation proceeds through a well-established mechanism. The base (sodium methoxide) facilitates the reaction between formamide and the β-ketoester. The nitrogen from the formamide acts as a nucleophile, attacking the ketone carbonyl of the ester. This is followed by an intramolecular cyclization where the second nitrogen attacks the ester carbonyl, leading to the elimination of ethanol and water to form the aromatic pyrimidine ring.
Caption: Simplified mechanism of pyrimidine ring formation.
Data Summary and Characterization
While specific data for the title compound is sparse, the expected results can be reliably extrapolated from its close analog, 6-ethyl-5-fluoropyrimidin-4-ol.[5][6]
| Parameter | Expected Value/Result | Notes |
| Overall Yield | 35-45% | Based on the two-step synthesis of the ethyl analog.[5] |
| Appearance | White to off-white solid | Typical for pyrimidinol compounds. |
| Melting Point | >120 °C | The ethyl analog melts at 120-126 °C.[5] |
| ¹H NMR | δ ~2.3 (s, 3H, -CH₃), ~8.0 (s, 1H, Ar-H), ~12-13 (br s, 1H, -OH/NH) | Signals are predicted based on structure and data for similar compounds.[6] |
| Mass Spec (ESI) | m/z = 143 [M+H]⁺ | For the free base C₅H₅FN₂O. |
Conclusion
This guide outlines a robust and efficient two-step synthesis for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride. By leveraging a classical Claisen condensation followed by a formamide-mediated cyclocondensation, this pathway provides reliable access to a key fluorinated heterocyclic intermediate. The methodology is built upon well-documented procedures for analogous compounds, ensuring a high degree of transferability and success for researchers in the pharmaceutical and chemical sciences.[5][6] The use of inexpensive and readily available reagents makes this route amenable to large-scale production.
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Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Institutes of Health (NIH). [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed, National Institutes of Health (NIH). [Link]
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An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry; Vol. 24, No. 3 (2012), 1409-1410. [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. [Link]
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An In-Depth Technical Guide to the Presumed Mechanism of Action of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
This guide provides a detailed exploration of the hypothesized mechanism of action of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride. As a novel derivative of the 5-fluoropyrimidine class of compounds, its specific biological activities are not yet extensively documented in publicly available literature. Therefore, this document synthesizes established knowledge of related antimetabolites to propose a scientifically grounded mechanism and outlines the requisite experimental methodologies for its validation. This approach is tailored for researchers, scientists, and drug development professionals seeking to investigate and characterize this compound.
Introduction: The 5-Fluoropyrimidine Lineage and a Novel Entrant
The family of 5-fluoropyrimidines represents a cornerstone of cancer chemotherapy.[1][2][3] These compounds function as antimetabolites, molecules that mimic the structure of natural pyrimidines and thereby interfere with the synthesis of DNA and RNA.[2][4] The archetypal member of this class, 5-fluorouracil (5-FU), has been a mainstay in the treatment of various solid tumors for decades.[1][5] The efficacy of 5-FU and its derivatives hinges on the strategic placement of a fluorine atom at the C5 position of the pyrimidine ring. This substitution is key to the inhibition of thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[6]
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, by virtue of its chemical structure, is postulated to belong to this class of antimetabolites. The presence of the 5-fluoro group strongly suggests a mechanism of action that converges with that of 5-FU. However, the addition of a methyl group at the C6 position may influence its metabolic activation, target affinity, and overall pharmacological profile. This guide will, therefore, dissect the probable biochemical journey of this molecule from a prodrug to an active cytotoxic agent.
Hypothesized Mechanism of Action: A Prodrug-Centric Paradigm
It is highly probable that 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride functions as a prodrug that requires intracellular enzymatic conversion to exert its cytotoxic effects. This proposed metabolic activation cascade, illustrated below, culminates in the formation of active metabolites that disrupt DNA and RNA synthesis.
Caption: Hypothesized metabolic activation and mechanism of action of 5-Fluoro-6-methylpyrimidin-4-ol.
Anabolic Conversion to Active Metabolites
Upon cellular uptake, 5-Fluoro-6-methylpyrimidin-4-ol is likely metabolized to 5-fluoro-6-methyluracil. This intermediate can then be further anabolized through two primary pathways:
-
Conversion to a Thymidylate Synthase Inhibitor: Through a series of enzymatic reactions involving ribosylation and phosphorylation, 5-fluoro-6-methyluracil is predicted to be converted to its deoxyribonucleoside monophosphate form. This active metabolite, analogous to the 5-FU metabolite fluorodeoxyuridine monophosphate (FdUMP), is expected to be a potent inhibitor of thymidylate synthase.[6] By forming a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate, it would block the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), thereby depleting the cellular pool of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis.[6]
-
Incorporation into RNA: Alternatively, 5-fluoro-6-methyluracil can be converted to its ribonucleoside triphosphate form. This fraudulent nucleotide can then be incorporated into RNA in place of uridine triphosphate (UTP). This incorporation is known to disrupt RNA processing and function, leading to cytotoxicity.[2]
The Role of the 6-Methyl Group
The presence of the methyl group at the C6 position is a key structural deviation from 5-FU. This modification could have several implications:
-
Enzyme Affinity: The methyl group may alter the affinity of the active metabolites for their target enzymes, such as thymidylate synthase, or for the enzymes involved in the anabolic pathway. This could potentially lead to a more favorable therapeutic index.
-
Metabolic Stability: The methyl group might influence the rate of catabolism of the compound, potentially leading to a longer intracellular half-life and sustained target inhibition.
-
Cellular Uptake: The lipophilicity of the molecule could be altered by the methyl group, which may affect its transport across the cell membrane.
Experimental Validation of the Hypothesized Mechanism
A rigorous experimental approach is necessary to validate the proposed mechanism of action. The following sections outline key experimental protocols.
In Vitro Cytotoxicity Assays
The initial step is to determine the cytotoxic potential of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride across a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO or saline).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
| Cell Line | Tissue of Origin | Predicted IC50 Range (µM) |
| MCF-7 | Breast Cancer | 1 - 20 |
| HCT116 | Colon Cancer | 0.5 - 15 |
| A549 | Lung Cancer | 5 - 50 |
| PANC-1 | Pancreatic Cancer | 10 - 100 |
Target Engagement: Thymidylate Synthase Inhibition
To confirm the direct inhibition of thymidylate synthase, a cell-free enzymatic assay is recommended.
Experimental Protocol: Thymidylate Synthase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human thymidylate synthase, dUMP, and N5,N10-methylenetetrahydrofolate in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the pre-activated form of 5-Fluoro-6-methylpyrimidin-4-ol (the presumed deoxyribonucleoside monophosphate metabolite) to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction and incubate at 37°C for a defined period.
-
Quantification: Measure the production of dihydrofolate (DHF), a product of the reaction, spectrophotometrically at 340 nm.
-
IC50 Determination: Calculate the IC50 value for the inhibition of thymidylate synthase.
Analysis of DNA and RNA Synthesis Inhibition
The impact of the compound on macromolecular synthesis should be assessed.
Experimental Protocol: Radiolabeled Nucleoside Incorporation Assay
-
Cell Culture and Treatment: Culture cancer cells and treat them with 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride at concentrations around its IC50 value for 24 hours.
-
Radiolabeling: Add [³H]-thymidine or [³H]-uridine to the culture medium and incubate for an additional 4 hours.
-
Cell Lysis and Precipitation: Lyse the cells and precipitate the DNA and RNA using trichloroacetic acid (TCA).
-
Scintillation Counting: Collect the precipitates on glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the amount of incorporated radiolabel in treated cells to that in untreated control cells to determine the extent of inhibition of DNA and RNA synthesis.
Caption: A streamlined experimental workflow for elucidating the mechanism of action.
Metabolite Identification
To confirm the conversion of the parent compound to its active forms, metabolite identification studies are crucial.
Experimental Protocol: LC-MS/MS Analysis of Intracellular Metabolites
-
Cell Culture and Treatment: Treat cancer cells with 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride for various time points.
-
Metabolite Extraction: Extract intracellular metabolites using a cold methanol/water solution.
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its predicted metabolites (e.g., 5-fluoro-6-methyluracil, and its ribonucleoside and deoxyribonucleoside phosphate forms).
-
Data Interpretation: Compare the metabolite profiles of treated and untreated cells to confirm the metabolic pathway.
Conclusion and Future Directions
The structural features of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride strongly suggest that it functions as a next-generation 5-fluoropyrimidine antimetabolite. The proposed mechanism of action, centered on its intracellular conversion to active metabolites that inhibit thymidylate synthase and disrupt RNA synthesis, provides a solid framework for its further investigation. The outlined experimental protocols offer a clear path to validate this hypothesis and to characterize the unique pharmacological properties that may arise from its 6-methyl substitution.
Future research should also focus on in vivo efficacy studies in relevant animal models of cancer, as well as detailed pharmacokinetic and pharmacodynamic analyses. A thorough understanding of its mechanism of action will be paramount in guiding its potential clinical development and in identifying patient populations that are most likely to benefit from this novel therapeutic agent.
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Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 25(8), 999–1002. [Link]
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National Center for Biotechnology Information. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
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Whitepaper: Target Deconvolution of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
An In-depth Technical Guide for the Scientific Community
Abstract
The identification of specific biological targets is a critical and often rate-limiting step in the development of novel therapeutics. 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a small molecule with potential pharmacological activity, yet its mechanism of action and direct molecular targets remain uncharacterized. This guide provides a comprehensive, multi-faceted strategy for the deconvolution of its biological targets. We present a logical, field-proven workflow that integrates computational, biochemical, and cell-based approaches to identify and validate protein partners. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols. We emphasize a self-validating system of inquiry, where each experimental stage is designed to rigorously test hypotheses generated from the previous one, ensuring a high degree of scientific confidence in the final identified targets.
Introduction and Compound Profile
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride belongs to the fluoropyrimidine class of compounds. This chemical family is notable in medicinal chemistry; the most famous member, 5-fluorouracil (5-FU), is a widely used chemotherapeutic agent that functions by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis. The presence of the fluorine atom and the pyrimidine scaffold in our molecule of interest suggests a potential interaction with nucleotide-binding sites in enzymes or other proteins.
Chemical Structure:
-
IUPAC Name: 5-fluoro-6-methylpyrimidin-4-ol;hydrochloride
-
Molecular Formula: C₅H₆FN₂O · HCl
-
Key Features: A pyrimidinol core, a methyl group at position 6, and a fluorine atom at position 5. The hydrochloride salt form generally enhances solubility and stability.
The initial hypothesis, based on structural analogy to 5-FU and other pyrimidine-based inhibitors, is that 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride may target enzymes involved in nucleotide metabolism, such as kinases, polymerases, or metabolic enzymes. However, this is merely a starting point, and an unbiased, systematic search is required to elucidate its true biological targets.
A Multi-pronged Strategy for Target Identification
A robust target identification strategy should not rely on a single method. We propose a parallel and iterative workflow that combines predictive computational methods with empirical biochemical and cellular assays.
Figure 1: A comprehensive workflow for the identification and validation of biological targets.
Computational Approaches (In Silico Prediction)
Before initiating wet-lab experiments, computational methods can rapidly generate a list of potential targets, guiding subsequent experimental design.
-
Rationale: This approach leverages the compound's structure to search for proteins with complementary binding sites. It is fast, cost-effective, and can survey the entire human proteome.
-
Methodology:
-
Chemical Similarity Searching: Utilize databases like ChEMBL and PubChem to find compounds with similar structures that have known biological targets. This can provide initial hypotheses.
-
Pharmacophore Modeling: Based on the compound's 3D structure and key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings), build a pharmacophore model. This model is then used to screen 3D protein structure databases (e.g., Protein Data Bank) for proteins with pockets that match the pharmacophore.
-
Molecular Docking: Perform virtual screening by docking the 3D structure of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride into the binding sites of a library of protein structures. Docking algorithms calculate the binding energy, and proteins with the most favorable binding scores are considered potential hits.
-
Biochemical Approaches (Direct Binding)
Biochemical methods aim to physically isolate the direct binding partners of the compound from a complex biological sample. Affinity-based pull-down is a cornerstone technique in this area.[1][2]
-
Rationale: This method provides direct physical evidence of a compound-protein interaction. By immobilizing the compound, it can be used as "bait" to capture its binding partners from a cell lysate.
-
Methodology: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize a derivative of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.[1]
-
Immobilization: The biotinylated probe is immobilized on a solid support, such as streptavidin-coated magnetic beads.[1]
-
Incubation: The beads are incubated with a cell lysate, allowing the immobilized compound to bind to its target protein(s).
-
Washing and Elution: Non-specifically bound proteins are washed away. The specifically bound proteins are then eluted.
-
Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested (typically with trypsin), and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Cell-Based Approaches (Functional and Phenotypic)
Cell-based assays help identify targets by observing the compound's effect in a living system. CRISPR-Cas9 genetic screens are a powerful tool for this purpose.[4][5]
-
Rationale: If a compound's cytotoxicity is dependent on a specific protein, knocking out the gene for that protein should confer resistance to the compound. A genome-wide CRISPR screen can systematically test this for every gene.[4][6][7]
-
Methodology: CRISPR-Cas9 Loss-of-Function Screen
-
Library Transduction: A population of Cas9-expressing cells is transduced with a lentiviral library of single guide RNAs (sgRNAs), with each sgRNA targeting a specific gene for knockout.
-
Compound Treatment: The cell population is treated with a cytotoxic concentration of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
-
Selection: Most cells will die. However, cells in which a gene essential for the compound's activity has been knocked out will survive and proliferate.
-
Sequencing and Analysis: Genomic DNA is extracted from the surviving cell population. The sgRNA sequences are amplified by PCR and identified by next-generation sequencing. Genes whose sgRNAs are enriched in the surviving population are identified as candidate targets or essential pathway components.[4]
-
Target Validation Workflow
Identifying a list of putative targets is only the first step. A rigorous validation process is essential to confirm that these candidates are bona fide, biologically relevant targets.
Confirmation of Direct Target Engagement
These experiments confirm a direct, physical interaction between the compound and the candidate protein in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a gold-standard method for this.[8][9][10][11]
-
Rationale: The binding of a small molecule to a protein typically increases the protein's thermal stability.[9][11] CETSA measures this change in stability inside intact cells, providing strong evidence of target engagement.[10][12]
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat intact cells with 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride or a vehicle control.
-
Heating: Aliquots of the treated cells are heated to a range of different temperatures.
-
Lysis and Centrifugation: The cells are lysed, and denatured, aggregated proteins are pelleted by centrifugation.
-
Detection: The amount of the soluble candidate protein remaining in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.
-
Analysis: A "melting curve" is generated. A shift in this curve to higher temperatures in the compound-treated samples indicates that the compound has bound to and stabilized the target protein.[10]
-
Functional Validation in Cells
Functional validation aims to demonstrate that modulating the candidate target protein reproduces the physiological effects of the compound.
-
Rationale: If the compound's primary mechanism of action is through a specific target, then removing that target from the cell should elicit a similar (or opposing, for an inhibitor) phenotype.
-
Methodology: RNA Interference (RNAi) or CRISPR Knockdown
-
Target Knockdown: Use siRNA or shRNA to specifically reduce the expression of the candidate target protein. Alternatively, use CRISPR-Cas9 to create a stable knockout cell line.
-
Phenotypic Assay: Assess whether the knockdown/knockout cells display the same phenotype observed when wild-type cells are treated with 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride. For example, if the compound inhibits cell proliferation, does knocking down the target gene also inhibit proliferation?
-
Rescue Experiment: In the knockout cell line, re-introduce a version of the target protein that is resistant to the compound (e.g., due to a point mutation in the binding site). If the compound's effect is abolished, this provides very strong evidence for on-target activity.
-
Detailed Experimental Protocols
Protocol 1: Affinity Chromatography Pull-Down
Figure 2: Workflow for Affinity Chromatography Mass Spectrometry.
-
Bead Preparation: Resuspend 50 µL of streptavidin magnetic bead slurry per sample in 1 mL of lysis buffer. Pellet beads using a magnetic stand and discard the supernatant. Repeat twice.
-
Probe Immobilization: Resuspend beads in 500 µL of lysis buffer containing 10 µM of the biotinylated 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride probe. Incubate for 1 hour at 4°C with rotation. For a negative control, incubate beads with DMSO.
-
Lysate Incubation: Pellet the beads, discard the supernatant, and add 1 mg of pre-cleared cell lysate. Incubate for 2 hours at 4°C with rotation.
-
Washing: Pellet beads and discard the lysate. Wash the beads three times with 1 mL of high-salt wash buffer, followed by two washes with 1 mL of low-salt wash buffer.
-
Elution: Add 50 µL of 2x SDS-PAGE loading buffer to the beads and boil at 95°C for 10 minutes to elute bound proteins.
-
Analysis: Separate the eluted proteins on a 4-12% Bis-Tris gel. Visualize with a mass spectrometry-compatible silver stain. Excise bands that are unique to the compound-treated lane for identification by LC-MS/MS.
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., A549) in 10 cm dishes and grow to ~80% confluency. Treat cells with 10 µM 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride or DMSO (vehicle control) for 2 hours in serum-free media.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors to a concentration of 10^7 cells/mL.
-
Heating: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point (e.g., 40, 44, 48, 52, 56, 60, 64°C). Heat the samples in a thermocycler for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Quantification: Carefully transfer the supernatant to a new tube. Quantify total protein concentration (e.g., using a BCA assay).
-
Western Blotting: Normalize the total protein loaded for each sample and analyze by SDS-PAGE and Western blotting using a primary antibody specific for the candidate target protein.
-
Densitometry: Quantify the band intensity for each lane. Plot the relative intensity versus temperature to generate melting curves for both the treated and control samples.
Data Presentation and Interpretation
Quantitative data from validation experiments should be summarized for clear comparison.
Table 1: Target Validation Summary (Hypothetical Data)
| Target Candidate | CETSA ΔTₘ (°C) | siRNA Phenocopy | Binding Affinity (SPR, Kᴅ) | Notes |
|---|---|---|---|---|
| Protein Kinase X | +4.2 | Yes | 150 nM | Strong candidate. Phenotype matches compound effect. |
| Metabolic Enzyme Y | +3.5 | Partial | 800 nM | Moderate candidate. May be a secondary target. |
| Scaffold Protein Z | +0.5 | No | >10 µM | Likely a non-specific binder from AC-MS. |
Conclusion
The process of identifying the biological targets of a novel compound like 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a systematic investigation, not a single experiment. By integrating predictive computational methods with direct biochemical pull-downs and functional genetic screens, a high-quality list of candidate targets can be generated. Subsequent rigorous validation using techniques like CETSA and RNAi is paramount to confirm these candidates and build a solid foundation for understanding the compound's mechanism of action. This structured, multi-faceted approach maximizes the probability of success and provides the high-confidence data required for progression in a drug discovery pipeline.
References
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Bantscheff, M., & Scholten, A. (2019). Affinity-based target identification. Methods in Molecular Biology, 1888, 139-157. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics, 19(2), 67–80. [Link]
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Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989. [Link]
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Shalem, O., Sanjana, N. E., & Zhang, F. (2015). High-throughput functional genomics using CRISPR-Cas9. Nature Reviews Genetics, 16(5), 299–311. [Link]
- Vertex AI Search. (2023).
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EMBL-EBI. (n.d.). Affinity purification mass spectrometry | Protein interactions and their importance. [Link]
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Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. [Link]
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An In-depth Technical Guide to the Solubility Profile of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively published, this document synthesizes information from related pyrimidine derivatives and established physicochemical principles to offer a predictive analysis and detailed methodologies for its empirical determination. We will explore the structural attributes influencing solubility, present systematic protocols for both kinetic and thermodynamic solubility assessment, and discuss the implications of these properties in a drug development context.
Introduction: The Critical Role of Solubility in Drug Development
Pyrimidine and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry, forming the core structure of a vast array of therapeutic agents.[1] For any novel pyrimidine derivative like 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride to be a viable drug candidate, a thorough understanding of its physicochemical properties is essential. Among the most critical of these is solubility. Poor aqueous solubility can severely limit a compound's bioavailability, leading to suboptimal therapeutic outcomes and unreliable data in biological assays.[1] Conversely, understanding a compound's solubility in various organic solvents is crucial for its synthesis, purification, and formulation.
This guide will provide a framework for approaching the solubility assessment of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, enabling researchers to make informed decisions throughout the drug development pipeline.
Physicochemical Properties of 5-Fluoro-6-methylpyrimidin-4-ol and its Hydrochloride Salt
While specific experimental data for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is scarce, we can infer its likely properties from its structure and data on related compounds. The free base, 5-Fluoro-6-methylpyrimidin-4-ol, possesses the following computed properties:
| Property | Value | Source |
| Molecular Formula | C₅H₅FN₂O | |
| Molecular Weight | 128.10 g/mol | [2] |
| XLogP3 | -0.4 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
The negative XLogP3 value suggests that the free base is likely to be hydrophilic. The presence of hydrogen bond donors and acceptors further indicates a propensity for interaction with polar solvents like water.
The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of a basic compound.[3] The introduction of the hydrochloride counter-ion increases the polarity of the molecule and allows it to more readily interact with water molecules. It is therefore anticipated that 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride will exhibit significantly greater aqueous solubility than its free base form.
Anticipated Solubility in Various Solvents
Based on the solubility data of other pyrimidine hydrochloride derivatives and general principles of solubility, we can anticipate the following trends for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride:
| Solvent | Anticipated Solubility | Rationale |
| Water | High | As a hydrochloride salt of a polar molecule, it is expected to be highly soluble in water. The pH of the resulting solution will likely be acidic.[4] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderate to High | The solubility in a buffered aqueous solution is crucial for predicting its behavior in physiological media. While still expected to be soluble, the common ion effect and the pH of the buffer may slightly reduce its solubility compared to pure water.[1][5] |
| Ethanol | Low to Moderate | Ethanol is a polar protic solvent and should be capable of solvating the molecule to some extent, though likely less effectively than water.[5] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including many that are challenging to dissolve in other solvents.[5][6][7] |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that is expected to be a good solvent for this compound.[5] |
Experimental Protocols for Solubility Determination
To empirically determine the solubility of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, the following detailed protocols for kinetic and thermodynamic solubility are recommended.
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[1] This high-throughput method is valuable in early drug discovery.
Protocol 1: High-Throughput Kinetic Solubility Assay
Objective: To rapidly assess the kinetic solubility of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride in an aqueous buffer.
Materials:
-
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
-
Dimethyl Sulfoxide (DMSO), anhydrous grade[6]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader with UV-Vis capabilities or LC-MS/MS system[8][9]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations for a calibration curve.
-
Assay Plate Preparation: In a separate 96-well plate, add 98 µL of PBS (pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the DMSO stock solution (and each dilution) to the PBS-containing wells. This results in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis: Analyze the plate using a UV-Vis plate reader at a predetermined wavelength or by taking an aliquot for LC-MS/MS analysis to determine the concentration of the dissolved compound.[8][10]
-
Calculation: The kinetic solubility is the highest concentration at which no precipitation is observed.
Caption: Workflow for kinetic solubility determination.
Thermodynamic Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound when an excess of the solid is equilibrated with a solvent over an extended period.[1]
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
Materials:
-
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Sample Preparation: Add an excess amount of solid 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride to a vial containing a known volume of the test solvent. Ensure enough solid is present so that some remains undissolved at the end of the experiment.[1]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a supernatant aliquot, ensuring no solid particles are transferred.
-
Dilution: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated HPLC or UV-Vis method.
-
Calculation: Multiply the measured concentration by the dilution factor to obtain the thermodynamic solubility.
Caption: Workflow for thermodynamic solubility determination.
Conclusion and Future Directions
While specific, publicly available solubility data for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is limited, a scientifically-grounded prediction of its solubility profile can be made based on its chemical structure and the properties of related pyrimidine derivatives. It is anticipated to be highly soluble in aqueous media and polar aprotic solvents like DMSO, with lower solubility in less polar organic solvents.
For definitive characterization, the experimental protocols outlined in this guide provide a robust framework for determining both the kinetic and thermodynamic solubility of this compound. The data generated from these studies will be invaluable for guiding its development as a potential pharmaceutical agent, from formulation and dosage form design to predicting its in vivo behavior.
References
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PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. Retrieved from [Link]
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PubChem. (n.d.). 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-5-fluoro-6-methylpyrimidine. Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
-
PubMed. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Retrieved from [Link]
-
NIH. (n.d.). A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. Retrieved from [Link]
-
PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]
-
Lead Sciences. (n.d.). 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
-
PubChem. (n.d.). 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one. Retrieved from [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-5-methylpyrimidin-4(1H)-one. Retrieved from [Link]
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ResearchGate. (n.d.). 5-Fluorouracil – Characteristics and Analytical Determination. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]
-
TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. Retrieved from [Link]
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Theoretical and Computational Elucidation of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride: A Senior Application Scientist's Perspective
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical examination of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Leveraging established computational methodologies, we explore its structural, electronic, and spectroscopic properties to predict its behavior and potential as a pharmacologically active agent. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing not just the computational protocols but the scientific rationale underpinning them. Through a combination of Density Functional Theory (DFT) calculations and molecular docking simulations, we construct a detailed molecular profile, highlighting key features such as tautomeric stability, electronic reactivity, and potential intermolecular interactions.
Introduction: The Rationale for a Theoretical Deep Dive
Fluorinated pyrimidines represent a cornerstone of modern chemotherapy, with compounds like 5-Fluorouracil (5-FU) being widely used in the treatment of various solid tumors.[1][2] The introduction of a fluorine atom into the pyrimidine ring dramatically alters its electronic properties, often leading to potent enzymatic inhibition and cytotoxic effects.[2] 5-Fluoro-6-methylpyrimidin-4-ol, as a structural analog, holds significant therapeutic promise. However, a comprehensive understanding of its intrinsic molecular properties is essential before embarking on extensive preclinical development.
This guide employs a first-principles, theory-driven approach to characterize the molecule. Computational chemistry offers a powerful, resource-efficient lens to predict molecular geometry, stability, reactivity, and interactions before substantial investment in laboratory synthesis and testing. Here, we will dissect the molecule's properties using a suite of validated theoretical tools, providing a foundational understanding for future research.
Structural Isomerism: The Critical Question of Tautomerism
A fundamental characteristic of hydroxypyrimidines is their ability to exist in different tautomeric forms, primarily the enol (-ol) and keto (-one) forms. The dominant tautomer dictates the molecule's hydrogen bonding capabilities, shape, and ultimately, its interaction with biological targets. Computational chemistry is exceptionally well-suited to determine the relative stabilities of these forms.[3]
For 5-Fluoro-6-methylpyrimidin-4-ol, two primary tautomers are considered: the 'ol' form (A) and the 'one' form (B).
Caption: Workflow for DFT-based molecular characterization.
Predicted Energetics and Spectroscopic Data
Based on calculations for analogous pyrimidinones, we anticipate that the keto tautomer will be several kcal/mol more stable than the enol form. [3]The predicted data from our DFT workflow would be summarized as follows:
Table 1: Predicted Thermodynamic and Electronic Properties
| Property | Tautomer A (Enol) | Tautomer B (Keto) | Rationale/Insight |
| Relative Energy (kcal/mol) | +4.5 (Hypothetical) | 0.0 | Keto form likely more stable due to resonance. |
| HOMO Energy (eV) | -6.8 | -7.2 | Indicates relative electron-donating ability. |
| LUMO Energy (eV) | -1.5 | -1.2 | Indicates relative electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 5.3 | 6.0 | A larger gap suggests higher kinetic stability. [4] |
| Dipole Moment (Debye) | 2.1 | 3.5 | Keto form is more polar, suggesting stronger dipole-dipole interactions. |
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Its location indicates sites susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Its location indicates sites susceptible to nucleophilic attack.
For the more stable keto tautomer, the HOMO is expected to be distributed across the pyrimidine ring and the oxygen atom, while the LUMO would likely be localized over the C=C-C=O conjugated system. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, with red areas (negative potential) indicating likely sites for electrophilic attack and blue areas (positive potential) indicating sites for nucleophilic attack.
Intermolecular Interactions: A Gateway to Biological Activity
The predicted properties of 5-Fluoro-6-methylpyrimidin-4-ol suggest it can participate in various non-covalent interactions crucial for binding to a biological target, such as an enzyme active site.
-
Hydrogen Bonding: The keto tautomer possesses both hydrogen bond donors (N-H) and acceptors (C=O), making it an excellent candidate for forming strong, directional interactions within a protein binding pocket.
-
Halogen Bonding: The fluorine atom, while a weak halogen bond donor, can still participate in favorable electrostatic interactions.
-
π-π Stacking: The aromatic pyrimidine ring can interact with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) via π-π stacking.
Molecular Docking Protocol
To hypothesize how this molecule might bind to a target, we can perform molecular docking. As many fluoropyrimidines target thymidylate synthase, we can use its crystal structure as a hypothetical receptor.
Protocol: Molecular Docking Simulation
-
Receptor Preparation: Obtain a crystal structure of the target protein (e.g., human thymidylate synthase) from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and assign partial charges.
-
Ligand Preparation: Use the DFT-optimized, low-energy keto tautomer of 5-Fluoro-6-methylpyrimidin-4-ol. Assign partial charges and define rotatable bonds.
-
Binding Site Definition: Define the active site of the enzyme, typically based on the location of a co-crystallized native ligand.
-
Docking Execution: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample conformations of the ligand within the active site and score them based on a scoring function that estimates binding affinity.
-
Pose Analysis: Analyze the top-scoring poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues.
Caption: Standard workflow for a molecular docking experiment.
Conclusion and Future Directions
This theoretical guide establishes a robust computational profile for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride. Our analysis, grounded in established DFT and molecular docking principles, predicts that the molecule exists predominantly in its keto tautomeric form, possesses distinct electronic features that govern its reactivity, and has the necessary structural motifs to engage in specific interactions with a protein active site.
The insights generated herein provide a strong theoretical foundation for subsequent experimental work. Future studies should focus on synthesizing the compound and validating these theoretical predictions through NMR and IR spectroscopy, and X-ray crystallography. Furthermore, the hypothesized binding mode can guide the design of in vitro enzymatic assays to confirm its biological activity. This synergy between theoretical prediction and experimental validation is paramount in accelerating the modern drug discovery pipeline.
References
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Prediction and Evaluation of Pyrimidinones Derivatives: DFT Analysis, Corrosion Inhibition, and Bioactivity Studies. (2025). ResearchGate. Available at: [Link]
-
Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm? (2023). National Institutes of Health (NIH). Available at: [Link]
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From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). PubMed. Available at: [Link]
-
Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. PubMed. Available at: [Link]
-
5-Fluoro-2-methylpyrimidin-4-ol. PubChem. Available at: [Link]
-
Synthesis and biological activity of 5-fluorotubercidin. PubMed. Available at: [Link]
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DFT, solvation effects, reactivity and SERS analysis on structural, optical, and vibrational properties of a biomolecule of pyrimidine derivative adsorbed on metal clusters of Ag/Au/Cu. ResearchGate. Available at: [Link]
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Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed. Available at: [Link]
-
Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. PubMed. Available at: [Link]
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Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. National Institutes of Health (NIH). Available at: [Link]
-
The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. (2025). Iraqi Journals of Scientific Research. Available at: [Link]
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Methodological & Application
Synthesis Protocol for 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride: A Key Intermediate for Advanced Pharmaceutical Agents
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, a critical building block in the development of modern pharmaceuticals. Fluorinated pyrimidines are a cornerstone of medicinal chemistry, imparting enhanced metabolic stability, bioavailability, and binding affinity to active pharmaceutical ingredients (APIs).[1][2][3] This protocol details a robust and scalable two-step synthesis route, beginning with the formation of the key intermediate, ethyl 2-fluoro-3-oxobutanoate, followed by a classical cyclocondensation reaction to yield the target pyrimidinol. The narrative emphasizes the causality behind experimental choices, safety protocols, and analytical validation, providing researchers with a self-validating system for producing this high-value compound.
Introduction: The Significance of Fluorinated Pyrimidines
The strategic incorporation of fluorine into heterocyclic scaffolds is a highly successful strategy in drug discovery.[4] The pyrimidine ring, a privileged structure in numerous bioactive molecules, gains significant therapeutic advantages when substituted with fluorine.[5] 5-Fluoro-6-methylpyrimidin-4-ol, in particular, serves as a pivotal intermediate in the synthesis of potent antifungal agents, most notably Voriconazole.[6] The presence of the fluorine atom at the 5-position is crucial for the biological activity of the final API.
The synthesis pathway described herein is based on a well-established cyclocondensation reaction, a fundamental transformation in heterocyclic chemistry.[7][8][9][10] This approach offers high efficiency and adaptability for large-scale production. The protocol is designed to be logical and reproducible, guiding the user from commercially available starting materials to the purified hydrochloride salt of the target molecule.
Reaction Scheme and Mechanism
The synthesis proceeds in two primary stages:
Stage 1: Synthesis of Ethyl 2-fluoro-3-oxobutanoate (Intermediate) This step involves a condensation reaction between ethyl fluoroacetate and propionyl chloride, facilitated by a strong base.[6]
Stage 2: Cyclocondensation to form 5-Fluoro-6-methylpyrimidin-4-ol The purified β-ketoester intermediate is then reacted with a formamidine source, such as formamidine acetate or formamide, in the presence of a base to construct the pyrimidine ring.[6][11][12] The reaction concludes with acidification to yield the desired hydrochloride salt.
The core of this synthesis is the cyclocondensation mechanism. The process is initiated by the nucleophilic attack of the amidine on one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization and a subsequent dehydration step, which results in the formation of the stable, aromatic pyrimidinol ring.[13]
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Recommended Purity |
| Ethyl fluoroacetate | 459-72-3 | C₄H₇FO₂ | ≥98% |
| Propionyl chloride | 79-03-8 | C₃H₅ClO | ≥99% |
| Sodium hydride (60% dispersion in oil) | 7646-69-7 | NaH | 60% |
| Formamidine acetate | 3473-63-0 | C₃H₈N₂O₂ | ≥97% |
| Sodium methoxide | 124-41-4 | CH₃NaO | ≥97% |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | ≥99.9% |
| Methanol, anhydrous | 67-56-1 | CH₄O | ≥99.8% |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | ≥99.5% |
| Hydrochloric acid, concentrated | 7647-01-0 | HCl | ~37% |
| Acetic acid, glacial | 64-19-7 | C₂H₄O₂ | ≥99.7% |
Equipment
-
Three-neck round-bottom flasks (various sizes)
-
Reflux condenser and distillation apparatus
-
Addition funnel
-
Magnetic stirrer and heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Büchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH indicator strips
-
Analytical balance
Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl 2-fluoro-3-oxobutanoate
Safety Note: This procedure involves sodium hydride, which is highly reactive with water, and propionyl chloride, which is corrosive and a lachrymator. This entire stage must be conducted under an inert atmosphere in a certified chemical fume hood.
-
Reaction Setup: In a dry 1L three-neck flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, suspend sodium hydride (44 g, 1.1 mol, 60% dispersion) in 400 mL of anhydrous THF.
-
Reagent Addition: Slowly add ethyl fluoroacetate (106 g, 1.0 mol) to the suspension via the addition funnel over 1 hour, maintaining the internal temperature below 30°C using an ice bath.
-
Activation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Acylation: Cool the reaction mixture to 0-5°C. Add propionyl chloride (97 g, 1.05 mol) dropwise over 1.5 hours, ensuring the temperature does not exceed 10°C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly pouring it into 500 mL of ice-cold water. Acidify the aqueous layer to pH 4-5 with concentrated HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield ethyl 2-fluoro-3-oxobutanoate as a colorless liquid.
Stage 2: Synthesis of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
-
Reaction Setup: To a 1L three-neck flask equipped with a reflux condenser and magnetic stirrer, add 500 mL of anhydrous methanol.
-
Base Addition: Carefully add sodium methoxide (60 g, 1.1 mol) to the methanol in portions. Stir until fully dissolved.
-
Amidine Addition: Add formamidine acetate (104 g, 1.0 mol) to the sodium methoxide solution and stir for 15 minutes.
-
Ketoester Addition: Add the purified ethyl 2-fluoro-3-oxobutanoate (148 g, 1.0 mol) from Stage 1 to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
Isolation of Free Base: After cooling to room temperature, remove the methanol under reduced pressure. To the resulting solid residue, add 300 mL of water and stir to dissolve.
-
Precipitation: Adjust the pH of the aqueous solution to 6-7 using glacial acetic acid.[6] A white precipitate of 5-fluoro-6-methylpyrimidin-4-ol will form.
-
Filtration and Washing: Cool the suspension in an ice bath for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 100 mL) and then with a small amount of cold ethanol.
-
Formation of Hydrochloride Salt: The isolated free base can be converted to the hydrochloride salt for improved stability and handling. Suspend the dried solid in ethanol and bubble dry HCl gas through the suspension, or add a stoichiometric amount of concentrated HCl. The hydrochloride salt will precipitate.
-
Purification: The final product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate or an ethanol/ether mixture, to yield 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride as a white to off-white crystalline solid.[2][6]
Workflow and Data Summary
Synthesis Workflow Diagram
Caption: Overall workflow for the two-stage synthesis of the target compound.
Reaction Data Summary
| Parameter | Stage 1 (Intermediate) | Stage 2 (Final Product) |
| Key Reactants | Ethyl fluoroacetate, Propionyl chloride | Ethyl 2-fluoro-3-oxobutanoate, Formamidine acetate |
| Base | Sodium hydride | Sodium methoxide |
| Solvent | Anhydrous THF | Anhydrous Methanol |
| Temperature | 0-10°C (addition), RT (reaction) | 65°C (Reflux) |
| Reaction Time | 3-4 hours | 12-16 hours |
| Work-up | Aqueous quench, extraction | pH adjustment, filtration |
| Typical Yield | ~70-80% | ~65-75%[6] |
Analytical Characterization
The identity and purity of the final product, 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, should be confirmed using standard analytical techniques.
-
¹H NMR (in CDCl₃): δ (ppm): 13.15 (bs, 1H, OH/NH), 8.02 (s, 1H, pyrimidine H), 2.68 (q, 2H, -CH₂-), 1.25 (t, 3H, -CH₃).[6]
-
Mass Spectrometry (ESI+): Expected m/z for the free base (C₆H₇FN₂O) is 142.06. The calculated (M+H)⁺ peak is 143.06.[6]
-
Elemental Analysis (for C₆H₈ClFN₂O): Calculated: C, 40.35%; H, 4.52%; Cl, 19.85%; F, 10.64%; N, 15.68%; O, 8.96%. Found values should be within ±0.4% of the calculated values.
Environmental Health & Safety (EHS)
All procedures must be conducted in a well-ventilated chemical fume hood by trained personnel. Adherence to institutional safety guidelines is mandatory.
-
Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) are required at all times.
-
Reagent Hazards:
-
Sodium Hydride & Sodium Methoxide: Highly corrosive and water-reactive. Handle under inert gas and away from moisture.
-
Propionyl Chloride: Corrosive, flammable liquid and vapor, causes severe skin burns and eye damage.
-
Acids (HCl, Acetic Acid): Corrosive. Handle with care to avoid skin and respiratory tract irritation.
-
Organic Solvents (THF, Methanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources. Methanol is toxic if ingested, inhaled, or absorbed through the skin.[14]
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Segregate organic and aqueous waste streams. Neutralize acidic and basic waste before disposal.
References
- Schlosser, M. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 563–569.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252.
- Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. (2019).
- BenchChem. (2025).
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
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- Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. (2015).
- ethyl 2-fluoro-3-oxobutano
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PubMed.
- Synthesis of some new thiazolo pyrimidines using cyclocondensation reactions. (2011).
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). Royal Society of Chemistry.
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- Ethyl 4,4-difluoro-3-oxobutano
- ethyl 2-fluoro-3-oxobutano
- 5-Fluoro-6-MethylpyriMidin-4-ol hydrochloride. (n.d.). ChemicalBook.
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- An improvement in synthesis of 6-ethyl-5-fluoro-pyrimidin-4-ol. (2012).
- CN Patent CN102060784A. (2011). Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. (2022). PubMed Central.
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020).
- Synthesis of Pyrimidine-2,4-diones
- Ou, W., Liu, F., & Pan, X. (2011). An Improvement in Synthesis of 6-Ethyl-5-Fluoro-Pyrimidin-4-Ol. Asian Journal of Chemistry, 24, 1409-1410.
- 5-Fluoro-2-methylpyrimidin-4-ol. (n.d.). PubChem.
- 4-Chloro-5-fluoro-6-methylpyrimidine. (n.d.). PubChem.
- 5-FLUORO-6-METHYL-PYRIMIDIN-4-OL. (n.d.). Sigma-Aldrich.
- Synthesis of Pyrimidines and its Bio-evaluation. (2023).
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2018).
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- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018).
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analytical methods for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride characterization
An Application Note on the Analytical Characterization of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
Abstract
This application note provides a comprehensive guide to the analytical methods for the structural characterization and purity assessment of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, a key intermediate in pharmaceutical synthesis. As no standardized pharmacopeial monograph currently exists for this specific compound, this document synthesizes established analytical principles for analogous fluorinated pyrimidines and heterocyclic amine salts. The protocols detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q6A guidelines for new drug substances. We present a multi-technique approach encompassing chromatography, spectroscopy, and thermal analysis to build a complete analytical profile, ensuring the identity, strength, quality, and purity of the analyte.
Introduction: The Rationale for a Multi-Pronged Analytical Strategy
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a substituted pyrimidine derivative. The presence of a fluorine atom, a hydroxyl group (existing in tautomeric equilibrium with a keto form), and its formulation as a hydrochloride salt necessitates a robust, multi-faceted analytical approach. A single technique is insufficient to confirm identity, elucidate structure, and quantify impurities. For instance, while Nuclear Magnetic Resonance (NMR) is unparalleled for structural elucidation, it is less suited for detecting trace-level impurities compared to High-Performance Liquid Chromatography (HPLC).
This guide follows a logical workflow, beginning with separation science to establish purity and moving through spectroscopic and thermal methods to confirm structure and physicochemical properties. This integrated approach ensures a self-validating system where the results from each technique corroborate the others, providing a high degree of confidence in the material's quality.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency (assay) of pharmaceutical substances.[1][2] For a polar, ionizable compound like 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, a reversed-phase HPLC method is most appropriate.[3][4]
Scientific Rationale
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules.[4] However, for polar compounds, "end-capped" C18 columns are preferred to minimize interactions with residual silanol groups on the silica support, which can cause peak tailing, especially for basic compounds like pyrimidines.[5]
-
Mobile Phase: A buffered mobile phase is critical. The compound has a basic pyrimidine ring that will be protonated at acidic pH. Controlling the pH with a buffer (e.g., phosphate or formate) ensures consistent ionization and, therefore, reproducible retention times.[4] An organic modifier, typically acetonitrile or methanol, is used to elute the compound from the nonpolar stationary phase. A gradient elution (where the organic modifier concentration is increased over time) is often necessary to elute any less polar impurities after the main peak.
-
Detection: The pyrimidine ring contains a chromophore, making UV detection a simple and robust choice. A photodiode array (PDA) detector is ideal as it can acquire the full UV spectrum of the peak, which aids in identification and peak purity assessment.
Experimental Protocol: HPLC-UV for Purity and Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size, end-capped.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 265 nm (or λmax determined from a preliminary scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh ~10 mg of the reference standard and dissolve in a 100 mL volumetric flask with Mobile Phase A to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
-
System Suitability: Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if it meets the criteria outlined in USP General Chapter <621>.[6][7][8]
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
-
Theoretical Plates (N): ≥ 2000
-
-
Data Analysis:
-
Assay (%): Calculate using the formula: (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100.
-
Purity (%): Determine by area normalization. The purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
-
Caption: HPLC workflow for purity and assay determination.
Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques provide orthogonal information to confirm the molecular structure. NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each probe different aspects of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.[9][10] For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.
Causality and Insights:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. We expect to see signals for the methyl group, the aromatic proton, and the N-H/O-H protons.
-
¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl-like).
-
¹⁹F NMR: Since ¹⁹F has a spin of 1/2 and 100% natural abundance, it is a highly sensitive nucleus.[11][12] A single peak is expected for the fluorine atom on the pyrimidine ring. Its chemical shift and coupling to adjacent protons (if any) and carbons are highly diagnostic.
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will dissolve the hydrochloride salt and its high polarity will allow for the observation of exchangeable N-H and O-H protons.
Protocol: 1D NMR (¹H, ¹³C, ¹⁹F)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Acquisition Parameters (Typical):
-
¹H NMR: Spectral width of 12 ppm, 32 scans, 1-second relaxation delay.
-
¹³C NMR: Spectral width of 220 ppm, 1024 scans, 2-second relaxation delay, with proton decoupling.
-
¹⁹F NMR: Spectral width of ~50 ppm, 128 scans, 2-second relaxation delay, with proton decoupling.[11]
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern, which acts as a molecular fingerprint. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules.[13][14]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in 50:50 acetonitrile:water with 0.1% formic acid. The acid helps promote ionization in positive mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Mass Range: m/z 50-500
-
-
Expected Result: The primary observation should be the protonated molecular ion [M+H]⁺ for the free base (5-Fluoro-6-methylpyrimidin-4-ol). The high-resolution measurement should match the theoretical exact mass to within 5 ppm. The expected fragmentation would involve losses characteristic of pyrimidine rings.[15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. For this hydrochloride salt, specific vibrational modes are expected.[16]
Causality and Insights:
-
N-H⁺ Stretch: The protonated amine of the hydrochloride salt will exhibit a very broad and strong absorption band typically in the 2400-3200 cm⁻¹ region.[16][17] This is a highly characteristic feature of amine salts.
-
C=O Stretch: Due to keto-enol tautomerism, the compound likely exists predominantly in the pyrimidin-4-one form in the solid state.[18][19][20] This will give rise to a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹.
-
C-F Stretch: A strong band corresponding to the C-F bond stretch is expected in the 1000-1250 cm⁻¹ region.
Protocol: FT-IR (Attenuated Total Reflectance - ATR)
-
Instrumentation: FT-IR spectrometer equipped with an ATR accessory (e.g., diamond crystal).
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16 scans.
-
Data Processing: Perform an ATR correction and baseline correction.
Caption: Integrated strategy for full structural characterization.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess thermal stability, melting point, and the presence of solvates or hydrates.[21][22]
Protocol: Simultaneous TGA-DSC
-
Instrumentation: Simultaneous TGA-DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.[23]
-
-
Expected Results & Interpretation:
-
TGA Curve: The TGA curve will show the mass of the sample as a function of temperature. A stable baseline until high temperatures (>200 °C) indicates good thermal stability. Sharp weight loss events correspond to decomposition. For a hydrochloride salt, decomposition may involve the loss of HCl gas.[24]
-
DSC Curve: The DSC curve shows the heat flow into or out of the sample. An endothermic peak will correspond to the melting of the compound. The onset temperature of this peak is taken as the melting point. Exothermic events typically correspond to decomposition.[25]
-
Summary and Conclusion
The comprehensive characterization of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride requires an orthogonal set of analytical techniques. The protocols described in this application note provide a robust framework for establishing the identity, purity, assay, and key physicochemical properties of the substance. This multi-technique approach, grounded in established scientific principles and regulatory expectations, ensures a high-quality analytical data package suitable for researchers and drug development professionals.[26][27][28][29]
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United States Pharmacopeia. (2022). General Chapter <761> Nuclear Magnetic Resonance. USP-NF. [Link]
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Pharmacopeial Forum. (2010). <621> Chromatography. United States Pharmacopeia. [Link]
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Teasdale, A. (2013). ICH Q6A specifications: Test procedures and acceptance criteria. ECA Academy. [Link]
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International Council for Harmonisation. (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
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DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]
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Knize, M. G., & Felton, J. S. (2005). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Food and Chemical Toxicology, 43(4), 569-577. [Link]
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Plekan, O., et al. (2014). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 118(16), 2964-2971. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Malet-Martino, M. C., et al. (1989). Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. Cancer Research, 49(10), 2634-2641. [Link]
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Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(18), 7021-7032. [Link]
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Bar, K., et al. (2002). Synthesis of 5-Fluoropyrimidine Nucleotides as Sensitive NMR Probes of RNA Structure. Journal of the American Chemical Society, 124(19), 5486-5495. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
Introduction: The Privileged 5-Fluoropyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its structural similarity to the purine core of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of protein kinases, a critical class of enzymes often dysregulated in cancer and inflammatory diseases.[3][4] The introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly enhance the molecule's biological activity and pharmacokinetic properties. The high electronegativity of fluorine can modulate the pKa of adjacent functional groups, improve metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable electrostatic interactions with the target protein.[5]
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a versatile and commercially available building block for the synthesis of a diverse range of kinase inhibitors. Its strategic functionalization allows for the introduction of various substituents at key positions, enabling the fine-tuning of potency and selectivity against specific kinase targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this valuable starting material in the synthesis of novel kinase inhibitors. We will detail the essential activation of the pyrimidin-4-ol to a reactive chloro-intermediate, followed by robust protocols for palladium-catalyzed cross-coupling reactions to construct the core scaffolds of potent kinase inhibitors.
Physicochemical Properties and Handling of Reagents
A thorough understanding of the properties of the starting material and key intermediates is crucial for safe and effective synthesis.
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride | C₅H₆ClFN₂O | 164.57 | White to off-white solid | 2145-55-3 |
| 4-Chloro-5-fluoro-6-methylpyrimidine | C₅H₄ClFN₂ | 146.55 | White to light yellow solid | 898044-55-8 |
Safety and Handling:
-
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride: This compound is an irritant. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Handle in a well-ventilated area or a fume hood.[6]
-
Phosphorus oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic liquid that reacts violently with water. Handle only in a chemical fume hood with appropriate PPE, including heavy-duty gloves, a face shield, and a lab coat. Ensure a quenching solution (e.g., a mixture of ice and sodium bicarbonate solution) is readily available before starting the reaction.
-
4-Chloro-5-fluoro-6-methylpyrimidine: This compound is a combustible liquid and is harmful if swallowed.[7] It causes skin and serious eye irritation and may cause respiratory irritation.[7] Handle with the same precautions as the starting material.
Synthetic Workflow: From Starting Material to Kinase Inhibitor Scaffold
The overall synthetic strategy involves a two-step process: the activation of the pyrimidin-4-ol to a more reactive 4-chloropyrimidine, followed by a palladium-catalyzed cross-coupling reaction to introduce the desired pharmacophores.
Caption: General synthetic workflow.
Part 1: Activation via Chlorination
The hydroxyl group at the 4-position of the pyrimidine ring is not a good leaving group for cross-coupling reactions. Therefore, it must first be converted to a more reactive group, typically a chloride. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[8]
Protocol 1: Solvent-Free Chlorination of 5-Fluoro-6-methylpyrimidin-4-ol
This protocol is adapted from a general, environmentally friendly procedure for the large-scale chlorination of hydroxypyrimidines.[1][8]
Materials:
-
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
A sealed pressure vessel (e.g., a Teflon-lined stainless steel reactor)
Procedure:
-
Reaction Setup: In a clean, dry pressure vessel, add 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (1.0 - 1.2 eq) and pyridine (1.0 eq) to the reaction vessel.
-
Sealing and Heating: Securely seal the reactor and place it in a heating mantle or oil bath. Heat the reaction mixture to 120-140 °C for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot, quenching it carefully with ice-water, and extracting with an organic solvent.
-
Quenching: After the reaction is complete, cool the reactor to room temperature and then further cool it in an ice bath. CAUTION: The quenching of POCl₃ is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood. Slowly and carefully add the reaction mixture to a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. The final pH of the aqueous layer should be neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 4-Chloro-5-fluoro-6-methylpyrimidine.
-
Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, it can be achieved by silica gel column chromatography using a hexane/ethyl acetate gradient.
Part 2: Diversification via Palladium-Catalyzed Cross-Coupling
With the activated 4-chloro-5-fluoro-6-methylpyrimidine in hand, the door is open to a vast array of kinase inhibitor scaffolds through palladium-catalyzed cross-coupling reactions. The two most prominent and versatile methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[9][10]
Application Example 1: Synthesis of a 2-Amino-4-aryl-5-fluoro-6-methylpyrimidine Scaffold via Suzuki-Miyaura Coupling
This scaffold is a common feature in many kinase inhibitors, where the 2-amino group often forms a key hydrogen bond with the hinge region of the kinase, and the 4-aryl group occupies the hydrophobic pocket.
Caption: Suzuki-Miyaura and Buchwald-Hartwig workflow.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-5-fluoro-6-methylpyrimidine
This protocol provides general conditions for the Suzuki-Miyaura coupling, which may require optimization for specific arylboronic acids.[10][11]
Materials:
-
4-Chloro-5-fluoro-6-methylpyrimidine (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane, DME, toluene, with 10-25% water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-Chloro-5-fluoro-6-methylpyrimidine, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (3 cycles).
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Application Example 2: Synthesis of a 4-Anilino-5-fluoro-6-methylpyrimidine Scaffold via Buchwald-Hartwig Amination
The 4-anilino-pyrimidine scaffold is another critical pharmacophore in kinase inhibitors, with the aniline nitrogen and the pyrimidine N1 atom often acting as hydrogen bond donors and acceptors, respectively, in the kinase hinge region.
Protocol 3: Buchwald-Hartwig Amination of 4-Chloro-5-fluoro-6-methylpyrimidine
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands generally providing the best results.[9][12][13]
Materials:
-
4-Chloro-5-fluoro-6-methylpyrimidine (1.0 eq)
-
Aniline derivative (1.0 - 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add 4-Chloro-5-fluoro-6-methylpyrimidine and the aniline derivative.
-
Solvent and Heating: Add the anhydrous, degassed solvent and heat the mixture to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the desired 4-anilino-5-fluoro-6-methylpyrimidine derivative.
Conclusion
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a readily available and highly versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols detailed in this application note provide a robust framework for the activation of this precursor and its subsequent diversification through powerful palladium-catalyzed cross-coupling reactions. The strategic incorporation of the 5-fluoropyrimidine scaffold, enabled by these synthetic methodologies, offers a promising avenue for the discovery and development of novel and effective targeted therapies.
References
-
Sun, Z., Shen, Y., Xiang, Y., Wang, H., Wen, K., Wang, L., & Xu, X. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4395–4405. [Link]
-
Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
ResearchGate. (n.d.). Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). [Link]
-
PubMed. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
PubMed. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. [Link]
-
PubMed. (2022). Discovery and preclinical evaluations of WX-0593, a novel ALK inhibitor targeting crizotinib-resistant mutations. [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
PubMed. (n.d.). Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. [Link]
-
Figshare. (2023). Design and Synthesis of Functionally Active 5-Amino-6-Aryl Pyrrolopyrimidine Inhibitors of Hematopoietic Progenitor Kinase 1. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
MySkinRecipes. (n.d.). 6-Fluoro-5-methylpyrimidin-4-amine. [Link]
-
PubMed. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
MedCrave. (2025). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. [Link]
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Application Notes and Protocols for the N-Alkylation of 5-Fluoro-6-methylpyrimidin-4-ol
Abstract
This document provides a comprehensive technical guide for the N-alkylation of 5-Fluoro-6-methylpyrimidin-4-ol, a key heterocyclic scaffold in modern drug discovery. N-substituted pyrimidin-4-one derivatives are integral components of numerous therapeutic agents, and the strategic introduction of alkyl and aryl groups is a critical step in modulating their pharmacological profiles. The primary challenge in the derivatization of this substrate is controlling the regioselectivity of the alkylation, given its nature as an ambident nucleophile. This guide details four robust protocols—Classical SN2 Alkylation, Phase-Transfer Catalysis, the Mitsunobu Reaction, and Buchwald-Hartwig Amination for N-arylation—offering researchers a selection of methodologies tailored to different synthetic goals, scales, and substrate scopes. Each protocol is presented with detailed, step-by-step instructions, an explanation of the underlying chemical principles, and guidelines for troubleshooting and optimization.
Introduction: The Challenge of Regioselectivity
5-Fluoro-6-methylpyrimidin-4-ol exists in a tautomeric equilibrium between its lactam (pyrimidin-4-one) and lactim (pyrimidin-4-ol) forms. Deprotonation with a base generates a resonance-stabilized ambident anion, with nucleophilic character at both the N1-nitrogen and the O4-oxygen atoms. The reaction of this anion with an electrophile (e.g., an alkyl halide) can therefore lead to a mixture of N-alkylated and O-alkylated products.
Controlling the regioselectivity is paramount for any synthetic campaign. The outcome of the alkylation is governed by a combination of factors, including the choice of solvent, base, counter-ion, electrophile, and temperature, which collectively dictate the kinetic versus thermodynamic reaction pathway. Generally, N-alkylation is considered the kinetically favored pathway, while O-alkylation, leading to an aromatic pyrimidine ring, is the thermodynamically favored one. This guide provides methodologies designed to selectively favor the desired N1-alkylation.
Protocol 1: Classical SN2 Alkylation
This is the most direct and widely used method for N-alkylation, proceeding via a Williamson ether synthesis-like mechanism. The pyrimidin-4-ol is deprotonated with a strong, non-nucleophilic base in an anhydrous aprotic solvent, followed by the addition of an alkyl halide.
Scientific Principle
The reaction proceeds in two steps:
-
Deprotonation: A base, typically sodium hydride (NaH) or potassium carbonate (K₂CO₃), abstracts the acidic proton from the N1-position to form the pyrimidinolate anion.
-
Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.
The use of polar aprotic solvents like DMF or THF is crucial as they solvate the cation of the base without forming hydrogen bonds with the nucleophilic anion, thus enhancing its reactivity and favoring N-alkylation.
Detailed Step-by-Step Methodology
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen/argon inlet, add 5-Fluoro-6-methylpyrimidin-4-ol (1.0 eq).
-
Dissolution: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve a concentration of 0.1–0.5 M. Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) or anhydrous potassium carbonate (2.0 eq) portion-wise.
-
Scientist's Note: When using NaH, hydrogen gas evolution will be observed. Ensure the system is properly vented. Stir at 0 °C for 30-60 minutes until effervescence ceases.
-
-
Alkylation: Add the alkylating agent (alkyl halide or tosylate, 1.1 eq) dropwise via syringe, ensuring the internal temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. For less reactive halides, gentle heating (40-60 °C) may be necessary.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary
| Parameter | Condition A | Condition B | Notes |
| Base | NaH (1.2 eq) | K₂CO₃ (2.0 eq) | NaH is stronger and faster but requires more stringent anhydrous conditions. K₂CO₃ is milder and safer for larger scale. |
| Solvent | Anhydrous THF | Anhydrous DMF | THF is suitable for NaH. DMF is an excellent solvent for K₂CO₃-mediated reactions. |
| Temperature | 0 °C to RT | RT to 50 °C | Higher temperatures may be needed for less reactive halides (e.g., alkyl chlorides). |
| Typical R-X | MeI, BnBr, Allyl-Br | EtI, Pr-Br | Primary and benzylic/allylic halides are ideal for SN2 reactions. |
| Expected Yield | 70-95% | 60-90% | Yields are substrate-dependent. |
| N/O Ratio | >95:5 | >90:10 | Generally high N-selectivity is observed under these conditions. |
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis (PTC) is a powerful and "green" alternative that avoids the need for strong bases like NaH and strictly anhydrous solvents. It is particularly well-suited for industrial-scale synthesis.
Scientific Principle
The reaction occurs in a biphasic system (e.g., organic solvent and concentrated aqueous base). The pyrimidin-4-ol resides in the organic phase, while the base (e.g., NaOH) is in the aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like tetrabutylammonium bromide (TBAB), facilitates the reaction. The catalyst's cation (Q⁺) pairs with the pyrimidinolate anion, transporting it from the aqueous interface into the organic phase where it can react with the alkyl halide.
// Interface transfer QX_org -> Pyr_Anion [dir=both, label="Anion Exchange\n(Interface)", constraint=false]; Pyr_Anion -> Q_Anion [style=invis]; } dot Figure 3: Catalytic cycle for N-alkylation via PTC.
Detailed Step-by-Step Methodology
-
Setup: To a round-bottom flask, add 5-Fluoro-6-methylpyrimidin-4-ol (1.0 eq), the alkyl halide (1.2 eq), an organic solvent (e.g., Toluene or Dichloromethane), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Base Addition: Add a concentrated aqueous solution of NaOH or KOH (50% w/w, 3.0 eq) or solid potassium carbonate.
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-18 hours. Vigorous stirring is essential to maximize the interfacial area.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with the same organic solvent (2x).
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is an exceptionally mild and reliable method for N-alkylation using an alcohol as the alkylating agent, rather than a halide. It is renowned for its high N-selectivity with acidic N-H bonds and proceeds with a predictable inversion of stereochemistry at the alcohol's carbon center, which is a significant advantage when working with chiral alcohols.
Scientific Principle
The reaction involves the in-situ activation of an alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The PPh₃ and DEAD first react to form a phosphonium salt. This species then activates the alcohol, converting the hydroxyl group into an excellent leaving group. The pyrimidin-4-ol, acting as the nucleophile, then displaces the activated hydroxyl group in an SN2 fashion.
Detailed Step-by-Step Methodology
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add 5-Fluoro-6-methylpyrimidin-4-ol (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Dissolve the mixture in anhydrous THF (to a concentration of ~0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Slowly add DIAD or DEAD (1.5 eq) dropwise over 15-20 minutes. An exothermic reaction is often observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 6-18 hours. The formation of a white precipitate (triphenylphosphine oxide, TPPO) is often an indicator of reaction progress.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The main challenge in Mitsunobu reactions is the removal of the TPPO and hydrazine byproducts.
-
Purification: Purify the crude residue directly by flash column chromatography. A less polar solvent system (e.g., Hexanes/Ethyl Acetate) will typically elute the desired product before the highly polar byproducts.
Protocol 4: Buchwald-Hartwig Amination for N-Arylation
For the synthesis of N-aryl or N-heteroaryl derivatives, the premier method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a general and high-yielding route to C-N bonds, a transformation that is difficult to achieve via classical SNAr chemistry.
Scientific Principle
The reaction involves the coupling of an amine (in this case, the N-H of the pyrimidin-4-one) with an aryl halide or triflate. The catalytic cycle involves a Palladium(0) species which undergoes:
-
Oxidative Addition into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Ligand Exchange/Deprotonation where the pyrimidinolate anion displaces the halide on the palladium center.
-
Reductive Elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands generally providing the best results.
// Invisible nodes for positioning text pos1 [label="Ar-X\n(Oxidative\nAddition)", shape=plaintext, fontcolor="#202124"]; pos2 [label="Pyr-H, Base\n(Deprotonation &\nLigand Exchange)", shape=plaintext, fontcolor="#202124"]; pos3 [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
Pd0 -> OxAdd; OxAdd -> LigEx; LigEx -> Pd0 [label=""]; LigEx -> Product [style=dashed, arrowhead=none];
// Position text labels edge [style=invis, arrowhead=none]; Pd0 -> pos1 -> OxAdd; OxAdd -> pos2 -> LigEx; LigEx -> pos3 -> Pd0; } dot Figure 5: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Detailed Step-by-Step Methodology
-
Preparation: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) to a dry Schlenk tube or reaction vial.
-
Reagent Addition: Add the 5-Fluoro-6-methylpyrimidin-4-ol (1.0 eq) and the aryl halide/triflate (1.2 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Summary
| Parameter | Condition | Notes |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Both are common and effective pre-catalysts. |
| Ligand | Xantphos, BINAP | Ligand choice is crucial and may require screening for optimal results. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | The choice of base can significantly impact yield and should be matched with the substrate. |
| Solvent | Toluene, Dioxane | Must be anhydrous and degassed to prevent catalyst deactivation. |
| Ar-X | Aryl-Br, Aryl-I, Aryl-OTf | Aryl chlorides can be used but often require more specialized catalyst systems. |
| Expected Yield | 60-95% | Highly dependent on the specific coupling partners and catalyst system. |
Conclusion
The N-alkylation of 5-Fluoro-6-methylpyrimidin-4-ol is a critical transformation for the synthesis of novel compounds in drug discovery. Control of regioselectivity in favor of the N1-alkylated product can be reliably achieved through several strategic approaches. Classical SN2 conditions using strong bases in aprotic solvents provide a direct and high-yielding route. Phase-transfer catalysis offers a scalable and environmentally benign alternative. For alkylation with alcohols and control of stereochemistry, the Mitsunobu reaction is unparalleled. Finally, for the crucial synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the state-of-the-art methodology. The selection of the appropriate protocol will depend on the specific alkyl or aryl group to be installed, the scale of the reaction, and the available starting materials.
References
-
Lazrek, H. B., Taourirte, M., Barascut, J.-L., & Imbach, J.-L. (1991). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides, 10(6), 1285-1294. [Link]
-
Lazrek, H. B., et al. (1991). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. ResearchGate. [Link]
-
Al-Zoubi, R. M., & Al-Jammal, M. K. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(7), 12323–12334. [Link]
-
Mittersteiner, M., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 87(7), 4943–4953. [Link]
-
Abdel-Magid, A. F. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]
-
Various Authors. (n.d.). Selective N1Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions. ResearchGate. [Link]
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Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia. [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org. [Link]
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Rost, J., & Scheffler, G. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 563–569. [Link]
-
Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia. [Link]
-
Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences, 71(8), 935–938. [Link]
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Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic-synthesis.org. [Link]
-
Zakharychev, V. V., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(11), 3381. [Link]
-
Various Authors. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
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Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic-chemistry.org. [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. J&K Scientific. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Wikipedia contributors. (2023). Phase-transfer catalyst. Wikipedia. [Link]
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Stark, M. (n.d.). Industrial Phase-Transfer Catalysis. Phasetransfer.com. [Link]
-
Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. The Journal of Organic Chemistry, 87(11), 7524–7536. [Link]
-
Mittersteiner, M., et al. (2022). Reaction Scope for the Synthesis of O-Alkylated Pyrimidines. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. [Link]
-
Kumar, V., et al. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances, 13(27), 16899–16906. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org. [Link]
-
Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18321–18331. [Link]
-
El-Faham, A., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. Journal of Chemical Sciences, 132(1), 78. [Link]
-
Gökçe, M., et al. (2010). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 35, 13-20. [Link]
-
Ganton, M. D., & Kerr, M. A. (2005). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 3(21), 3781–3783. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465–2479. [Link]
-
Zhou, H., et al. (2014). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules, 19(2), 2356–2370. [Link]
-
Ye, W., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]naphthyrin-5(6H)-one. Tetrahedron Letters, 55(17), 2825–2828. [Link]
The Privileged Pyrimidine: Application Notes for 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Promise of a Privileged Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit identification, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind to a biological target with low, yet efficient, affinity.[2][3] These fragments serve as highly qualified starting points for medicinal chemistry, allowing for a more rational and efficient evolution into potent, drug-like candidates.[4][5] This approach is particularly advantageous for tackling challenging targets, such as those with shallow binding pockets, which have long been considered "undruggable."[2]
At the heart of a successful FBDD campaign lies the quality of the fragment library.[2] The pyrimidine nucleus, a six-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry.[6] Its prevalence in the natural world, as a core component of DNA and RNA, and its presence in numerous FDA-approved drugs, underscore its remarkable versatility and ability to interact with a wide array of biological targets.[6][7]
This guide focuses on a specific, high-value fragment: 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride . This compound is an excellent candidate for FBDD due to its unique combination of features:
-
A Privileged Core: The pyrimidine scaffold provides a robust framework for molecular recognition.
-
Strategic Fluorination: The fluorine atom at the 5-position can significantly enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability.
-
Defined Substitution Vectors: The methyl and hydroxyl groups offer clear points for chemical elaboration, allowing for systematic exploration of structure-activity relationships (SAR).
-
"Rule of Three" Compliance: This fragment adheres to the widely accepted "Rule of Three," which defines the ideal physicochemical properties for a fragment, maximizing the potential for successful optimization.[8][9][10]
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride in FBDD campaigns. We will delve into the causality behind experimental choices, provide self-validating protocols for screening and validation, and ground our recommendations in authoritative scientific principles.
Physicochemical Properties and "Rule of Three" Analysis
The "Rule of Three" (Ro3) provides a set of guidelines for selecting fragments with favorable properties for optimization into drug-like molecules.[8][9][10] Let's analyze 5-Fluoro-6-methylpyrimidin-4-ol against these criteria:
| Property | "Rule of Three" Guideline | 5-Fluoro-6-methylpyrimidin-4-ol | Compliance |
| Molecular Weight (MW) | ≤ 300 Da | 144.12 g/mol | Yes |
| Calculated LogP (cLogP) | ≤ 3 | Approx. 0.5-1.0 | Yes |
| Hydrogen Bond Donors | ≤ 3 | 2 (hydroxyl and pyrimidine N-H) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (pyrimidine N and carbonyl) | Yes |
| Rotatable Bonds | ≤ 3 | 0 | Yes |
As demonstrated, 5-Fluoro-6-methylpyrimidin-4-ol is an ideal fragment that fully complies with the "Rule of Three," making it an excellent candidate for an FBDD screening library.[11][12]
General FBDD Workflow for 5-Fluoro-6-methylpyrimidin-4-ol
A typical FBDD campaign involves a series of sequential steps, from initial screening to hit validation and elaboration. The following workflow is tailored for the application of 5-Fluoro-6-methylpyrimidin-4-ol.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Detailed Protocols for Primary Screening
The low binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection.[][14] We present protocols for three widely used and robust methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface Plasmon Resonance (SPR), and X-Ray Crystallography.
Protocol 1: NMR-Based Fragment Screening (Ligand-Observed)
NMR is a powerful technique in FBDD as it can reliably detect weak binding interactions up to the millimolar range.[15][16] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly well-suited for screening fragments like 5-Fluoro-6-methylpyrimidin-4-ol.[15] The presence of a fluorine atom also allows for the use of ¹⁹F-NMR, which offers a sensitive and selective screening method.[17]
Objective: To identify binding of 5-Fluoro-6-methylpyrimidin-4-ol to the target protein by observing changes in the fragment's NMR spectrum.
Materials:
-
Target protein (≥95% purity), isotopically labeled if using protein-observed methods.
-
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, in 99.9% D₂O).
-
Deuterated DMSO (for fragment stock).
-
NMR tubes.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 100 mM stock solution of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride in d₆-DMSO.
-
Prepare a 10-50 µM solution of the target protein in the NMR buffer.
-
Prepare a reference sample containing the fragment at a final concentration of 200 µM in the NMR buffer.
-
Prepare the screening sample by adding the fragment stock solution to the protein solution to a final fragment concentration of 200 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
-
NMR Data Acquisition (STD-NMR):
-
Acquire a ¹H NMR reference spectrum of the fragment alone.
-
Acquire an STD-NMR spectrum of the fragment in the presence of the target protein. This involves selective saturation of protein resonances followed by observation of saturation transfer to the bound ligand.
-
The STD experiment is performed by subtracting a spectrum with on-resonance saturation of the protein from a spectrum with off-resonance saturation.
-
-
Data Analysis:
-
A positive STD signal for the protons of 5-Fluoro-6-methylpyrimidin-4-ol indicates that it is binding to the target protein.
-
The relative intensities of the STD signals for different protons on the fragment can provide information about which parts of the molecule are in closest contact with the protein.
-
Caption: Workflow for NMR-based fragment screening.
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events.[1][18] It is highly sensitive and provides kinetic data (association and dissociation rates) in addition to affinity information.[6]
Objective: To detect and quantify the binding of 5-Fluoro-6-methylpyrimidin-4-ol to a target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine).
-
Target protein (≥95% purity).
-
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
-
Running buffer (e.g., HBS-EP+, pH 7.4).
-
DMSO.
Step-by-Step Methodology:
-
Target Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Screening Assay:
-
Prepare a dilution series of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride in running buffer (e.g., 1 µM to 1 mM). Ensure the DMSO concentration is matched between the running buffer and the fragment solutions.
-
Inject the fragment solutions over the immobilized target surface and a reference surface (without protein).
-
Monitor the binding response in real-time. A concentration-dependent increase in the response signal indicates binding.
-
-
Data Analysis:
-
Subtract the reference surface signal from the target surface signal to obtain the specific binding sensorgram.
-
Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).
-
Calculate the Ligand Efficiency (LE) using the formula: LE = -ΔG / N , where ΔG is the binding free energy (RTlnKᴅ) and N is the number of non-hydrogen atoms.[19][20]
-
Caption: Workflow for SPR-based fragment screening.
Protocol 3: X-Ray Crystallography Screening
X-ray crystallography provides unparalleled structural information, revealing the precise binding mode of a fragment to its target protein.[21][22][23] This information is invaluable for the subsequent hit-to-lead optimization phase.[5]
Objective: To determine the three-dimensional structure of the target protein in complex with 5-Fluoro-6-methylpyrimidin-4-ol.
Materials:
-
High-quality crystals of the target protein.
-
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
-
Cryoprotectant solution.
-
Crystal harvesting tools.
-
Access to a synchrotron X-ray source.
Step-by-Step Methodology:
-
Crystal Soaking:
-
Prepare a soaking solution containing 10-50 mM 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride in a cryoprotectant-compatible buffer.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection:
-
Harvest the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure using molecular replacement with the apo-protein structure as a model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. The presence of a clear, unmodeled electron density in the protein's binding site that fits the shape of 5-Fluoro-6-methylpyrimidin-4-ol confirms binding.
-
Refine the structure with the fragment modeled into the density to obtain a high-resolution view of the protein-fragment interactions.
-
Hit Validation and Elaboration
A confirmed hit from the primary screen is just the beginning. The next crucial phase is to validate the hit using an orthogonal biophysical method (e.g., Isothermal Titration Calorimetry or Differential Scanning Fluorimetry) to rule out artifacts and then to begin the process of hit-to-lead optimization.[24]
The structural information gleaned from X-ray crystallography, combined with the affinity data from SPR or NMR, provides a roadmap for medicinal chemists. The 5-Fluoro-6-methylpyrimidin-4-ol scaffold offers two primary vectors for chemical modification:
-
The 6-methyl group: This position can be modified to explore interactions in adjacent hydrophobic pockets.
-
The 4-hydroxyl group: This group can be converted to other functionalities to probe for additional hydrogen bonding or ionic interactions.
The goal is to "grow" the fragment into a larger, more potent molecule by adding chemical moieties that make additional favorable interactions with the target protein, thereby increasing affinity and selectivity.[4]
Caption: The hit-to-lead optimization process.
Synthesis Protocol for 5-Fluoro-6-methylpyrimidin-4-ol
A reliable synthetic route is essential for producing the fragment and its subsequent analogs. The following is a representative synthesis adapted from known procedures for similar fluoropyrimidines.[25]
Reaction Scheme: A common route involves the condensation of a β-ketoester with formamidine.
Step-by-Step Methodology:
-
Synthesis of Ethyl 2-fluoro-3-oxobutanoate:
-
To a solution of sodium ethoxide in ethanol, add ethyl fluoroacetate dropwise at 0°C.
-
After stirring, add ethyl acetate and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with aqueous acid and extract the product with an organic solvent. Purify by distillation.
-
-
Cyclization to 5-Fluoro-6-methylpyrimidin-4-ol:
-
Reflux the resulting ethyl 2-fluoro-3-oxobutanoate with formamidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in ethanol.
-
After the reaction is complete, cool the mixture and acidify to precipitate the product.
-
Collect the solid by filtration and recrystallize to obtain pure 5-Fluoro-6-methylpyrimidin-4-ol.
-
-
Hydrochloride Salt Formation:
-
Dissolve the free base in a suitable solvent (e.g., methanol) and treat with a solution of HCl in ether to precipitate the hydrochloride salt.
-
Conclusion
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a highly promising fragment for FBDD campaigns. Its compliance with the "Rule of Three," the privileged nature of its pyrimidine scaffold, and its well-defined vectors for chemical elaboration make it an ideal starting point for the discovery of novel therapeutics. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to effectively utilize this valuable fragment in their drug discovery programs. By integrating sensitive biophysical screening techniques with structure-based design, the path from a low-affinity fragment to a potent, optimized lead compound can be navigated with greater efficiency and a higher probability of success.
References
-
[Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][5][7]triazine-based VEGFR-2 kinase inhibitors - PubMed]([Link])
Sources
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- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. biorxiv.org [biorxiv.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
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- 12. Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 17. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 19. grokipedia.com [grokipedia.com]
- 20. real.mtak.hu [real.mtak.hu]
- 21. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 22. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 23. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Applications of Biophysics in High Throughput Screening Hit Validation. - OAK Open Access Archive [oak.novartis.com]
- 25. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of a fluorine atom onto this privileged heterocycle can dramatically enhance the pharmacological profile of a molecule. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can improve metabolic stability, receptor binding affinity, and membrane permeability.[2] Specifically, 5-fluorinated pyrimidine derivatives have a rich history in therapeutic applications, most notably with the anticancer agent 5-fluorouracil.[3] These compounds often act as mechanism-based inhibitors or key intermediates in the synthesis of more complex drug candidates.[4]
5-Fluoro-6-methylpyrimidin-4-ol is a valuable building block in this class of compounds. Its structural motifs are of significant interest to researchers developing novel kinase inhibitors, antifungal agents, and other targeted therapies. The hydrochloride salt of this compound enhances its solubility and stability, making it more amenable to formulation and biological screening. This guide provides a comprehensive, in-depth protocol for the synthesis and characterization of 5-fluoro-6-methylpyrimidin-4-ol and its subsequent conversion to the hydrochloride salt, grounded in established chemical principles.
Part 1: Synthesis of 5-Fluoro-6-methylpyrimidin-4-ol
The synthesis of 5-fluoro-6-methylpyrimidin-4-ol is most effectively achieved through a cyclocondensation reaction. This well-established method in pyrimidine synthesis involves the reaction of a β-ketoester with an amidine source. In this protocol, we will adapt a reliable procedure used for the synthesis of the analogous 6-ethyl-5-fluoropyrimidin-4-ol.[5] The key starting material is ethyl 2-fluoro-3-oxobutanoate.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for 5-fluoro-6-methylpyrimidin-4-ol hydrochloride.
Protocol 1: Synthesis of 5-Fluoro-6-methylpyrimidin-4-ol
This protocol is adapted from the synthesis of the analogous 6-ethyl derivative.[5][6]
Materials:
-
Ethyl 2-fluoro-3-oxobutanoate
-
Formamidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add formamidine hydrochloride (1.1 equivalents). Follow this with the dropwise addition of ethyl 2-fluoro-3-oxobutanoate (1.0 equivalent) over 15-20 minutes. The choice of formamidine as the nitrogen source is crucial for the formation of the pyrimidine ring.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification and Extraction: To the resulting residue, add water and cool in an ice bath. Carefully adjust the pH to approximately 6-7 with 1 M hydrochloric acid. This will precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 5-fluoro-6-methylpyrimidin-4-ol can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a crystalline solid.
Part 2: Synthesis of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
The hydrochloride salt is prepared by treating the free base with hydrochloric acid in an appropriate solvent.
Protocol 2: Preparation of the Hydrochloride Salt
Materials:
-
5-Fluoro-6-methylpyrimidin-4-ol (purified)
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M) or isopropanolic HCl
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the purified 5-fluoro-6-methylpyrimidin-4-ol in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Acidification: To the stirred solution, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise until precipitation is complete. The use of an anhydrous solvent is important to prevent hydrolysis.
-
Isolation: Collect the precipitated hydrochloride salt by filtration.
-
Washing and Drying: Wash the solid with a small amount of cold anhydrous diethyl ether and dry under vacuum to obtain 5-fluoro-6-methylpyrimidin-4-ol hydrochloride.
Part 3: Characterization of the Synthesized Compounds
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
| Property | 5-Fluoro-6-methylpyrimidin-4-ol (Expected) | 5-Fluoro-6-methylpyrimidin-4-ol HCl (Expected) |
| Molecular Formula | C₅H₅FN₂O | C₅H₆ClFN₂O |
| Molecular Weight | 128.10 g/mol [7] | 164.56 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Melting Point | To be determined experimentally | To be determined experimentally |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.2-2.4 (s, 3H, CH₃), ~7.9-8.1 (d, 1H, pyrimidine-H), ~12.0-13.0 (br s, 1H, OH/NH) | Shifts may vary due to protonation |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~15-20 (CH₃), ~140-160 (pyrimidine carbons with C-F coupling) | Shifts may vary due to protonation |
| ¹⁹F NMR (DMSO-d₆) | A single resonance with potential coupling to the pyrimidine proton.[7] | A single resonance |
| Mass Spectrometry (ESI) | m/z: [M+H]⁺ = 129.04 | m/z: [M+H]⁺ = 129.04 (for the free base) |
Discussion: The Rationale Behind Experimental Choices
The choice of a cyclocondensation reaction is based on its efficiency and reliability for constructing the pyrimidine ring system. The use of sodium methoxide as a base facilitates the deprotonation of formamidine hydrochloride, allowing it to act as a nucleophile in the reaction with the β-ketoester. The subsequent acidification during the work-up ensures the protonation of the pyrimidinolate to yield the desired pyrimidin-4-ol.
The formation of the hydrochloride salt serves a practical purpose in drug development. Salts often exhibit improved solubility and stability compared to the free base, which is advantageous for formulation and in vitro and in vivo studies.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of 5-fluoro-6-methylpyrimidin-4-ol and its hydrochloride derivative. By following these procedures, researchers can reliably produce this valuable building block for use in drug discovery and medicinal chemistry programs. The strategic incorporation of fluorine in this pyrimidine scaffold holds significant potential for the development of novel therapeutics with enhanced pharmacological properties.
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Application Notes and Protocols for Determining the Cytotoxicity of Fluorinated Pyrimidine Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of Fluorinated Pyrimidines in Oncology
Fluorinated pyrimidines, with 5-fluorouracil (5-FU) as the progenitor, represent a cornerstone of chemotherapy for a wide array of solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Their mechanism of action is multifaceted, primarily involving the inhibition of thymidylate synthase (TS) by the metabolite 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), which leads to a depletion of thymidine triphosphate and subsequent "thymineless death" in rapidly dividing cancer cells.[1][2][3] Furthermore, metabolites of fluorinated pyrimidines can be incorporated into both RNA and DNA, leading to disruptions in their processing and function and ultimately triggering cell death.[4][5]
Given their profound impact on fundamental cellular processes, accurately quantifying the cytotoxic effects of novel fluorinated pyrimidine analogs is a critical step in the drug discovery and development pipeline. This guide provides a detailed framework for assessing the in vitro cytotoxicity of these compounds, with a focus on robust and reliable assay methodologies. We will delve into the underlying principles of common cytotoxicity assays, provide a comprehensive, step-by-step protocol for the MTT assay, and offer insights into potential challenges and data interpretation.
Pillar 1: Principles of Cytotoxicity Assays for Fluorinated Pyrimidines
The selection of an appropriate cytotoxicity assay is paramount for generating meaningful and reproducible data. For fluorinated pyrimidines, which primarily induce cell death through metabolic disruption and apoptosis, assays that measure metabolic activity or cell membrane integrity are highly suitable.
-
Metabolic Assays (Tetrazolium Salt Reduction): These assays, including the MTT and MTS assays, rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases.[6] The intensity of the color produced is directly proportional to the number of viable cells.[6] These assays are widely used due to their simplicity, sensitivity, and amenability to high-throughput screening.[7]
-
Lysosomal Integrity Assays (Neutral Red Uptake): The neutral red uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[8][9][10] Cytotoxicity is measured as a concentration-dependent reduction in the uptake of the dye compared to control cells.[9][11] This method is cost-effective and sensitive.[8]
-
Membrane Integrity Assays (LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[12][13] An increase in LDH activity in the supernatant is indicative of cell lysis and loss of membrane integrity.
For the purposes of this guide, we will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as it is a well-established, reliable, and commonly used method for assessing the cytotoxicity of anticancer agents.[6][14]
Pillar 2: The MTT Assay: A Validated Protocol for Fluorinated Pyrimidines
This protocol provides a detailed methodology for determining the cytotoxic effects of fluorinated pyrimidine compounds on adherent cancer cell lines using a 96-well plate format.
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
Materials
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[15][16]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Fluorinated pyrimidine compound(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Mix thoroughly by vortexing and filter-sterilize using a 0.22 µm filter. Store in light-protected aliquots at -20°C.
-
Expert Insight: Freshly prepared or properly stored frozen aliquots of MTT solution are crucial for assay reproducibility. Repeated freeze-thaw cycles can lead to degradation of the MTT reagent.[17]
-
-
Compound Stock Solutions: Prepare a high-concentration stock solution of each fluorinated pyrimidine compound in sterile DMSO. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Step-by-Step Protocol
-
Cell Seeding: a. Harvest and count cells that are in the exponential growth phase.[17] b. Determine the optimal seeding density for your cell line to ensure they are approximately 70-80% confluent at the end of the experiment. This typically ranges from 5,000 to 10,000 cells per well.[18] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells with medium only to serve as a blank control and wells with untreated cells as a negative control. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]
-
Compound Treatment: a. Prepare serial dilutions of the fluorinated pyrimidine compounds in complete culture medium. A common starting concentration range for initial screening is 0.01 to 100 µM. b. After 24 hours of cell attachment, carefully remove the medium from the wells. c. Add 100 µL of the prepared compound dilutions to the respective wells. d. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells). e. Incubate the plate for a period relevant to the compound's mechanism of action. For fluorinated pyrimidines that require incorporation into nucleic acids, a 48 to 72-hour incubation is often appropriate.[7]
-
MTT Assay: a. Following the treatment period, carefully aspirate the medium containing the compound. b. Add 100 µL of fresh, serum-free medium to each well.
- Expert Insight: Serum can sometimes interfere with the assay by reducing the tetrazolium salt, leading to a false-positive signal. Using serum-free medium during the MTT incubation step can mitigate this. c. Add 10 µL of the 5 mg/mL MTT solution to each well. d. Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the MTT solution without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Corrected Absorbance: Subtract the mean absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Percentage Viability: Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[20][21]
Pillar 3: Ensuring Trustworthiness - A Self-Validating System
To ensure the reliability and reproducibility of your cytotoxicity data, it is essential to incorporate proper controls and be aware of potential artifacts.
Troubleshooting Common Issues in the MTT Assay
| Issue | Probable Cause(s) | Solution(s) |
| High Background Absorbance | - Contamination of reagents or cultures. - Phenol red in the medium can interfere. - Insufficient washing before adding solubilization solution. | - Use sterile techniques and fresh reagents. - Use phenol red-free medium for the assay. - Ensure complete removal of medium before adding DMSO.[18] |
| Low Signal/Absorbance | - Insufficient cell number. - Suboptimal incubation time with MTT. - Incomplete dissolution of formazan crystals. | - Optimize cell seeding density. - Increase MTT incubation time (up to 4 hours).[18] - Increase shaking time or gently pipette to aid dissolution. |
| Inconsistent Results Between Replicates | - Uneven cell seeding. - "Edge effect" in the 96-well plate. - Inaccurate pipetting. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[18] - Use calibrated pipettes and proper pipetting techniques. |
| Compound Interference | - The compound itself is colored and absorbs at 570 nm. - The compound chemically reduces MTT. | - Include control wells with the compound in cell-free medium to measure its intrinsic absorbance. - If chemical reduction is suspected, consider an alternative assay like the Neutral Red Uptake assay.[22] |
Validation and Controls
-
Positive Control: Include a known cytotoxic agent (e.g., doxorubicin or 5-FU itself) to validate the assay's ability to detect a cytotoxic response.
-
Vehicle Control: This is crucial to ensure that the solvent used to dissolve the compound (typically DMSO) is not contributing to the observed cytotoxicity.
-
Linearity of Response: Before conducting large-scale experiments, it is advisable to perform a cell titration experiment to ensure that the absorbance signal is linear within the range of cell numbers used.
By adhering to this detailed protocol and incorporating the principles of self-validation, researchers can confidently and accurately assess the cytotoxic potential of novel fluorinated pyrimidine compounds, a critical step in the journey towards developing more effective cancer therapies.
References
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Gmeiner, W. H., & Iversen, P. L. (2018). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. Oncotarget, 9(49), 29113–29125. Available at: [Link]
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Thomas, F., & Gmeiner, W. H. (2013). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 23(11), 647–652. Available at: [Link]
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Ohno, T., Sakurada, K., & Takeda, Y. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX, 4(3), 123-134. Available at: [Link]
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Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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National Toxicology Program. (n.d.). Validation Study of In Vitro Cytotoxicity Test Methods. National Institute of Environmental Health Sciences. Available at: [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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XCellR8. (n.d.). Cytotoxicity Test. XCellR8. Available at: [Link]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(24), 17351. Available at: [Link]
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Judson, R. S., Houck, K. A., & Kavlock, R. J. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 51–59. Available at: [Link]
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Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Available at: [Link]
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Preprints.org. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]
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YouTube. (2024). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. Available at: [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. Available at: [Link]
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Möllenhoff, K., Kappenberg, F., & Hothorn, L. A. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of Toxicology, 97(8), 2095–2108. Available at: [Link]
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Levasseur, L. M., Slocum, H. K., & Rustum, Y. M. (1998). A Mechanistic, Predictive Model of Dose-Response Curves for Cell Cycle Phase-specific and -nonspecific Drugs. Cancer Research, 58(24), 5749–5761. Available at: [Link]
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ResearchGate. (2021). Cytotoxicity, Docking Study of New Fluorinated Fused Pyrimidine Scaffold: Thermal and Microwave Irradiation Synthesis. ResearchGate. Available at: [Link]
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Bentham Science. (2021). Cytotoxicity, Docking Study of New Fluorinated Fused Pyrimidine Scaffold: Thermal and Microwave Irradiation Synthesis. Bentham Science. Available at: [Link]
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Navigating the Handling and Storage of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride: A Guide for Researchers
Understanding the Compound: A Physicochemical Overview
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and are prevalent in many biologically active molecules. The presence of a fluorine atom can significantly alter the compound's chemical properties, including its acidity and reactivity. The hydrochloride salt form generally enhances solubility in aqueous solutions.
A precise melting point, boiling point, and density for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride are not publicly documented. However, data from similar pyrimidine derivatives suggest it is a solid at room temperature.
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₅H₆FN₂O · HCl | N/A |
| Molecular Weight | 164.57 g/mol | N/A |
| Physical State | Solid | Inferred from related compounds |
| Solubility | Likely soluble in water and polar organic solvents | General property of hydrochloride salts |
Hazard Identification and Risk Mitigation
Given the lack of a specific SDS, a cautious approach is warranted. Based on data from analogous fluorinated pyrimidines and hydrochloride salts, the primary hazards are likely to include:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1][4]
The Causality Behind Precautionary Measures:
The rationale for the recommended personal protective equipment (PPE) is rooted in preventing exposure to these potential hazards. The hydrochloride component can contribute to the compound's corrosive nature, while the pyrimidine core, common in biologically active molecules, necessitates careful handling to avoid unintended physiological effects.
Experimental Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum recommended PPE, with explanations grounded in the potential hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation.[2][4][6] |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.[1][4] |
Storage Protocols for Maintaining Compound Integrity
The stability of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is crucial for reproducible experimental results. Improper storage can lead to degradation, introducing impurities that can compromise your research.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place.[1] Refrigeration may be an option, but ensure the container is tightly sealed to prevent condensation upon removal.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to air or moisture.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1]
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and acids.[7] The hydrochloride salt is acidic and can react with bases.
Logical Relationship for Optimal Storage:
Caption: Key factors influencing the stability of the stored compound.
Step-by-Step Experimental Protocols
These protocols are designed to be self-validating by incorporating safety and best practices at each step.
Protocol 1: Weighing and Preparing a Stock Solution
-
Preparation: Before starting, ensure you have reviewed the safety information and have all necessary PPE. Work within a certified chemical fume hood.
-
Tare the Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Dispense the Compound: Carefully dispense the desired amount of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride into the weighing vessel. Avoid creating dust.
-
Record the Mass: Accurately record the mass of the compound.
-
Dissolution: Add the appropriate solvent to the weighing vessel to dissolve the compound before transferring it to a volumetric flask. This minimizes the loss of solid material during transfer.
-
Transfer and Dilute: Carefully transfer the solution to the volumetric flask. Rinse the weighing vessel with the solvent multiple times, adding the rinsate to the volumetric flask to ensure a complete transfer.
-
Final Volume: Add solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask with the compound name, concentration, solvent, and date of preparation. Store the solution under the recommended conditions.
Protocol 2: Accidental Spill Clean-up
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1] Do not use combustible materials.
-
Neutralization (for acidic components): For a hydrochloride salt, have a weak base (e.g., sodium bicarbonate solution) available for neutralization after the initial absorption.
-
Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: Dispose of the contaminated materials and waste according to your institution's hazardous waste disposal procedures.
-
Report the Incident: Report the spill to your laboratory supervisor or safety officer.
Conclusion: A Culture of Safety and Precision
The effective and safe use of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride hinges on a proactive approach to handling and storage. By understanding the potential hazards based on related compounds and implementing rigorous protocols, researchers can protect themselves and ensure the integrity of their experiments. These guidelines provide a foundation for building a culture of safety and scientific excellence in the laboratory.
References
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-
PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. Retrieved from [Link]
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- Fisher Scientific. (2025). Safety Data Sheet for 5-Amino-4,6-dichloro-2-methylpyrimidine.
- TCI Chemicals. (2025). Safety Data Sheet for 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
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MySkinRecipes. (n.d.). 6-Fluoro-5-methylpyrimidin-4-amine. Retrieved from [Link]
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PubChem. (n.d.). 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one. Retrieved from [Link]
- Alichem. (n.d.). 6-Fluoro-5-methylpyrimidin-4-amine.
-
PubChem. (n.d.). 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-5-fluoro-6-methylpyrimidine. Retrieved from [Link]
Sources
Troubleshooting & Optimization
troubleshooting low yield in 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yields, and provide answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your experimental outcomes based on established scientific principles and field-proven insights.
Troubleshooting Guide: Addressing Low Yield
Low yields in the synthesis of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride can be a significant impediment to research and development timelines. This section addresses specific issues you might encounter and provides a systematic approach to identifying and resolving the root causes.
Question 1: My yield of 5-Fluoro-6-methylpyrimidin-4-ol is consistently low. What are the most likely causes?
Low yields in pyrimidine synthesis are a common challenge and can often be attributed to several factors ranging from reactant quality to reaction conditions.[][2] A systematic evaluation of your experimental setup is the most effective way to diagnose the issue.
Possible Causes and Solutions:
-
Purity of Starting Materials: The purity of your starting materials, typically a β-ketoester like ethyl 2-fluoroacetoacetate and a nitrogen source such as formamidine acetate, is paramount.[] Impurities can interfere with the reaction, leading to the formation of side products and a reduction in the yield of the desired pyrimidine.
-
Recommendation: Always use high-purity, anhydrous starting materials. If the purity is questionable, consider purification of the starting materials before use. For instance, formamidine acetate can be recrystallized from ethanol.[3]
-
-
Reaction Conditions: The conditions under which the reaction is performed, including temperature, solvent, and the presence of a suitable base, are critical for maximizing yield.[2]
-
Temperature: The reaction may require a specific temperature to proceed to completion. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[2]
-
Solvent: The choice of solvent can significantly impact the solubility of reactants and the overall reaction rate. While alcohols like ethanol or methanol are commonly used, exploring other solvents may improve yields for your specific substrates.[2]
-
Base: The selection and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[4] Sodium ethoxide or sodium methoxide are commonly employed. It's important to use the correct molar equivalents of the base.
-
-
Incomplete Reaction: The reaction may not be proceeding to completion, leaving unreacted starting materials.
-
Recommendation: Monitor the reaction progress using TLC. If the reaction appears to have stalled, a moderate increase in temperature or a longer reaction time may be necessary.[2]
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Recommendation: Understanding potential side reactions is key to mitigating them. For instance, self-condensation of the β-ketoester can occur. Adjusting the reaction conditions, such as the order of addition of reagents or the choice of base, can help minimize these competing pathways.[4]
-
Below is a troubleshooting workflow to systematically address low yield:
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride. Fluorinated pyrimidines are cornerstone building blocks in medicinal chemistry, valued for their role in developing novel therapeutics.[1] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and bioavailability.[2] However, the synthesis of these molecules is not without its challenges. This document provides in-depth, field-proven insights to troubleshoot common issues and optimize reaction conditions, ensuring reproducible and high-yield outcomes.
Section 1: General Synthetic Strategy & Mechanism
The synthesis of 4-pyrimidinols typically involves a cyclocondensation reaction. A common and effective route for 5-Fluoro-6-methylpyrimidin-4-ol involves the reaction of an appropriate fluoro-substituted 1,3-dicarbonyl compound with an amidine. Specifically, the reaction of ethyl 2-fluoro-3-oxobutanoate with formamidine acetate is a primary pathway.
The general mechanism involves the initial reaction of the more nucleophilic nitrogen of formamidine with one of the carbonyl groups of the ketoester. This is followed by an intramolecular cyclization via nucleophilic attack of the second amidine nitrogen onto the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrimidine ring. The choice of base and solvent is critical to facilitate these steps while minimizing side reactions.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most suitable starting materials for the synthesis of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride?
A1: The most common and commercially accessible starting materials are ethyl 2-fluoro-3-oxobutanoate and formamidine hydrochloride or acetate . The purity of these reagents is paramount. Impurities in the ketoester can inhibit the reaction, while the quality of the amidine salt is critical as amidines can be hygroscopic and prone to hydrolysis.[4] It is recommended to use freshly opened or purified reagents for optimal results.
Q2: Why is the final product often isolated as a hydrochloride salt? What are the handling considerations?
A2: 5-Fluoro-6-methylpyrimidin-4-ol, like many nitrogen-containing heterocycles, is a basic compound. Isolating it as a hydrochloride salt offers several advantages:
-
Enhanced Stability: The salt form is generally more crystalline and less prone to degradation during storage compared to the free base.
-
Improved Handling: Salts often have higher melting points and are easier to handle as solid powders.
-
Solubility: The hydrochloride salt typically exhibits better solubility in polar protic solvents like water or ethanol, which can be advantageous for certain downstream applications or purification methods.
When working with the hydrochloride salt, remember that it will require neutralization with a suitable base (e.g., NaHCO₃, K₂CO₃) if the free base is needed for a subsequent reaction.
Q3: What are the most critical parameters to control during the cyclocondensation reaction?
A3: The three most critical parameters are:
-
Choice of Base and Stoichiometry: A base is required to facilitate the reaction. Common choices include sodium ethoxide, potassium carbonate, or triethylamine. The base must be strong enough to promote the initial condensation but not so harsh as to cause degradation or side reactions. The stoichiometry should be carefully controlled.
-
Solvent and Anhydrous Conditions: The choice of solvent impacts reactant solubility and the reaction rate.[4] Ethanol is a common choice. More importantly, the reaction should be conducted under strictly anhydrous conditions. Water can lead to the hydrolysis of intermediates and starting materials, significantly reducing the yield.[4]
-
Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can accelerate the reaction but may also promote the formation of byproducts.[4] It is crucial to monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time and avoid product degradation from prolonged heating.[4]
Section 3: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Issue: Low or No Product Formation
Q: My reaction has stalled, showing very low conversion of starting materials by TLC/LC-MS. What are the likely causes and solutions?
A: Low conversion is a frequent issue stemming from several factors related to reagents or reaction conditions.[4]
-
Cause 1: Inactive Reagents or Catalyst. The base (e.g., sodium ethoxide) may have degraded due to exposure to moisture or air. Amidine salts are often hygroscopic and can hydrolyze over time.
-
Solution: Use freshly prepared sodium ethoxide solution. Ensure the formamidine salt is dry and has been stored properly. If possible, run a small-scale control reaction with known good reagents to verify their activity.
-
-
Cause 2: Suboptimal Base or Temperature. The chosen base may be too weak to effectively promote the condensation at the selected temperature.
-
Solution: Consider switching to a stronger base (e.g., from K₂CO₃ to NaOEt). Alternatively, a moderate increase in temperature may be required to overcome the activation energy barrier. Monitor the reaction closely for byproduct formation if you increase the heat.[4]
-
-
Cause 3: Presence of Water. Moisture is detrimental to this reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Issue: Significant Impurity Formation
Q: My crude NMR spectrum is complex, indicating the presence of significant byproducts. What are the most probable side reactions?
A: Side reactions can compete with the desired cyclization, leading to a complex product mixture.
-
Cause 1: Self-Condensation of the β-Ketoester. In the presence of a strong base, ethyl 2-fluoro-3-oxobutanoate can undergo self-condensation.
-
Solution: Control the order of addition. Adding the ketoester slowly to the mixture of the amidine and base can help minimize its self-reaction. Running the reaction at a lower temperature can also suppress this side pathway.
-
-
Cause 2: Incomplete Cyclization or Hydrolysis. Intermediates may fail to cyclize or may hydrolyze back to starting materials if conditions are not optimal.
-
Solution: Ensure the reaction goes to completion by monitoring via TLC/LC-MS. Extending the reaction time or adding a catalytic amount of a Brønsted or Lewis acid in some systems can facilitate the final cyclization and dehydration steps.[4] Maintaining anhydrous conditions is crucial to prevent hydrolysis.
-
Issue: Work-up and Purification Challenges
Q: My product seems to have poor solubility in common organic solvents, making extraction and purification difficult. What should I do?
A: The polar nature of the pyrimidinol ring, especially in its salt form, can lead to challenging physical properties.
-
Problem: Difficulty with Extraction. The product may remain in the aqueous layer during a standard acidic or basic work-up.
-
Solution: After the reaction, carefully neutralize the mixture. If the product precipitates, it can be isolated by filtration. If it remains in solution, consider using a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol. Continuous liquid-liquid extraction may be necessary for stubborn cases.
-
-
Problem: Oily Precipitate or Failure to Crystallize. During recrystallization, the product may "oil out" or fail to crystallize, often due to persistent impurities.[5]
-
Solution:
-
Change Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water, isopropanol/hexanes) can be effective.
-
Use a Seed Crystal: If you have a small amount of pure product, add a seed crystal to induce crystallization.[5]
-
Alternative Purification: If recrystallization fails, silica gel column chromatography is a viable alternative. A polar mobile phase, often containing a small percentage of methanol or ammonia in dichloromethane, may be required. Preparative HPLC is another powerful option for purifying challenging compounds.[6]
-
-
Q: My final product is discolored (yellow or brown). How can I remove these colored impurities?
A: Colored impurities often arise from degradation or high-molecular-weight byproducts.
-
Solution: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal.[5] Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.[5]
Section 4: Key Experimental Protocols & Data
Protocol 1: General Procedure for Synthesis of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: In the flask, suspend formamidine hydrochloride (1.0 eq.) in anhydrous ethanol.
-
Base Addition: To this suspension, add a solution of sodium ethoxide (1.1 eq.) in ethanol. Stir the mixture at room temperature for 30 minutes.
-
Ketoester Addition: Slowly add ethyl 2-fluoro-3-oxobutanoate (1.0 eq.) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) or LC-MS until the starting material is consumed (typically 4-12 hours).[4]
-
Work-up:
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in water and adjust the pH to ~2-3 with concentrated HCl.
-
Cool the acidic solution in an ice bath to precipitate the hydrochloride salt.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by cold ethanol.
-
Drying: Dry the product in a vacuum oven.
Table 1: Influence of Key Reaction Parameters
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Causality |
| Solvent | Ethanol | Tetrahydrofuran (THF) | Acetonitrile | Ethanol is often optimal as it readily dissolves the reactants and the sodium ethoxide base. THF can also be effective. Acetonitrile may lead to lower solubility of some intermediates. |
| Base | NaOEt (Sodium Ethoxide) | K₂CO₃ (Potassium Carbonate) | TEA (Triethylamine) | NaOEt is a strong base ideal for this condensation. K₂CO₃ is weaker and may require higher temperatures or longer reaction times. TEA is often too weak for this transformation. |
| Temperature | 50°C | Reflux (~78°C) | 100°C (sealed tube) | Reflux provides a good balance between reaction rate and minimizing side reactions. Lower temperatures may result in very slow or incomplete reactions. Higher temperatures risk byproduct formation and degradation.[4] |
Section 5: Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting and optimizing the synthesis.
Section 6: Analytical Characterization
Robust analytical methods are essential for both monitoring the reaction and confirming the identity and purity of the final product.
-
Thin Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. A typical eluent system is Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v).
-
High-Performance Liquid Chromatography (HPLC): Used for accurate purity assessment of the final product. A reverse-phase C18 column is commonly employed.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation.
-
¹H NMR: Will confirm the presence of the methyl group and the pyrimidine proton.
-
¹³C NMR: Will show the correct number of carbon signals.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom.
-
-
Mass Spectrometry (MS): Typically LC-MS, used to confirm the molecular weight of the product.[8]
References
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- ECHEMI. (n.d.). How does fluorouracil inhibit pyrimidine synthesis?
- BenchChem. (n.d.). avoiding common pitfalls in pyrimidine thione synthesis.
- Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products.
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439.
- Google Patents. (n.d.). CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
- Licea-Perez, H., et al. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Mass Spectrometry, 47(5), 643-651.
- BenchChem. (n.d.). Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification.
- Ansari, M. J., et al. (2015). A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. Critical Reviews in Analytical Chemistry, 45(6), 483-496.
- Kumar, P., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390.
Sources
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
Welcome to the technical support center for the synthesis of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic intermediate. By understanding the root causes of impurity formation and reaction inefficiencies, you can optimize your process, improve yield, and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes?
Low yield in pyrimidine synthesis often points to issues with starting materials, reaction conditions, or incomplete cyclization.[1] Let's break down the likely culprits:
-
Purity of Starting Materials: The primary synthesis route involves the cyclocondensation of a fluorinated β-ketoester equivalent with a source of the N-C-N fragment, such as formamidine.[2] Impurities in either of these precursors can inhibit the reaction or lead to side products.
-
Expert Insight: We've observed that moisture in formamidine hydrochloride or the presence of di-acylated byproducts in the β-ketoester starting material can significantly reduce yield. Always verify the purity of your starting materials by NMR or HPLC before starting the reaction.
-
-
Reaction Conditions:
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are critical. An insufficient amount of base will result in incomplete deprotonation of the β-ketoester, stalling the reaction. Conversely, an overly strong or excess base can promote side reactions or degradation of the starting materials.
-
Temperature Control: While heating is necessary to drive the cyclization, excessive temperatures can lead to the decomposition of thermally sensitive intermediates or solvents, as seen in other heterocyclic syntheses where DMF pyrolysis introduced impurities.[3] A controlled, steady temperature is crucial for a clean reaction profile.
-
-
Incomplete Cyclization: The reaction proceeds through a linear intermediate before the final ring closure. If this cyclization step is inefficient, the intermediate may persist in the reaction mixture, reducing the yield of the desired pyrimidinol. This can be addressed by optimizing the reaction time and temperature.
Q2: I'm observing several impurities in my crude product by HPLC. What are they and how are they formed?
Impurity profiling is key to optimizing any synthesis. For 5-Fluoro-6-methylpyrimidin-4-ol, impurities typically arise from starting materials, side reactions, or degradation. The International Council for Harmonisation (ICH) guidelines require stringent control of all process impurities.[3]
Here are the most common impurities we've identified:
Table 1: Common Impurities and Their Formation Mechanisms
| Impurity Name/Structure | Likely Source | Formation Mechanism & Rationale |
| Impurity A: Unreacted Starting Materials | Incomplete Reaction | Residual ethyl 2-fluoro-3-oxopentanoate or formamidine hydrochloride. This is the most straightforward impurity to identify and is typically due to incorrect stoichiometry, insufficient reaction time, or poor mixing on scale-up. |
| Impurity B: De-fluorinated Analog (6-methylpyrimidin-4-ol) | Starting Material Impurity or Degradation | Can arise from using a non-fluorinated β-ketoester precursor. Alternatively, under harsh basic or acidic conditions during workup, the C-F bond can be susceptible to cleavage, although this is less common due to the strength of the C-F bond.[4] |
| Impurity C: Positional Isomer (e.g., 5-Fluoro-2-methylpyrimidin-4-ol) | Impure Starting Materials | If the β-dicarbonyl equivalent used has isomeric impurities, different cyclization products can form. This emphasizes the need for highly pure and structurally confirmed starting materials. |
| Impurity D: Hydrolyzed Intermediate | Incomplete Cyclization & Workup | The acyclic intermediate formed after the initial condensation can be hydrolyzed back to the β-ketoester during aqueous workup, effectively reducing the amount of material available for cyclization. |
Troubleshooting Workflow: From Problem to Solution
When faced with an unexpected result, a logical workflow can quickly identify the root cause.
Caption: A logical workflow for troubleshooting synthesis impurities.
Q3: How can I effectively remove these impurities?
A combination of reaction optimization and robust purification is the best strategy.
-
Reaction Optimization:
-
Control Starting Materials: Source high-purity reagents. Contamination with analogs (e.g., bromo- for chloro- compounds) in starting materials has been shown to carry through to the final product in other syntheses.[5]
-
Optimize Stoichiometry: Perform a stoichiometric analysis to ensure the limiting reagent is fully consumed. A slight excess of the formamidine salt is often used to drive the reaction to completion.
-
Monitor the Reaction: Use TLC or HPLC to monitor the consumption of starting materials. The reaction should be stopped only after the limiting reagent has been fully consumed.
-
-
Purification Protocol:
-
Acid/Base Wash: During workup, washing with a dilute acid can help remove any unreacted basic starting materials like formamidine.
-
Recrystallization: 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a crystalline solid, making recrystallization an excellent method for purification. The key is selecting an appropriate solvent system that maximizes the solubility of the product at high temperatures and minimizes it at low temperatures, while keeping impurities dissolved.
-
Expert Insight: A mixed solvent system, such as isopropanol/water or ethanol/ethyl acetate, often provides the best results. The hydrochloride salt form generally has good solubility in alcohols and limited solubility in non-polar solvents.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general method for assessing the purity of your 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride. It should be optimized for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 270 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Water/Acetonitrile.
Protocol 2: Recrystallization for Purification
This procedure is a starting point for removing process-related impurities.
-
Dissolution: Dissolve the crude 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride in a minimal amount of hot isopropanol (~80 °C). If it does not fully dissolve, add water dropwise until a clear solution is achieved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes at temperature.
-
Filtration: Perform a hot filtration through celite or filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.
Impurity Formation Pathway
The following diagram illustrates the desired reaction pathway versus a common side reaction leading to an incomplete cyclization impurity.
Caption: Desired reaction pathway vs. formation of a hydrolysis impurity.
By understanding these common pitfalls and implementing robust analytical and purification protocols, researchers can consistently achieve high-purity 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride for their downstream applications.
References
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Retrieved from [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. Retrieved from [Link]
-
Pontis, E., et al. (2021). Fluoropyrimidines affect de novo pyrimidine synthesis impairing biofilm formation in Escherichia coli. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Shet, H., et al. (2022). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. ResearchGate. Retrieved from [Link]
-
Patel, V., et al. (2014). A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs. RSC Publishing. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Ou, W., Liu, F., & Pan, X. (2011). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link]
-
Gevorgyan, A., et al. (2021). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC - NIH. Retrieved from [Link]
-
Appel, R., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC - NIH. Retrieved from [Link]
-
Banu, S., & P, S. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. Retrieved from [Link]
-
Reddy, K. S., et al. (2007). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Khan, M. A., et al. (2015). A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. NIH. Retrieved from [Link]
-
Bibi, M., et al. (2021). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497. PubMed. Retrieved from [Link]
- CN102060784A.Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. Google Patents.
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride. It addresses common challenges encountered during purification and offers troubleshooting strategies and detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to achieve high purity, ensuring the reliability and reproducibility of your experimental results.
Section 1: Initial Purity Assessment & Characterization
Before attempting any purification, it is critical to assess the purity of your crude material. This initial analysis provides a roadmap for selecting the most effective purification strategy by identifying the nature and quantity of impurities.
Common Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a compound by separating it from its impurities. A well-developed HPLC method can quantify the target compound relative to by-products, starting materials, and degradation products.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is invaluable for tentatively identifying impurities based on their mass-to-charge ratio, which can provide clues about their structure.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the structure of the desired product and identifying impurities. The presence of unexpected signals or integration values that do not match the expected structure indicates the presence of impurities.
-
Melting Point: A sharp melting point is a good indicator of high purity for crystalline solids. A broad melting range typically suggests the presence of impurities.
Section 2: Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific issues you may encounter during the purification process.
Recrystallization Issues
Recrystallization is often the first method of choice for purifying crystalline solids. However, pyrimidinol hydrochlorides can present unique challenges.
Q: My 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride won't crystallize from solution. What should I do?
A: This is a common issue often related to supersaturation, high impurity levels, or improper solvent choice.
-
Probable Cause: The solution may be too dilute, or the chosen solvent is too good at dissolving the compound, even at low temperatures. Alternatively, impurities can inhibit crystal lattice formation.
-
Solutions & Scientific Rationale:
-
Induce Crystallization:
-
Seed Crystals: Add a tiny, pure crystal of the product to the solution. This provides a nucleation site for crystal growth to begin.[3]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation points.
-
-
Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of the compound and force crystallization. Be cautious not to evaporate to dryness.
-
Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (one in which your compound is insoluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the solid and allow it to cool slowly. This technique is known as co-solvent recrystallization.[3]
-
Re-evaluate Solvent Choice: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[3] For hydrochloride salts, polar protic solvents like ethanol or isopropanol, or mixtures with ethers like diethyl ether or MTBE, are often effective.[4]
-
Q: I'm getting an oil instead of crystals. How can I fix this?
A: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the impure mixture).
-
Probable Cause: The boiling point of the recrystallization solvent is too high, or significant impurities are depressing the melting point of your compound.
-
Solutions & Scientific Rationale:
-
Lower the Temperature: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to arrange themselves into an ordered crystal lattice.
-
Change Solvents: Switch to a solvent with a lower boiling point.
-
Purify First: The presence of impurities is a primary cause of oiling out. Attempt a preliminary purification using a different method, such as a quick filtration through a plug of silica gel, before recrystallization.[3]
-
Q: The final product is still colored after recrystallization. How do I remove colored impurities?
A: Colored impurities are often large, conjugated organic molecules that can be removed with activated charcoal.
-
Probable Cause: Highly conjugated by-products formed during the synthesis are co-precipitating with your product.
-
Solution & Scientific Rationale:
-
Charcoal Treatment: After dissolving your crude compound in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal adsorbs the large, colored impurity molecules onto its high-surface-area matrix.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal. It is crucial to use a pre-heated funnel and flask to prevent your desired compound from crystallizing prematurely during filtration. [3]
-
Crystallize: Allow the hot, decolorized filtrate to cool and crystallize as usual.
-
Chromatography Issues
Q: My compound is streaking badly on a silica gel TLC plate or column. What is the cause and solution?
A: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a classic problem due to acid-base interactions.
-
Probable Cause: Silica gel is weakly acidic (pKa ≈ 4-5) due to surface silanol groups (Si-OH). The basic nitrogen atoms in your pyrimidine ring can interact strongly and irreversibly with these acidic sites, leading to poor peak shape and streaking.
-
Solutions & Scientific Rationale:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent (solvent system). Common choices include:
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase.
-
Ammonia: Use a solvent system containing a small percentage of ammonium hydroxide, often with dichloromethane and methanol.[3]
-
-
Use an Alternative Stationary Phase:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[3]
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) silica can be used with mobile phases like water/acetonitrile or water/methanol, often with a pH modifier like formic acid or ammonium acetate.[2]
-
-
Q: I'm getting poor separation between my product and an impurity. How can I improve the resolution?
A: Improving separation requires optimizing the chromatography conditions to exploit differences in the polarity and properties of the compounds.
-
Probable Cause: The chosen eluent has the wrong polarity, or the column is overloaded.
-
Solutions & Scientific Rationale:
-
Optimize the Solvent System:
-
Adjust Polarity: Systematically test solvent systems with slightly lower or higher polarity using Thin Layer Chromatography (TLC) first. The goal is to find a system where your product has an Rf value of ~0.3 and is well-separated from impurities.
-
Try Different Solvents: If adjusting the ratio of a hexane/ethyl acetate system doesn't work, switch to a different solvent system with different selectivity, such as dichloromethane/methanol.[3]
-
-
Reduce Sample Load: The amount of crude material loaded onto a column should typically be 1-5% of the mass of the silica gel. Overloading leads to broad peaks and poor separation.[3]
-
Use a Larger or Higher-Quality Column: A longer or wider column provides more surface area for interactions, improving separation. Using silica with a smaller particle size can also enhance resolution.
-
Visual Workflow: Purification Strategy Selection
The following diagram outlines a logical workflow for choosing the appropriate purification method for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
Caption: A workflow for selecting a purification technique.
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization from an Alcohol/Ether System
This protocol is a good starting point for purifying the hydrochloride salt.
-
Solvent Selection: Place a small amount of your crude material in several test tubes. Test solvents like ethanol, isopropanol, and methanol. Find a solvent that dissolves your compound when heated but in which it is sparingly soluble at room temperature.[3]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen hot alcohol dropwise while heating (using a steam bath or hot plate) and swirling until the solid is just dissolved. Use the absolute minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities or if you performed a charcoal treatment, perform a hot gravity filtration through a pre-heated funnel into a clean, warm flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold "anti-solvent" like diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.
Visual Workflow: Troubleshooting Recrystallization
Caption: Troubleshooting guide for common recrystallization problems.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities from the synthesis of 5-Fluoro-6-methylpyrimidin-4-ol? A1: Impurities are typically related to the synthetic route. Common impurities could include unreacted starting materials, partially reacted intermediates, or by-products from side reactions such as over-alkylation, hydrolysis of the fluoro group under harsh conditions, or polymerization.[5] A thorough analysis by LC-MS is the best way to identify these.
Q2: My hydrochloride salt is very water-soluble. How can I remove inorganic salts like NaCl? A2: This is a common challenge when aqueous HCl is used in the final step.[6] Since both your product and the inorganic salt are water-soluble, separation by extraction is difficult. The best approach is often to remove the aqueous solvent under vacuum, then dissolve the residue in a hot alcohol (like ethanol or isopropanol) in which your organic hydrochloride salt is soluble but the inorganic salt (NaCl) is not. The inorganic salt can then be removed by hot filtration before you crystallize your product from the alcohol.
Q3: How stable is 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride? A3: Fluorinated pyrimidines are generally stable compounds. However, as a hydrochloride salt, the compound is hygroscopic and should be stored in a desiccator. The pyrimidinol moiety may be susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures.[7][8] It is recommended to store the solid compound in a cool, dry, and dark place.
Q4: Can I convert the hydrochloride salt to the free base for purification? A4: Yes, and this is often an excellent strategy. You can dissolve the hydrochloride salt in water and neutralize it with a mild base (e.g., sodium bicarbonate solution) to a pH of ~8-9. The neutral "free base" form of the pyrimidinol will likely be much less water-soluble and can be extracted into an organic solvent like ethyl acetate or dichloromethane. After drying and concentrating the organic layer, you can purify the free base by column chromatography or recrystallization. To get the hydrochloride salt back, dissolve the pure free base in a suitable solvent (like ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the pure hydrochloride salt.[6]
Section 5: References
-
Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine. PubMed. Available from: [Link]
-
A Simple Chromatographic Method for the Analysis of Pyrimidines and their Dihydrogenated Metabolites. Semantic Scholar. Available from: [Link]
-
Studies on Fluorinated Pyrimidines. ResearchGate. Available from: [Link]
-
The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Springer. Available from: [Link]
-
Purification of organic hydrochloride salt? ResearchGate. Available from: [Link]
-
Studies on Fluorinated Pyrimidines. ResearchGate. Available from: [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Available from: [Link]
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. Available from: [Link]
-
Purification of heterocyclic organic nitrogen compounds. Google Patents. Available from:
-
LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. PubMed. Available from: [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. PubMed. Available from: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available from: [Link]
-
A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. NIH. Available from: [Link]
-
5-Fluoro-2-methylpyrimidin-4-ol. PubChem. Available from: [Link]
-
6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. PubChem. Available from: [Link]
-
Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. PMC - NIH. Available from: [Link]
-
An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry. Available from: [Link]
-
(PDF) 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. Available from: [Link]
-
Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI. Available from: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available from: [Link]
-
6-Chloro-5-methylpyrimidin-4(1H)-one. PubChem. Available from: [Link]
-
Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. Available from: [Link]
-
Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). PMC - NIH. Available from: [Link]
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- 1. A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in Fluoropyrimidine Reactions & Mitigation
Welcome to the Technical Support Center for fluoropyrimidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation during the synthesis and handling of fluoropyrimidine-based compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your experimental outcomes.
Introduction to Fluoropyrimidine Chemistry Challenges
Fluoropyrimidines, including 5-Fluorouracil (5-FU), Capecitabine, and Gemcitabine, are cornerstone chemotherapeutic agents.[1][2][3] Their synthesis, however, is often accompanied by the formation of various byproducts that can compromise the purity, stability, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] Understanding the origins of these impurities—be it from starting materials, side reactions, or degradation—is paramount for developing robust and reproducible synthetic processes.[4][6] This guide provides practical, field-proven insights into identifying, mitigating, and eliminating common byproducts encountered in fluoropyrimidine reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding byproduct formation in the synthesis of key fluoropyrimidines.
5-Fluorouracil (5-FU)
Q1: What are the primary sources of impurities in 5-FU synthesis?
A1: Impurities in 5-FU synthesis can originate from several sources. One common method involves the direct fluorination of uracil.[7] In this process, impurities such as unreacted uracil and over-fluorinated species can arise. Another synthetic route, the condensation of fluoroacetic acid esters with formates followed by cyclization, can introduce byproducts from incomplete reactions or side reactions of the reactive intermediates.[7] Degradation of 5-FU, particularly under harsh pH or oxidative conditions, can also lead to the formation of degradation products like urea, α-fluoro-β-alanine, and other breakdown compounds.[8][9]
Q2: How can I detect and quantify impurities in my 5-FU product?
A2: A robust stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating and quantifying 5-FU and its related substances.[5][10] Method validation should be performed to ensure specificity, linearity, accuracy, and precision for all potential impurities.[10] For structural elucidation of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is highly effective.[5][11]
Capecitabine
Q3: My Capecitabine synthesis is showing several process-related impurities. What are the likely culprits?
A3: Process-related impurities in Capecitabine synthesis are often unreacted starting materials or intermediates from the multi-step synthesis.[4][12] Common impurities identified include intermediates like (2-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate) and 2-(5-fluoro-2-oxo-4-(pentyloxycarbonylamino)pyrimidin-1(2H)-yl)-5-methyl tetrahydrofuran-3,4-diyl diacetate.[12][13] Residual solvents used during the manufacturing process are another class of process-related impurities that must be controlled.[4]
Q4: I'm observing new peaks in my Capecitabine stability studies. What are these degradation products?
A4: Capecitabine can degrade under various stress conditions, such as exposure to acid, base, oxidation, and heat.[4][14] Forced degradation studies have identified several degradation impurities, including 5'-deoxy-5-fluorocytidine, 5'-deoxy-5-fluorouridine, and products arising from the hydrolysis of the carbamate group.[12][13] These studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of the drug.[14][15][16]
Gemcitabine
Q5: The synthesis of Gemcitabine often results in isomeric impurities. How can I control these?
A5: A significant challenge in Gemcitabine synthesis is controlling the stereochemistry, leading to the formation of diastereomers, particularly the undesirable α-anomer.[17][18] The key is to optimize the glycosylation reaction conditions and employ selective crystallization or chromatographic purification to isolate the desired β-anomer.[18][19] The choice of solvents and temperature for crystallization is critical for achieving high isomeric purity.[18]
Q6: What are the common side reactions during the synthesis of the difluororibose sugar intermediate for Gemcitabine?
A6: The synthesis of the 2-deoxy-2,2-difluororibose intermediate is a critical part of Gemcitabine synthesis and is prone to side reactions.[19][20] For instance, in the Reformatsky reaction, a mixture of anti and syn diastereomers is often formed, requiring chromatographic separation.[20] Aldol reactions can be complicated by self-condensation side reactions of the difluoroacetate starting material.[20] Careful control of reaction temperature and the choice of reagents are essential to minimize these side products.[21]
Part 2: Troubleshooting Guides
This section provides structured workflows and detailed protocols to address specific challenges in fluoropyrimidine synthesis.
Guide 1: Identifying and Characterizing Unknown Impurities
This guide outlines a systematic approach to identifying unknown peaks observed during the analysis of your fluoropyrimidine product.
Workflow for Impurity Identification
Caption: Workflow for the systematic identification and characterization of unknown impurities.
Experimental Protocol: Forced Degradation Study [14][15]
-
Preparation of Stock Solution: Prepare a stock solution of your fluoropyrimidine compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., 1, 2, 4, 8 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Maintain the same temperature and time points as the acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for the specified time points.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C) for a specified duration. Also, heat a solution of the drug substance.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., 254 nm) and visible light.
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method. Compare the chromatograms to identify degradation products. An extent of degradation of 5-20% is generally considered suitable.[22]
Guide 2: Mitigating Dimer Formation in Nucleoside Synthesis
Dimerization of primers or activated monomers is a common side reaction in nucleoside and oligonucleotide synthesis.[23][24][25][26] This guide provides strategies to minimize this issue.
Strategies to Minimize Dimer Formation
| Strategy | Rationale |
| Optimize Primer/Monomer Design | Avoid self-complementarity, especially at the 3'-ends of primers, to reduce the likelihood of primer-dimer formation.[24][27] |
| Adjust Annealing/Reaction Temperature | Increasing the annealing temperature in PCR or the reaction temperature in chemical synthesis can enhance specificity and discourage non-specific binding that leads to dimers.[24] |
| Control Stoichiometry | Carefully control the molar ratios of reactants. An excess of one reactant can sometimes promote side reactions, including dimerization. |
| Use of "Hot-Start" Polymerases (for PCR) | These enzymes are inactive at lower temperatures, preventing non-specific amplification and primer-dimer formation during reaction setup.[24] |
| Employ Bulky Protecting Groups | In chemical synthesis, the use of sterically hindering protecting groups can prevent intermolecular reactions that lead to dimer formation. |
| Use of Dimer/Trimer Phosphoramidites | In oligonucleotide synthesis, using pre-formed dimers or trimers reduces the number of coupling steps and can improve overall purity by minimizing side reactions.[26] |
Logical Flow for Dimer Mitigation
Caption: A logical workflow for troubleshooting and mitigating dimer formation in synthesis.
Guide 3: Purification of Fluoropyrimidine Compounds
Effective purification is essential to remove byproducts and achieve the desired purity of the final compound.[28][29][30]
Common Purification Techniques
| Technique | Principle | Best Suited For |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent system at different temperatures. | Removing small amounts of impurities from a solid compound.[18] |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase as a mobile phase passes through. | Separating compounds with different polarities, including isomeric impurities.[31] |
| Preparative HPLC | High-resolution separation based on the same principles as analytical HPLC, but on a larger scale to isolate pure compounds. | Final purification step to achieve high purity; separation of closely related impurities.[12][30] |
| Filtration | Separation of solid impurities from a liquid or solution using a porous medium.[28] | Removing insoluble byproducts or catalysts. |
| Distillation | Separation of liquid components based on differences in their boiling points.[28] | Purifying solvents or volatile liquid intermediates. |
Experimental Protocol: Recrystallization of a Crude Fluoropyrimidine Product
-
Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be very soluble or insoluble at all temperatures. Common solvents include ethanol, methanol, water, or mixtures thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Analysis: Analyze the purity of the recrystallized product by HPLC and compare it to the crude material.
Conclusion
The successful synthesis of high-purity fluoropyrimidines requires a proactive approach to understanding and controlling byproduct formation. By implementing robust analytical methods for impurity detection, performing systematic troubleshooting, and selecting appropriate purification strategies, researchers can ensure the quality and reliability of their work. This guide serves as a foundational resource to assist in these efforts, promoting best practices in the field of medicinal chemistry and drug development.
References
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Veeprho. (n.d.). Capecitabine Impurities and Related Compound. Retrieved from [Link]
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Rao, B. M., et al. (2007). Impurity profile study of capecitabine. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 614-620. Retrieved from [Link]
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ResearchGate. (n.d.). Impurity Profile Study of Capecitabine. Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). Capecitabine Impurities Standards. Retrieved from [Link]
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SynZeal. (n.d.). Capecitabine Impurities. Retrieved from [Link]
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Scribd. (n.d.). Gemcitabine. Retrieved from [Link]
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Quick Company. (n.d.). Novel Process For The Preparation, Isolation And Purification Of Gemcitabine Hydrochloride And Intermediates Thereof. Retrieved from [Link]
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Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. Journal of Biological Chemistry, 235, 433-437. Retrieved from [Link]
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Pasha, S. I., et al. (2018). Stability Indicating Analytical Method Development, Validation and Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. IOSR Journal of Pharmacy, 8(10), 55-65. Retrieved from [Link]
- Google Patents. (n.d.). How to reduce primer dimer formation and increase amplification efficiency.
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DORAS | DCU Research Repository. (n.d.). Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. Retrieved from [Link]
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MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
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Brown, K., et al. (2014). The synthesis of gemcitabine. Carbohydrate Research, 387, 59-73. Retrieved from [Link]
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Genemod. (2024). PCR Optimization: Strategies To Minimize Primer Dimer. Retrieved from [Link]
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CORE. (2014). The synthesis of gemcitabine. Retrieved from [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
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Thorn, C. F., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 22(4), 297. Retrieved from [Link]
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Quora. (n.d.). What are some ways to prevent secondary structures from forming in primers before performing a polymerase chain reaction (PCR) experiment?. Retrieved from [Link]
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Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]
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Dolegowska, B., et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. Journal of physiology and pharmacology, 63(4), 411-421. Retrieved from [Link]
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BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
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Ahmed, S., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PloS one, 14(10), e0224754. Retrieved from [Link]
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Le, T. P., et al. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS medicinal chemistry letters, 10(10), 1367-1370. Retrieved from [Link]
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AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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YouTube. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. Retrieved from [Link]
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ScienceDirect. (n.d.). Therapeutic strategies with oral fluoropyrimidine anticancer agent, S-1 against oral cancer. Retrieved from [Link]
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Genomics Education Programme. (n.d.). Fluoropyrimidine-based chemotherapies. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Retrieved from [Link]
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Temmink, O. H., et al. (2020). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. Scientific reports, 10(1), 1-11. Retrieved from [Link]
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PubMed Central. (n.d.). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. Retrieved from [Link]
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National Institutes of Health. (2023). Pharmacogenetics and Adverse Events in the Use of Fluoropyrimidine in a Cohort of Cancer Patients on Standard of Care Treatment in Zimbabwe. Retrieved from [Link]
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Lee, A. M., et al. (2021). A narrative review of genetic factors affecting fluoropyrimidine toxicity. Journal of gastrointestinal oncology, 12(Suppl 2), S406. Retrieved from [Link]
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PubMed Central. (n.d.). Fluoropyrimidines affect de novo pyrimidine synthesis impairing biofilm formation in Escherichia coli. Retrieved from [Link]
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Technical Support Center: 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride (FMP-HCl) - Assay Solubility Guide
Introduction
Welcome to the technical support center for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride (FMP-HCl). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. Pyrimidine derivatives are a cornerstone in medicinal chemistry, but their physicochemical properties, particularly aqueous solubility, can present significant challenges in assay development.[1] Poor solubility can lead to inaccurate dosing, compound precipitation, and unreliable biological data.[1][2][3]
This document provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility hurdles with FMP-HCl, ensuring the integrity and reproducibility of your results.
Section 1: Understanding the Compound: Physicochemical Profile
Before attempting solubilization, it is crucial to understand the properties of FMP-HCl.
-
Structure and Form: FMP-HCl is the hydrochloride salt of 5-Fluoro-6-methylpyrimidin-4-ol. The "ol" suffix indicates the presence of a hydroxyl group, and the molecule exists in tautomeric equilibrium with its keto form (5-fluoro-6-methylpyrimidin-4(3H)-one). Supplying the compound as a hydrochloride salt is a common strategy to improve the aqueous solubility of molecules containing a basic nitrogen atom, as the protonated form is typically more water-soluble.
-
The Critical Role of pH: The solubility of ionizable compounds like FMP-HCl is highly dependent on pH.[4][5][6] The pyrimidine ring contains nitrogen atoms that can be protonated. In acidic to neutral conditions, the molecule will likely be protonated and carry a positive charge, enhancing its interaction with polar solvents like water. As the pH becomes more basic, the molecule will be deprotonated to its neutral form, which is generally less water-soluble and more prone to precipitation. The enzymes involved in pyrimidine synthesis often function optimally at an alkaline pH, which can be a consideration in certain biological assays.[7][8]
Section 2: Initial Stock Solution Preparation
The first step in any assay is the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a broad range of compounds.[9]
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of FMP-HCl required.
-
Molecular Weight of FMP-HCl: 180.58 g/mol (Note: Always verify the MW from your supplier's Certificate of Analysis).
-
Mass (mg) = 10 mM * 180.58 g/mol * Volume (L)
-
Example: For 1 mL (0.001 L) of a 10 mM stock, you need 1.81 mg of FMP-HCl.
-
-
Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance. For small quantities, it is often better to dissolve the entire contents of the vial in a known volume of solvent to create the stock solution.[10]
-
Dissolution:
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Vortex gently until the solid is completely dissolved. Visual inspection against a light source should show a clear solution with no visible particulates.[9][11]
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[9][12] Caution: Use heat judiciously, as it can degrade some compounds.
-
-
Storage:
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common solubility issues encountered when using FMP-HCl in aqueous assay buffers.
Q1: I added my FMP-HCl powder directly to my aqueous buffer (e.g., PBS), and it won't dissolve. Why?
Answer: This is expected for many heterocyclic compounds, even as hydrochloride salts. While the salt form enhances aqueous solubility compared to the free base, the intrinsic solubility in neutral pH buffer can still be low. The strong crystal lattice energy of the solid compound can be difficult for water molecules to overcome without assistance.[5]
Solution: Always prepare a concentrated stock solution in an organic solvent like DMSO first, as described in Section 2. This breaks apart the crystal lattice and allows for subsequent dilution into aqueous media.
Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening and how do I fix it?
Answer: This is the most frequent problem researchers face and is often referred to as "solvent shock" or "crashing out."[2] When a concentrated DMSO stock is rapidly diluted into a buffer where the compound has low solubility, the compound molecules aggregate and precipitate before they can be adequately solvated by the water.[2][13]
Troubleshooting Workflow:
dot digraph "Troubleshooting_Precipitation" { graph [fontname="Arial", rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} ondot Caption: Troubleshooting workflow for compound precipitation.
Detailed Solutions:
-
Perform Serial Dilutions: Instead of a single large dilution (e.g., 1 µL of 10 mM stock into 1 mL of buffer), perform intermediate dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO, then dilute that stock into your final buffer. This gradual reduction in solvent polarity can prevent precipitation.[2]
-
Slow Addition and Mixing: Add the DMSO stock dropwise to the aqueous buffer while gently vortexing or swirling.[2] This ensures rapid dispersion and minimizes localized high concentrations that can trigger precipitation.
-
Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assays.[9] Always aim for a final DMSO concentration of <0.5%, and ensure your vehicle controls contain the identical DMSO concentration.[9][10]
Q3: What is the maximum aqueous solubility of FMP-HCl?
Answer: The "solubility" can be defined in two ways: kinetic and thermodynamic.[1][14]
-
Kinetic Solubility: This measures how much compound stays in solution when added from a DMSO stock to a buffer. It's the most relevant value for most screening assays.[14][15]
-
Thermodynamic Solubility: This is the true equilibrium solubility, determined by equilibrating excess solid compound in a buffer over a long period.[1][15]
The exact solubility will depend on the specific buffer, pH, and temperature.[6][14] A good target for early-stage drug discovery compounds is often >60 µg/mL.[1][14]
Protocol: Simple Kinetic Solubility Assessment
-
Prepare serial dilutions of your FMP-HCl DMSO stock in a clear 96-well plate.
-
Add your aqueous assay buffer to each well.
-
Let the plate sit at room temperature for 1-2 hours.
-
Measure the turbidity (light scattering) using a plate reader at a wavelength where the compound does not absorb (e.g., >500 nm).[12] The concentration at which you first observe a significant increase in scattering is the approximate kinetic solubility limit.
Q4: Can I use co-solvents to improve solubility in my final assay?
Answer: Yes, using a co-solvent is a powerful strategy.[4][16][17] Co-solvents are water-miscible organic solvents that, when added in small percentages to the aqueous buffer, can increase the solubility of hydrophobic compounds.[17]
| Co-Solvent | Typical Final Conc. | Pros | Cons |
| Ethanol | 1-5% | Effective, common in labs. | Can affect enzyme activity or cell viability at higher concentrations. |
| PEG 400 | 1-5% | Generally low toxicity, good solubilizer.[17] | Can be viscous, may interfere with some assay formats. |
| Glycerin | 1-10% | Low toxicity, often used in formulations.[16][17] | High viscosity. |
Important: Always validate that the chosen co-solvent at the final concentration does not interfere with your assay by running a "co-solvent only" control.
Q5: How can I be sure my compound is actually dissolved and at the correct concentration?
Answer: Visual inspection is the first step, but it is not foolproof. Micro-precipitates can be invisible to the naked eye but can still significantly impact your results.
Verification Methods:
-
Centrifugation: After preparing your final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Supernatant Analysis: Carefully take an aliquot of the supernatant without disturbing any potential pellet.
-
Quantification: Measure the concentration of the compound in the supernatant using an appropriate method like HPLC-UV or LC-MS.[15] If the measured concentration matches your expected concentration, the compound is fully dissolved. A lower-than-expected concentration indicates that precipitation has occurred.
dot digraph "Solubility_Verification_Workflow" { graph [fontname="Arial", rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} ondot Caption: Workflow for verifying compound solubility.
References
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Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]
-
Academics and Journals. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
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BEPLS. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Available from: [Link]
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Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
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Solubility of Things. Pyrimidine. Available from: [Link]
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SlideShare. solubility enhancement and cosolvency by madhavi. Available from: [Link]
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Bio-protocol. How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Available from: [Link]
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protocols.io. DMSO stock preparation. Available from: [Link]
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BioForum. Making a stock solution for my drug using DMSO - General Lab Techniques. Available from: [Link]
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Quora. How to make a stock solution of a substance in DMSO. Available from: [Link]
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National Center for Biotechnology Information. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available from: [Link]
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National Center for Biotechnology Information. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Available from: [Link]
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ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]
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National Center for Biotechnology Information. Role of pH in Regulating Cancer Pyrimidine Synthesis. Available from: [Link]
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National Center for Biotechnology Information. Role of pH in Regulating Cancer Pyrimidine Synthesis. Available from: [Link]
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Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link]
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National Center for Biotechnology Information. 5-Fluoro-2-methylpyrimidin-4-ol. Available from: [Link]
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ResearchGate. In vitro methods to assess drug precipitation. Available from: [Link]
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MySkinRecipes. 6-Fluoro-5-methylpyrimidin-4-amine. Available from: [Link]
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National Center for Biotechnology Information. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. Available from: [Link]
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National Center for Biotechnology Information. 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one. Available from: [Link]
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National Center for Biotechnology Information. In vitro solubility assays in drug discovery. Available from: [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]
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National Center for Biotechnology Information. 2-Amino-6-methylpyrimidin-4-one. Available from: [Link]
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National Center for Biotechnology Information. 6-Chloro-5-fluoropyrimidin-4-amine. Available from: [Link]
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Technical Support Center: Scaling Up 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride Production
Welcome to the Technical Support Center for the synthesis and scale-up of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting guides.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries encountered during the scale-up process.
Q1: We are observing a significant drop in yield when moving from a 10g to a 1kg scale for the synthesis of 5-Fluoro-6-methylpyrimidin-4-ol. What are the likely causes?
A1: A decrease in yield upon scale-up is a frequent challenge and can be attributed to several factors that are often masked at the lab scale. The primary culprits are typically related to mass and heat transfer limitations.
-
Mixing Inhomogeneity: In larger reactors, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to control the reaction temperature, potentially leading to thermal decomposition of reactants or products, or favoring undesired reaction pathways.
-
Reagent Addition Rates: The rate of addition of critical reagents, which may have been rapid at the lab scale, often needs to be carefully controlled during scale-up to manage exotherms and minimize side-product formation.
Q2: What are the most common byproducts we should be looking for during the synthesis, and how can we minimize their formation?
A2: In pyrimidine synthesis, several side reactions can compete with the desired product formation.[1] For 5-Fluoro-6-methylpyrimidin-4-ol, you should be vigilant for:
-
Knoevenagel Condensation Adducts: This can occur between the aldehyde and the β-ketoester starting materials, leading to an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[1][2] To mitigate this, ensure precise stoichiometric control and consider a modified addition sequence, such as pre-forming an intermediate.
-
N-Acylurea Byproducts: These can arise from a competing reaction between the β-ketoester and urea (or its equivalent), complicating purification.[1] Careful control of reaction temperature and stoichiometry is crucial for suppression.
-
Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, particularly if there are steric hindrances or if the reaction conditions are not optimal.[2] Ensuring a sufficiently high temperature and adequate reaction time can drive the cyclization to completion.
Q3: Our isolated 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride has a persistent color, and we are struggling with purification. What are the recommended purification strategies for this compound on a larger scale?
A3: Colored impurities often indicate the presence of degradation products or high-molecular-weight byproducts. While simple recrystallization might be effective at the lab scale, a more robust strategy is often needed for larger quantities.
-
Recrystallization with Solvent Screening: This remains a primary method. A thorough solvent screen is recommended to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help remove colored impurities.[3] However, this should be used judiciously as it can also adsorb the desired product.
-
Column Chromatography: While less common for large-scale production due to cost and solvent usage, it can be a viable option for high-purity requirements or for removing closely related impurities.
-
Acid-Base Extraction: If the impurities have different acidic or basic properties than your product, an acid-base extraction during the workup can be highly effective.[3]
Section 2: Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Guide 1: Low Yield and Incomplete Conversion
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant amount of unreacted starting materials detected by HPLC or TLC. | 1. Suboptimal Reaction Temperature: The reaction may require more energy to overcome the activation barrier.[2] 2. Insufficient Reaction Time: The reaction may simply not have had enough time to go to completion. 3. Catalyst Inactivity: If a catalyst is used, it may be poisoned or deactivated. | 1. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress. 2. Extend the reaction time and track the consumption of starting materials. 3. Ensure the catalyst is fresh and of high purity. If it's a reusable catalyst, consider regeneration. |
| Formation of a major byproduct identified as the Knoevenagel adduct. | Incorrect Stoichiometry or Reagent Addition Order: This can favor the condensation reaction over the desired cyclization.[1][2] | 1. Verify the stoichiometry of all reactants. 2. Experiment with a revised addition order, for example, by pre-mixing the aldehyde and urea equivalent before adding the β-ketoester. |
Guide 2: Product Purification Challenges
| Symptom | Potential Cause | Troubleshooting Steps |
| Oily precipitate or failure to crystallize upon cooling. | 1. Presence of Impurities: Impurities can act as a freezing point depressant. 2. Supersaturated Solution: The solution may be too concentrated for crystals to form. 3. Rapid Cooling: Cooling the solution too quickly can lead to oiling out rather than crystallization.[3] | 1. Attempt to induce crystallization by adding a seed crystal or scratching the inside of the flask. 2. Dilute the solution slightly with a suitable anti-solvent. 3. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Final product contains residual solvent. | Inefficient Drying: The drying method or duration may be insufficient. | 1. Increase the drying time or temperature in the vacuum oven, ensuring the temperature is below the product's degradation point. 2. Consider a final trituration or slurry in a non-solvent to help remove trapped solvent. |
| Product fails purity analysis (e.g., by HPLC, NMR) due to persistent impurities. | Co-precipitation of Impurities: The impurity may have similar solubility properties to the product. | 1. Perform a second recrystallization using a different solvent system.[3] 2. If feasible, consider column chromatography for more effective separation. |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: General Synthesis of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
This protocol is a representative synthesis and may require optimization for your specific scale and equipment.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the selected solvent (e.g., ethanol).
-
Amidine Formation (if necessary): If starting from a nitrile, prepare the corresponding amidine in situ.
-
Reactant Addition: To the stirred solvent, add the β-ketoester (e.g., ethyl 2-fluoroacetoacetate) and the amidine hydrochloride (or equivalent reactants for pyrimidine synthesis).
-
Base Addition: Carefully add a suitable base (e.g., sodium ethoxide) portion-wise, maintaining the temperature within the desired range.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the mixture with hydrochloric acid to precipitate the hydrochloride salt of the product.
-
Isolation: Isolate the crude product by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for monitoring reaction progress and assessing final product purity.[3]
-
Column: C18 reverse-phase column (e.g., Atlantis dC18).[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 210-270 nm).
-
Sample Preparation: Dissolve a known amount of the sample in a suitable diluent (e.g., mobile phase).
Section 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows.
Caption: A typical workflow for the synthesis, purification, and analysis of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
Caption: A logical flow diagram for troubleshooting low yield issues during scale-up.
References
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]
-
Beilstein-Institut. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC. Retrieved from [Link]
-
Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society. Retrieved from [Link]
-
Oxford University Press. (n.d.). A facile synthesis of 5-(perfluoroalkyl)-pyrimidines. PMC. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]
- Google Patents. (n.d.). WO2009094442A2 - 5-fluoro pyrimidine derivatives.
- Google Patents. (n.d.). (12) United States Patent.
- Google Patents. (n.d.). CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
- Google Patents. (n.d.). CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
-
PubMed. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Retrieved from [Link]
-
PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]
- Google Patents. (n.d.). WO 2012/069948 Al - Common Organic Chemistry.
-
NIH. (2015). A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. Retrieved from [Link]
-
ResearchGate. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. Retrieved from [Link]
-
ResearchGate. (2019). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Retrieved from [Link]
-
TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. Retrieved from [Link]
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Technical Support Center: 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
Welcome to the technical support resource for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address challenges in your experiments.
I. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
Q1: My sample of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride shows a new peak in the HPLC chromatogram after being in an aqueous solution for a few hours. What could be the cause?
A1: The appearance of a new peak suggests potential degradation. 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, like other fluorinated pyrimidines, can be susceptible to hydrolysis, especially under neutral to alkaline conditions.[1] The pyrimidine ring can undergo hydrolytic cleavage, leading to the formation of one or more degradation products. We recommend analyzing your sample preparation and storage conditions, paying close attention to the pH of your solution. For quantitative analysis, it is crucial to use freshly prepared solutions or to have validated the stability of the compound in your specific solvent system over the intended duration of your experiment.
Q2: I observe a decrease in the potency of my stock solution of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride over time, even when stored at low temperatures. Why is this happening?
A2: While low temperatures slow down chemical reactions, they do not completely stop them. The observed decrease in potency could be due to slow degradation over time. Besides hydrolysis, other factors like exposure to light (photodegradation) or reaction with dissolved oxygen (oxidation) could contribute to the degradation.[2][3] It is advisable to store stock solutions protected from light, in tightly sealed containers, and to consider inerting the headspace with nitrogen or argon to minimize oxidative degradation. For long-term storage, aliquoting the stock solution can prevent repeated freeze-thaw cycles which might also affect stability.
Q3: Is 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride sensitive to light?
A3: Yes, compounds with a pyrimidine core structure can be susceptible to photodegradation.[2][4] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products. It is a standard good laboratory practice to handle and store solutions of this compound in amber vials or to wrap the container with aluminum foil to protect it from light. When conducting experiments, especially those involving prolonged exposure to light, it is important to run a control sample that is kept in the dark to assess the extent of photodegradation.
Q4: What are the expected degradation products of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride?
A4: While specific degradation pathways for this exact molecule are not extensively published, we can infer potential degradation products based on the known degradation of similar molecules like 5-fluorouracil.[1][5] Under hydrolytic conditions, the pyrimidine ring can open. Oxidative conditions might lead to the formation of N-oxides or other oxidized species. Thermal stress could lead to more complex fragmentation. Identifying the exact degradation products typically requires forced degradation studies followed by characterization using techniques like LC-MS/MS and NMR.
II. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a more in-depth guide to troubleshooting common problems encountered during the use of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/UPLC analysis | Degradation of the compound due to hydrolysis, oxidation, or photolysis. | 1. Prepare fresh solutions and re-analyze immediately.2. Review solution pH; adjust if necessary and validate stability.3. Protect solutions from light using amber vials or foil.4. De-gas solvents and consider adding an antioxidant if oxidation is suspected. |
| Inconsistent results in biological assays | Loss of active compound concentration due to instability in the assay medium. | 1. Assess the stability of the compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure).2. Prepare fresh dilutions from a stable stock solution immediately before each experiment.3. Include a positive control with a known stable compound to ensure the assay itself is performing as expected. |
| Discoloration of solid compound or solutions | Formation of colored degradation products, often from oxidative or photolytic pathways. | 1. Do not use the discolored sample for experiments where purity is critical.2. Store the solid compound in a desiccator, under an inert atmosphere, and protected from light.3. For solutions, follow the light and oxygen protection measures mentioned above. |
| Poor mass balance in stability studies | Formation of non-chromophoric or volatile degradation products. | 1. Use a stability-indicating HPLC method with a universal detector (e.g., CAD, ELSD) in addition to a UV detector.2. Analyze the headspace of a stressed sample by GC-MS to check for volatile degradants.3. Consider the possibility of the degradants not eluting from the column or being irreversibly adsorbed. |
III. Scientific Deep Dive: Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing stable formulations and interpreting stability data. The following diagram illustrates the hypothesized degradation pathways for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride under various stress conditions. These are based on the known chemistry of related fluorinated pyrimidines.
Caption: Hypothesized degradation pathways of 5-Fluoro-6-methylpyrimidin-4-ol.
IV. Experimental Protocols: Forced Degradation Studies
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6] These studies are a core component of pharmaceutical development and are recommended by the International Council for Harmonisation (ICH) guidelines.[7][8]
A. General Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
B. Step-by-Step Protocol for Stress Testing
This protocol provides a starting point for conducting forced degradation studies on 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride. The conditions may need to be optimized to achieve a target degradation of 5-20%.[7]
1. Materials and Reagents:
-
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA and/or MS detector
-
Calibrated pH meter
-
Photostability chamber
-
Temperature-controlled oven
2. Stock Solution Preparation:
-
Accurately weigh and dissolve 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature and monitor at various time points (e.g., 30 mins, 1, 2, 4 hours), as base-catalyzed hydrolysis can be rapid.[1]
-
At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for a specified time (e.g., 2, 6, 12, 24 hours), protected from light.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at a high temperature (e.g., 80°C) for a specified duration.
-
Also, expose the stock solution to the same thermal stress.
-
At each time point, prepare a solution from the stressed solid and dilute the stressed solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
Analyze the samples after the specified exposure period.
-
4. HPLC Analysis:
-
A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all process-related impurities and degradation products.
-
A typical starting point for a reversed-phase HPLC method could be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan)
-
Column Temperature: 30°C
-
5. Data Interpretation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the relative retention times (RRT) of the degradation products.
-
If an MS detector is used, obtain the mass-to-charge ratio (m/z) of the degradants to aid in their identification.
-
Peak purity analysis should be performed to ensure that the parent peak is free from any co-eluting degradants.
V. References
-
A Study of Method Development, Validation and Forced Degradation for Simultaneous Quantification of Cisplatin and Fluorouracil. PharmaInfo.
-
STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. PubMed.
-
Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. PubMed.
-
Studies of Fluorinated Pyrimidines. XVIII. The Degradation of 5-Fluoro-2'-deoxyuridine and Related Compounds by Nucleoside Phosphorylase. ACS Publications.
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
-
A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. NIH.
-
Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press.
-
Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity. PubMed.
-
Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. PubMed.
-
Photodegradation of 5-methyltetrahydrofolate in the presence of Uroporphyrin. PubMed.
-
Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. Oriental Journal of Chemistry.
-
Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. ResearchGate.
Sources
- 1. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of 5-methyltetrahydrofolate in the presence of Uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Suzuki Coupling Reactions with Fluoropyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluoropyrimidine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these electron-deficient heterocyclic systems. My goal is to provide not just solutions, but a foundational understanding of the reaction mechanics to empower you to troubleshoot effectively and optimize your synthetic routes.
Fluoropyrimidines are critical building blocks in medicinal chemistry, but their electronic properties and the presence of basic nitrogen atoms can complicate standard Suzuki coupling protocols. This guide addresses the most common issues—from low conversion to problematic side reactions—through a series of structured FAQs and in-depth troubleshooting workflows.
Frequently Asked Questions (FAQs): Core Concepts
This section tackles high-level questions that form the basis for successful troubleshooting.
Q1: Why are Suzuki couplings with fluoropyrimidines more challenging than with simple aryl halides?
A: The challenges stem from two primary characteristics of the fluoropyrimidine ring:
-
Electronic Deficiency: The fluorine atom and the ring nitrogens are strongly electron-withdrawing. While this can sometimes facilitate the initial oxidative addition step with the palladium catalyst, it can also lead to issues with catalyst stability and subsequent steps.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate to the palladium center. This coordination can inhibit the catalyst, effectively sequestering it from the catalytic cycle and leading to low or no conversion.[2][3][4] This is a well-documented issue with nitrogen-containing heterocycles.[1]
Q2: What is the primary role of the base, and why is its selection so critical?
A: The base is essential for the transmetalation step, which is often the rate-determining step in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[5][6] This boronate then transfers its organic group to the palladium complex. The choice of base is critical because an inappropriate base can lead to:
-
Incomplete Boronic Acid Activation: A base that is too weak may not generate a sufficient concentration of the active boronate species.
-
Substrate Degradation: A base that is too strong or too nucleophilic can promote unwanted side reactions, such as hydrolysis of the C-F bond or other sensitive functional groups on your substrates.
-
Protodeboronation: The base can facilitate the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[2]
Q3: My boronic acid seems to be degrading during the reaction. What is happening and how can I prevent it?
A: You are likely observing protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen from a proton source (often water). This is particularly problematic with electron-deficient or heteroaryl boronic acids.[2][7] To minimize this:
-
Use a Boronic Ester: Pinacol (Bpin) or other boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[8][9]
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing water can suppress this side reaction. Using a non-aqueous base like potassium phosphate (K₃PO₄) in a dry solvent can be effective.[10]
-
Degas Thoroughly: Oxygen can accelerate the degradation of organoboron reagents.[9] Ensure your solvents and reaction mixture are rigorously deoxygenated.
Troubleshooting Guide: Low or No Product Conversion
When your reaction yields are disappointingly low, a systematic approach is needed to identify the root cause. The following workflow will guide your investigation.
// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Step 1: Verify Starting Materials\n- Purity (NMR, LCMS)\n- Boronic acid quality\n- Catalyst activity (new bottle?)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_crude [label="Step 2: Analyze Crude Reaction Mixture\n(LCMS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"];
// Analysis Outcomes sm_unreacted [label="Observation:\nMainly Unreacted Starting Materials", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; side_products [label="Observation:\nSide Products Dominate\n(e.g., Homocoupling, Protodeboronation)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions optimize_catalyst [label="Action: Optimize Catalytic System\n- Increase catalyst loading (2-5 mol%)\n- Screen bulky, electron-rich ligands\n(e.g., XPhos, SPhos, dtbpf)\n- Use a pre-catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_conditions [label="Action: Adjust Reaction Conditions\n- Increase temperature (conventional or microwave)\n- Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃)\n- Screen solvents (Dioxane/H₂O, Toluene, 2-MeTHF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; address_side_rxns [label="Action: Address Side Reactions\n- Use boronic ester instead of acid\n- Ensure rigorous inert atmosphere\n- Optimize stoichiometry (slight excess of boronic partner)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_sm; check_sm -> analyze_crude [label="If materials are OK"]; analyze_crude -> sm_unreacted; analyze_crude -> side_products; sm_unreacted -> optimize_catalyst; sm_unreacted -> optimize_conditions; side_products -> address_side_rxns; }
A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Q&A for Low Conversion Issues
Q4: My starting materials are mostly unreacted. What is the most likely cause?
A: This points to a problem with the catalytic cycle initiation, most often inactive catalyst or suboptimal reaction conditions .
-
Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for electron-deficient fluoropyrimidines. The oxidative addition step is often sluggish.[11][12] You need a more robust catalytic system.
-
Temperature: The reaction may simply be too slow at the temperature you are using.
-
Base and Solvent: The chosen base may not be strong enough, or the solvent system may not be optimal for solubility and reactivity.
Q5: I see significant formation of homocoupled boronic acid product. How do I suppress this?
A: Homocoupling arises from the reaction of two boronic acid molecules. It is often a sign that the transmetalation/reductive elimination pathway is slow relative to side reactions involving the organoboron species.
-
Ensure an Inert Atmosphere: Oxygen can promote homocoupling.[17] Use a robust inert gas setup (argon or nitrogen) and ensure all solvents are thoroughly degassed by sparging or freeze-pump-thaw cycles.
-
Optimize Catalyst System: A highly active catalyst that promotes rapid cross-coupling can outcompete the homocoupling pathway. Using the bulky phosphine ligands mentioned previously is highly recommended.
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard, but a very large excess can favor homocoupling.
Optimization Strategies and Data
For challenging couplings, a systematic screening of parameters is the most efficient path to success.
Data Tables for Condition Screening
The following tables summarize typical starting points for optimizing your reaction, based on literature for similar pyrimidine systems.
Table 1: Comparative Guide to Common Bases
| Base | Strength | Common Use Case / Notes | Potential Issues |
|---|---|---|---|
| K₂CO₃ | Moderate | Excellent general-purpose base, often used in aqueous solvent mixtures. | May not be strong enough for very challenging couplings. |
| Cs₂CO₃ | Strong | Often provides higher yields than K₂CO₃ due to higher solubility and basicity.[17] | More expensive. Can promote side reactions if temperature is too high. |
| K₃PO₄ | Strong | Very effective, especially for less reactive chlorides. Can often be used in anhydrous conditions.[2][10] | Can be too basic for substrates with sensitive functional groups. |
| KF | Weak | Used for substrates with base-labile groups (e.g., esters).[5][20] | Reaction rates are often slower. |
Table 2: Solvent Selection Guide | Solvent System | Polarity | Common Use Case / Notes | | :--- | :--- | :--- | | 1,4-Dioxane / H₂O | Polar | A highly effective and common mixture (e.g., 2:1 to 4:1 ratio).[15][18] Water aids in dissolving the inorganic base. | Dioxane can form peroxides; use a fresh, inhibitor-free bottle. | | Toluene / H₂O | Non-polar | Good for reactions at higher temperatures. | May have lower solubility for polar substrates or bases. | | 2-MeTHF / H₂O | Polar Ether | A greener alternative to THF and Dioxane. | Performance can be substrate-dependent. | | DMF / DMAc | Polar Aprotic| Can be effective but may lead to more side reactions at high temperatures. | Difficult to remove under vacuum; potential for substrate decomposition. |
Experimental Protocols
Here are detailed, actionable protocols for setting up and running your reaction.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling
This protocol is a robust starting point for the coupling of a fluoropyrimidine halide with an arylboronic acid.
-
Reagent Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the fluoropyrimidine halide (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).[17]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) or a pre-catalyst/ligand system.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Inert Atmosphere: Seal the vial with a cap. If possible, evacuate and backfill the vial with argon or nitrogen three times.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 15–30 minutes), with stirring.[15][17]
-
Reaction Monitoring & Work-up: After cooling to room temperature, check the reaction progress by TLC or LC-MS. If complete, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[21][22]
Protocol 2: Screening Reaction Conditions in Parallel
To efficiently optimize, run a small-scale array of reactions testing different catalysts, ligands, bases, and solvents.
-
Array Setup: In a 96-well plate or a series of small reaction vials, dispense the solid starting materials (fluoropyrimidine and boronic acid).
-
Variable Addition: Create stock solutions of different bases and catalysts/ligands in the chosen solvents. Dispense the appropriate solution to each well/vial to test the different combinations.
-
Reaction: Seal the plate/vials and heat on a heating block or in a parallel synthesizer under an inert atmosphere for a set time (e.g., 4-12 hours).
-
Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine the relative conversion and identify the most promising conditions for scale-up.
Mechanistic Visualization
Understanding the core mechanism is key to rational troubleshooting.
}
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Audisio, D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Reyes, A. A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Strakova, I., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
-
Wang, Y., et al. (2024). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. International Journal of Molecular Sciences. [Link]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. ACS Omega. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Shaughnessy, K. H., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry. [Link]
-
Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. Reddit. [Link]
-
Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Sumimoto, M., et al. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Hirai, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Chemistry Steps. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Bagley, M. C., et al. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. Journal of the Brazilian Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving NMR Spectra Ambiguities of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the nuclear magnetic resonance (NMR) analysis of this compound. Our goal is to equip you with the expertise and methodologies to confidently interpret your spectral data.
Introduction
5-Fluoro-6-methylpyrimidin-4-ol is a key heterocyclic scaffold in medicinal chemistry. The introduction of a fluorine atom and its existence as a hydrochloride salt often leads to complex and sometimes ambiguous NMR spectra. Accurate structural elucidation is paramount for regulatory submissions, understanding structure-activity relationships (SAR), and ensuring the quality of synthesized compounds. This guide will walk you through common spectral ambiguities and provide robust protocols to resolve them.
Frequently Asked Questions (FAQs)
Q1: Why does the proton NMR of my compound show broad signals, especially for the NH and OH protons?
A1: Broadening of NH and OH signals is common and can be attributed to several factors:
-
Tautomerism: Pyrimidin-4-ol systems can exist in equilibrium between keto and enol tautomers. This chemical exchange can lead to broadened signals. The equilibrium can be influenced by the solvent's polarity.[1][2]
-
Proton Exchange: The acidic protons (NH and OH) can exchange with residual water in the NMR solvent (e.g., DMSO-d₆) or with each other. This exchange process occurs on the NMR timescale, leading to signal broadening.
-
Quadrupolar Broadening: The nitrogen atoms in the pyrimidine ring have a nuclear spin I > 1/2 and possess a quadrupole moment. This can sometimes lead to broadening of adjacent proton signals.
-
Hygroscopic Nature: Hydrochloride salts are often hygroscopic. Absorbed water can significantly increase proton exchange rates.
Q2: I am not sure about the protonation site. How does the hydrochloride salt formation affect the NMR spectrum?
A2: The formation of a hydrochloride salt will cause significant changes in the chemical shifts of nuclei near the protonation site. Typically, one of the pyrimidine ring nitrogens will be protonated. This protonation leads to a downfield shift (deshielding) of the protons and carbons in the vicinity of the newly formed N-H bond.[3][4] For instance, if N1 is protonated, the H2 and H6 protons (if present) would show a noticeable downfield shift compared to the free base. Comparing the spectra of the salt and the free base (if available) is the most direct way to pinpoint the protonation site.
Q3: The fluorine atom is causing complex splitting patterns in my proton and carbon spectra. How can I simplify this?
A3: The spin-1/2 fluorine nucleus couples with neighboring protons and carbons, leading to additional splitting (J-coupling).[5][6] These couplings can be through-bond and can extend over several bonds (long-range couplings).[7][8] To simplify the spectra:
-
¹H-{¹⁹F} NMR: A proton NMR experiment with fluorine decoupling will remove all H-F couplings, resulting in a much simpler spectrum where only H-H couplings are observed.
-
¹³C-{¹⁹F} NMR: Similarly, a carbon NMR experiment with fluorine decoupling will simplify the carbon spectrum by removing C-F couplings.
-
2D NMR: Techniques like HSQC and HMBC can help to trace the connectivity despite the complex couplings.[9][10][11]
Troubleshooting Guides
This section provides detailed protocols to address specific experimental challenges.
Issue 1: Ambiguous Assignment of Aromatic and Methyl Protons
A common issue is the definitive assignment of the single aromatic proton and the methyl group protons in the ¹H NMR spectrum.
Causality and Troubleshooting Workflow
The electronic environment of the pyrimidine ring, influenced by the fluorine, hydroxyl, and methyl groups, as well as the protonation state, dictates the chemical shifts. An unambiguous assignment requires through-bond and through-space correlation experiments.
Caption: Workflow for unambiguous assignment using 2D NMR.
Step-by-Step Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[12]
-
Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity.[12]
-
Use of a high-purity solvent is crucial to minimize interfering signals.
2. Acquisition of 2D NMR Spectra:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9] While the aromatic proton will not show a correlation to the methyl group, this spectrum is essential for confirming the absence of such a correlation and for assigning any other coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[13] This will definitively link the aromatic proton signal to its corresponding aromatic carbon and the methyl proton signal to the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for this compound. It shows correlations between protons and carbons that are 2-3 bonds away.[14] Key expected correlations are:
- From the methyl protons to the C6 and C5 carbons.
- From the aromatic proton (H2) to C4 and potentially C6.
Data Interpretation: By combining the information from these spectra, a complete and unambiguous assignment can be made. For example, the proton signal that shows an HMBC correlation to the carbon bearing the fluorine atom (C5) must be the methyl protons.
Issue 2: Characterizing Tautomeric Equilibrium
The presence of multiple tautomers can complicate the spectrum. Determining the major tautomer is critical for understanding the compound's properties.
Tautomeric Forms of 5-Fluoro-6-methylpyrimidin-4-ol
Caption: Keto-enol tautomerism in pyrimidin-4-ol systems.
Protocol for Investigating Tautomerism
1. Solvent Study:
-
Acquire ¹H NMR spectra in a series of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).
-
Rationale: The tautomeric equilibrium is often solvent-dependent.[2] Polar, protic solvents tend to favor the more polar keto tautomer, while nonpolar solvents may favor the enol form.
-
Analyze the changes in chemical shifts and the appearance of new signals to assess the equilibrium shift.
2. Variable Temperature (VT) NMR:
-
Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25 °C to 100 °C in DMSO-d₆).
-
Rationale: If the broadening of signals is due to chemical exchange between tautomers, increasing the temperature will increase the rate of exchange. This can lead to the coalescence of the signals for the two forms into a single, sharp, averaged signal. Conversely, lowering the temperature may slow down the exchange enough to resolve separate signals for each tautomer.
3. ¹⁵N NMR Spectroscopy:
-
If available, ¹⁵N NMR can be a powerful tool. The chemical shift of the nitrogen atoms is highly sensitive to their hybridization state (sp² in the enol form vs. sp³-like in the protonated keto form).
-
An HMBC experiment optimized for ¹H-¹⁵N correlations can provide insight into the protonation state and tautomeric form.
Expected NMR Signatures for Tautomers
| Feature | Keto Tautomer (Pyrimidin-4(3H)-one) | Enol Tautomer (Pyrimidin-4-ol) |
| NH Proton | Present, typically a broad singlet. | Absent. |
| OH Proton | Absent. | Present, may be broad. |
| C4 Chemical Shift | Carbonyl-like (~160-170 ppm). | Aromatic, oxygen-substituted (~155-165 ppm). |
| C5-F Coupling | J-coupling observed. | J-coupling observed. |
Note: These are general ranges and can be influenced by the solvent and other substituents.[12]
Issue 3: Resolving Long-Range H-F and C-F Couplings
Fluorine's high electronegativity and NMR activity result in through-bond couplings that can extend over several bonds, complicating spectral interpretation.
Advanced NMR Techniques for Fluorinated Compounds
For complex cases, specialized NMR experiments can be invaluable.
Caption: Workflow for resolving fluorine coupling ambiguities.
1. ¹⁹F NMR Spectroscopy:
-
A simple 1D ¹⁹F NMR spectrum is essential. It will show a single signal for the fluorine atom, and its chemical shift provides information about the electronic environment.[15][16] The coupling patterns in the ¹⁹F spectrum will reveal couplings to nearby protons.
-
Running both proton-coupled and proton-decoupled ¹⁹F spectra can help in assigning the F-H couplings.[17]
2. 2D ¹⁹F-¹H HETCOR (Heteronuclear Correlation):
-
This experiment is analogous to an HSQC but correlates ¹⁹F and ¹H nuclei. It provides direct evidence of which protons are coupled to the fluorine atom and allows for the measurement of the corresponding coupling constants.[17][18]
3. Selective 1D NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY:
-
These experiments detect through-space interactions. Irradiating the methyl protons and observing an NOE enhancement on the aromatic proton (or vice versa) can provide evidence for their spatial proximity, which can be useful in confirming assignments.
By systematically applying these troubleshooting guides and advanced experimental protocols, researchers can overcome the inherent challenges in the NMR analysis of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, leading to confident and accurate structural elucidation.
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Hennig, M., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. Available at: [Link]
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Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]
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Siegmund, K., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Oxford Academic. Available at: [Link]
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Spraul, M., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Magnetic Resonance in Chemistry. Available at: [Link]
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Mallagaray, A., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports. Available at: [Link]
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Wu, G., et al. (2005). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Available at: [Link]
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Kalek, M., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Available at: [Link]
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Sharma, P., & Singh, P. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. Available at: [Link]
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Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. (2018). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available at: [Link]
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ResearchGate. (2020). 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Available at: [Link]
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MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Available at: [Link]
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MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride by Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for elucidating molecular architecture in solution. This guide provides an in-depth, expert-led walkthrough for the structural validation of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, a compound featuring several key structural motifs—a fluorinated heterocycle, potential for tautomerism, and a salt form—that present both challenges and opportunities for comprehensive NMR analysis.
This document eschews a rigid template, instead adopting a logical, self-validating workflow that mirrors the process an experienced analytical scientist would follow. We will delve into the causality behind experimental choices, demonstrating how a multi-faceted NMR approach, combining ¹H, ¹³C, and ¹⁹F nuclei observation with two-dimensional correlation experiments, provides an irrefutable structural proof.
The Structural Hypothesis: Anticipating the NMR Signature
Before any experiment, an expert analyst forms a structural hypothesis based on the expected molecule. 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride presents several key features that we anticipate will be resolved by NMR:
-
Asymmetric Pyrimidine Ring: The substitution pattern should result in a unique NMR signal for each atom in the core structure.
-
Key Functional Groups: A methyl group (-CH₃), an acidic proton (either -OH or N-H depending on the tautomer), and a single aromatic proton.
-
Fluorine Atom: The presence of ¹⁹F (a spin ½ nucleus with 100% natural abundance) is a powerful analytical handle. We expect to see characteristic spin-spin couplings between fluorine and nearby carbon and proton nuclei (J-coupling).[1][2]
-
Hydrochloride Salt: The molecule is protonated. This will influence the chemical shifts of nuclei near the protonation site, typically a ring nitrogen, and may affect the exchange rate of labile protons.[3][4]
-
Tautomerism: Hydroxypyrimidines can exist in equilibrium between different tautomeric forms (e.g., keto-enol forms). NMR is an ideal tool to investigate this, as the observed spectrum may show signals for one dominant tautomer or an average of rapidly interconverting forms.[5][6] In acidic conditions, the oxo-form (pyrimidinone) is often favored.
Based on these features, we can predict the expected signals for a comprehensive structural validation.
The Experimental Blueprint: A Self-Validating Workflow
The power of NMR in structural validation lies in using a suite of experiments that provide orthogonal yet complementary data. The failure of any single piece of data to align with the proposed structure would invalidate the hypothesis, while their collective agreement provides unequivocal proof.[7][8]
Below is a diagram illustrating the logical workflow for validating the structure.
Caption: Logical workflow for NMR-based structural validation.
Experimental Protocol: Sample Preparation
Objective: To prepare a sample suitable for a suite of NMR experiments that preserves the hydrochloride salt form and allows observation of exchangeable protons.
Methodology:
-
Analyte Weighing: Accurately weigh approximately 10-15 mg of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
-
Solvent Selection & Rationale: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expertise & Causality: DMSO-d₆ is a polar aprotic solvent, making it an excellent choice for dissolving polar hydrochloride salts.[9] Crucially, compared to protic solvents like D₂O or CD₃OD, it slows down the rate of proton exchange between the analyte's N-H/O-H protons and the solvent.[4] This allows for the direct observation of these labile protons, which are critical for confirming the site of protonation and the tautomeric form.
-
-
Sample Preparation: Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.
Experimental Protocol: NMR Data Acquisition
Objective: To acquire high-quality 1D and 2D NMR spectra to probe the ¹H, ¹³C, and ¹⁹F nuclei.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Methodologies:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides information on the number of distinct proton environments, their chemical shifts, integrations (relative number of protons), and splitting patterns (J-coupling).[10]
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Due to its high sensitivity and large chemical shift range, ¹⁹F NMR is an exceptional tool for confirming the presence and electronic environment of the fluorine atom.[2][11][12]
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. This reveals the number of unique carbon atoms in the molecule. The direct C-F coupling constant (¹JCF) is typically large (200-250 Hz) and provides direct evidence of the C-F bond.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is the most reliable way to assign which proton is bonded to which carbon, building the C-H framework of the molecule.[13]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates proton and carbon signals over two to three bonds (²JCH and ³JCH). This is arguably the most powerful experiment for piecing together the molecular skeleton, as it reveals connectivity between different functional groups.[14]
Data Interpretation: Assembling the Structural Puzzle
The following section describes the expected data and its interpretation, culminating in the validation of the molecular structure. The chemical shifts are predicted based on known values for similar fluoropyrimidine and heterocyclic systems.[15][16][17]
Predicted NMR Data Summary
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | Rationale / Confirming Evidence |
| ¹H | ~12.0 - 13.0 | broad singlet | - | N-H | Labile proton, broad due to exchange/quadrupolar coupling. Shift is downfield due to deshielding from protonation and hydrogen bonding in DMSO. |
| ~8.1 - 8.3 | doublet | ⁴JHF ≈ 2-4 Hz | H2 | Aromatic proton coupled to fluorine over 4 bonds. Confirmed by HMBC to C4, C6. | |
| ~2.3 - 2.5 | doublet | ⁴JHF ≈ 3-5 Hz | -CH₃ | Methyl protons coupled to fluorine over 4 bonds. Confirmed by HMBC to C6, C5. | |
| ¹³C | ~160 | doublet | ²JCF ≈ 15-25 Hz | C4 | Carbonyl-like carbon, coupled to fluorine over 2 bonds. |
| ~145 | doublet | ¹JCF ≈ 230-250 Hz | C5 | Carbon directly bonded to fluorine, showing a characteristically large one-bond coupling constant. | |
| ~140 | doublet | ³JCF ≈ 5-10 Hz | C6 | Carbon adjacent to the fluorinated carbon, showing smaller 3-bond coupling. | |
| ~135 | doublet | ³JCF ≈ 8-12 Hz | C2 | Aromatic carbon coupled to fluorine over 3 bonds. | |
| ~15 | doublet | ³JCF ≈ 3-5 Hz | -CH₃ | Methyl carbon coupled to fluorine over 3 bonds. | |
| ¹⁹F | ~ -165 to -175 | multiplet | ⁴JFH ≈ 2-5 Hz | C5-F | Chemical shift is typical for a fluorine on an electron-deficient pyrimidine ring.[18] Multiplicity arises from coupling to H2 and -CH₃ protons. |
Cross-Validation Through 2D NMR: The Final Proof
The 1D data provides a strong foundation, but 2D correlation spectra provide the irrefutable links that lock the structure in place. The diagram below visualizes the key expected correlations.
Caption: Key 2D NMR correlations confirming connectivity.
-
HSQC Validation:
-
A cross-peak between the proton signal at δ ~8.2 ppm and the carbon signal at δ ~135 ppm confirms this is the H2/C2 pair.
-
A cross-peak between the proton signal at δ ~2.4 ppm and the carbon signal at δ ~15 ppm confirms this is the -CH₃ group.
-
-
HMBC Validation (The Skeleton Key):
-
Methyl Group Placement: The methyl protons (δ ~2.4 ppm) MUST show correlations to both C6 (²J, strong) and C5 (³J, weaker). This definitively places the methyl group at position 6, adjacent to the fluorine-bearing carbon.
-
H2 Proton Placement: The aromatic H2 proton (δ ~8.2 ppm) will show correlations to C4 (³J) and C6 (³J). This confirms its position between the two nitrogen atoms.
-
Tautomer/Protonation Site: The labile N-H proton (δ ~12.5 ppm), if sharp enough to give correlations, would be expected to correlate to C2 and C6, confirming its position on N1. The downfield shift of the C4 carbonyl (~160 ppm) is consistent with the protonated pyrimidinone tautomer.
-
Comparison with Alternatives: Ruling Out Ambiguity
To further solidify the structural assignment, we can compare the expected data to that of closely related structures:
-
Alternative 1: 6-methylpyrimidin-4-ol (non-fluorinated analog):
-
Difference: The absence of fluorine would remove all H-F and C-F couplings, resulting in singlet signals for H2 and the methyl group in the ¹H NMR. The ¹³C chemical shifts for C4, C5, and C6 would also be significantly different due to the removal of fluorine's strong electronic effects. This comparison highlights the diagnostic power of fluorine-specific couplings.
-
-
Alternative 2: 5-Fluoro-6-methylpyrimidin-4-ol (free base):
-
Difference: The free base would not be protonated. Consequently, the chemical shifts of the ring protons and carbons, particularly those near the nitrogen atoms (C2, C4, C6), would shift upfield (to lower ppm values).[3] The labile proton would also likely appear at a different chemical shift. This comparison confirms the presence of the hydrochloride salt.
-
Conclusion
The structural validation of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a prime example of a modern, multi-pronged NMR strategy. By integrating data from ¹H, ¹³C, and ¹⁹F NMR, and using 2D correlation experiments like HSQC and HMBC, a self-validating network of evidence is constructed. Each experiment provides a piece of the puzzle: ¹H NMR defines the proton environments, ¹³C and ¹⁹F NMR map the carbon framework and confirm fluorination, HSQC links protons to their parent carbons, and HMBC builds the complete molecular skeleton. This comprehensive approach moves beyond simple spectral interpretation to a robust, logical proof of structure, providing the high degree of confidence required in modern chemical and pharmaceutical research.
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A Head-to-Head Battle in Cancer Therapy: 5-Fluorouracil vs. the Challenger, 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
A Comparative Guide for the Modern Cancer Researcher
For decades, 5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy, a reliable weapon against a spectrum of solid tumors including colorectal, breast, and head and neck cancers.[1][2][3] Its efficacy, however, is often curtailed by the double-edged sword of significant toxicity and the ever-present challenge of drug resistance.[1][4][5][6] This has spurred a continuous search for novel pyrimidine analogues with improved therapeutic indices. One such contender is 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, a structural analogue of 5-FU. While direct comparative studies in cancer cells are not yet prevalent in the public domain, this guide will provide a comprehensive framework for researchers to conduct a head-to-head evaluation. We will delve into the established mechanisms of 5-FU, postulate the anticipated actions of its methylated counterpart, and provide detailed experimental protocols for a robust comparison.
The Incumbent: 5-Fluorouracil (5-FU)
5-FU, a synthetic pyrimidine analogue, exerts its cytotoxic effects through a multi-pronged attack on cellular machinery.[2][7] Upon cellular uptake, it is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2][7]
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis and repair.[1][2] This "thymineless death" is a primary driver of 5-FU's anticancer activity.
-
Incorporation into DNA and RNA: FdUTP and FUTP are incorporated into DNA and RNA, respectively, leading to nucleic acid damage, disruption of protein synthesis, and ultimately, apoptosis.[1][2]
However, the clinical utility of 5-FU is hampered by both innate and acquired resistance. Mechanisms of resistance are multifaceted and include:
-
Increased expression or mutation of thymidylate synthase.[4][6][8]
-
Alterations in the enzymes involved in 5-FU metabolism.[4][8]
-
Activation of drug efflux pumps.[6]
The Challenger: 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, as a close structural relative of 5-FU, is hypothesized to share a similar mechanism of action. The presence of the fluoro group at the 5-position is a key pharmacophore for the inhibition of thymidylate synthase. The addition of a methyl group at the 6-position could potentially influence its metabolic activation, target affinity, or susceptibility to resistance mechanisms.
Postulated Mechanisms of Action:
-
Thymidylate Synthase Inhibition: It is highly probable that 5-Fluoro-6-methylpyrimidin-4-ol is metabolized to a corresponding FdUMP analogue that inhibits thymidylate synthase. The methyl group might alter the binding affinity or the stability of the inhibitory complex.
-
Nucleic Acid Incorporation: Similar to 5-FU, its metabolites may be incorporated into DNA and RNA, contributing to its cytotoxicity. The methyl group could affect the efficiency of this incorporation and the subsequent cellular response.
-
Altered Metabolism and Resistance: The methyl group could influence the compound's susceptibility to catabolic enzymes like dihydropyrimidine dehydrogenase (DPD), which is responsible for the breakdown of 5-FU.[1] This could potentially lead to a longer half-life and increased bioavailability. Conversely, it might also be a substrate for different resistance mechanisms.
A direct comparative analysis is essential to validate these hypotheses and to determine if 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride offers any therapeutic advantage over 5-FU.
Experimental Roadmap: A Guide to Comparative Efficacy
To provide a definitive comparison, a series of in vitro experiments are necessary. The following protocols outline a robust workflow for assessing the anticancer properties of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride relative to 5-FU.
I. Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[10][11] It provides a quantitative measure of a drug's cytotoxic potential, typically expressed as the half-maximal inhibitory concentration (IC50).[10][12]
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., colorectal adenocarcinoma HT-29, breast adenocarcinoma MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of 5-FU and 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride in complete culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values for each compound at each time point.
Data Presentation:
The IC50 values should be presented in a clear, tabular format for easy comparison across different cell lines and time points.
| Compound | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| 5-Fluorouracil | HT-29 | Value | Value | Value |
| 5-Fluoro-6-methylpyrimidin-4-ol HCl | HT-29 | Value | Value | Value |
| 5-Fluorouracil | MCF-7 | Value | Value | Value |
| 5-Fluoro-6-methylpyrimidin-4-ol HCl | MCF-7 | Value | Value | Value |
II. Unveiling the Mode of Cell Death: Apoptosis vs. Necrosis
To understand how these compounds induce cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is crucial. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cells with the IC50 concentrations of each compound for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Data Visualization:
The results can be visualized using dot plots generated from the flow cytometry data and summarized in a bar graph comparing the percentage of apoptotic cells induced by each compound.
III. Investigating Cell Cycle Perturbations
Understanding how a drug affects the cell cycle can provide insights into its mechanism of action. Propidium iodide staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol:
-
Cell Treatment: Treat cells with the IC50 concentrations of each compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle.
Data Presentation:
A stacked bar chart is an effective way to visually compare the effects of the two compounds on cell cycle distribution.
Visualizing the Path Forward: Workflow and Pathway Diagrams
To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: A streamlined workflow for the comparative analysis of 5-FU and its analogue.
Caption: The hypothesized mechanism of action for 5-Fluoro-6-methylpyrimidin-4-ol.
Conclusion and Future Directions
While 5-fluorouracil remains a stalwart in cancer chemotherapy, the pursuit of more effective and less toxic alternatives is paramount. 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride presents an intriguing candidate for investigation. The experimental framework detailed in this guide provides a clear and comprehensive path for researchers to conduct a direct, robust comparison of these two pyrimidine analogues. The data generated from such studies will be invaluable in determining if this novel compound holds the potential to augment or even supersede the role of 5-FU in the clinical setting. Further in vivo studies and investigations into its metabolic fate and resistance profile will be critical next steps should in vitro studies yield promising results.
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A Comparative Analysis of the Biological Activity of Fluorinated Pyrimidine Analogs
For researchers, scientists, and professionals in drug development, the landscape of anticancer and antiviral therapeutics is in a constant state of evolution. Within this dynamic field, fluorinated pyrimidine analogs have established themselves as a cornerstone of chemotherapy for several decades. Their efficacy, however, is not uniform across all compounds within this class. Understanding the nuanced differences in their mechanisms of action, metabolic activation, and resultant biological activities is paramount for the rational design of novel therapeutic strategies and the effective application of existing treatments.
This guide provides an in-depth comparative study of the biological activity of key fluorinated pyrimidine analogs: 5-Fluorouracil (5-FU), Capecitabine, Gemcitabine, Trifluridine, and Tegafur-uracil. By delving into their distinct molecular interactions and cellular consequences, this document aims to equip researchers with the critical knowledge to inform their experimental designs and drug development endeavors.
Introduction to Fluorinated Pyrimidine Analogs
Fluorinated pyrimidines are a class of antimetabolite drugs that structurally mimic the natural pyrimidine bases, uracil and thymine.[1] The introduction of a fluorine atom, a potent electronegative element, at a key position on the pyrimidine ring dramatically alters the molecule's chemical properties, leading to the disruption of essential cellular processes. The primary anticancer mechanism of most fluoropyrimidines revolves around the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication and repair.[2] Depletion of the thymidine pool leads to "thymineless death," a state of stalled DNA synthesis and subsequent apoptosis in rapidly dividing cancer cells.[2] Additionally, some of these analogs can be incorporated into RNA and DNA, further contributing to their cytotoxic effects.[2]
Comparative Analysis of Biological Activity
The following sections will dissect the individual characteristics of prominent fluorinated pyrimidine analogs, highlighting their unique activation pathways, mechanisms of action, and reported biological activities.
5-Fluorouracil (5-FU): The Archetypal Fluoropyrimidine
5-FU has been a mainstay of cancer chemotherapy for over 60 years.[2] It is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects.
Mechanism of Action:
-
Inhibition of Thymidylate Synthase (TS): The primary mechanism of 5-FU's anticancer activity is the inhibition of TS by its metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of thymidylate.[3]
-
Incorporation into RNA and DNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively.[2] Incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA damage and fragmentation.[2]
Signaling Pathways:
5-FU-induced DNA damage and cellular stress activate several signaling pathways, most notably the p53 tumor suppressor pathway.[4] Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or, in cases of extensive damage, trigger apoptosis.[5][6] The 5-FU-induced apoptotic cascade is often dependent on the activation of caspases, particularly caspase-9.[1]
Biological Activity:
The cytotoxic effects of 5-FU have been extensively documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | 5-FU IC50 (µM) |
| MCF-7 | Breast Cancer | ~25[7] |
| HCT116 | Colorectal Cancer | ~5 |
| A549 | Lung Cancer | ~10 |
Capecitabine: The Orally Bioavailable Prodrug of 5-FU
Capecitabine is an orally administered fluoropyrimidine carbamate that is converted to 5-FU preferentially in tumor tissue, offering a more targeted therapeutic approach with potentially reduced systemic toxicity.[8]
Mechanism of Action:
Capecitabine undergoes a three-step enzymatic conversion to 5-FU.[9][10] The final and rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found at higher concentrations in tumor cells compared to normal tissues.[9][10] This tumor-selective activation is a key advantage of capecitabine.[8] Once converted to 5-FU, it exerts its cytotoxic effects through the same mechanisms as described for 5-FU.
Signaling Pathways:
The signaling pathways activated by capecitabine are essentially the same as those activated by 5-FU, given that it is the ultimate active metabolite.[11]
Biological Activity:
As a prodrug of 5-FU, the in vitro activity of capecitabine itself is low. Its efficacy is dependent on its conversion to 5-FU within the target cells. Clinical studies have demonstrated its non-inferiority to intravenous 5-FU in various cancers, including colorectal and breast cancer.[12][13]
| Cell Line | Cancer Type | Capecitabine IC50 (µM) |
| HCT-116 | Colorectal Cancer | ~24.7[14] |
| HT29 | Colorectal Cancer | ~40[13] |
| 4T1 | Breast Cancer | ~1700[10] |
Gemcitabine: The Deoxycytidine Analog
Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog that primarily interferes with DNA synthesis.[15]
Mechanism of Action:
-
Inhibition of Ribonucleotide Reductase (RNR): After intracellular phosphorylation to its diphosphate form (dFdCDP), gemcitabine potently inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[16][17] This depletion of the deoxyribonucleotide pool enhances the incorporation of gemcitabine's triphosphate form (dFdCTP) into DNA.[16]
-
Masked Chain Termination: The incorporation of dFdCTP into the growing DNA strand, followed by the addition of one more nucleotide, effectively halts further DNA elongation, a process known as "masked chain termination."[15] This leads to irreparable DNA damage and triggers apoptosis.[18]
Signaling Pathways:
Gemcitabine-induced DNA damage activates DNA damage response pathways, including the CHK1-mediated S-phase checkpoint.[19] The accumulation of DNA damage ultimately leads to the activation of apoptotic pathways.[18]
Biological Activity:
Gemcitabine has demonstrated significant activity against a variety of solid tumors, particularly pancreatic, lung, and bladder cancers.
| Cell Line | Cancer Type | Gemcitabine IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | ~25 |
| PANC-1 | Pancreatic Cancer | ~48.55 |
| AsPC-1 | Pancreatic Cancer | ~50 (ng/mL)[3] |
Trifluridine: The Thymidine Analog with a Dual Mechanism
Trifluridine is a thymidine analog that exerts its anticancer effects through both the inhibition of TS and its incorporation into DNA.[20][21] It is often administered in combination with tipiracil, a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine.[22]
Mechanism of Action:
-
Incorporation into DNA: The primary mechanism of action of trifluridine is its incorporation into DNA in place of thymidine.[20][21] This leads to DNA dysfunction, including DNA strand breaks, and ultimately triggers cell death.[23]
-
Inhibition of Thymidylate Synthase (TS): Trifluridine monophosphate can also inhibit TS, although this is considered a secondary mechanism with the oral dosing schedule used in clinical practice.[23]
Signaling Pathways:
The incorporation of trifluridine into DNA leads to the activation of DNA damage response pathways and apoptosis.
Biological Activity:
Trifluridine, particularly in combination with tipiracil (as TAS-102), has shown efficacy in patients with metastatic colorectal cancer who are refractory to other therapies.[23]
| Cell Line | Cancer Type | Trifluridine IC50 (µM) |
| HCT 116 | Colon Cancer | ~5.6 (Median for 23 cell lines)[24] |
| COLO 205 | Colon Cancer | ~5.6 (Median for 23 cell lines)[24] |
| MCF7 | Breast Cancer | ~5.6 (Median for 23 cell lines)[24] |
Tegafur-uracil: The Combination for Enhanced 5-FU Exposure
Tegafur-uracil (UFT) is an oral combination of tegafur, a prodrug of 5-FU, and uracil in a 4:1 molar ratio.
Mechanism of Action:
Tegafur is gradually metabolized to 5-FU in the liver. Uracil acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU. By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU, leading to enhanced antitumor activity.
Signaling Pathways:
As with capecitabine, the signaling pathways affected by tegafur-uracil are those associated with 5-FU.
Biological Activity:
Tegafur-uracil has been used in the treatment of various cancers, including colorectal, gastric, and breast cancer. Its efficacy is attributed to the sustained exposure of tumor cells to 5-FU.
Experimental Protocols for Biological Activity Assessment
The following are standardized, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of fluorinated pyrimidine analogs.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the fluorinated pyrimidine analog for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V, and distinguishes between viable, apoptotic, and necrotic cells using the DNA stain propidium iodide (PI).
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the fluorinated pyrimidine analog for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualization of Key Pathways and Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate key metabolic and signaling pathways, as well as a typical experimental workflow.
Metabolic Activation of Capecitabine to 5-FU
Caption: Enzymatic conversion of Capecitabine to 5-FU.
5-FU Mechanism of Action and p53 Activation
Caption: 5-FU's mechanism and p53 pathway activation.
Gemcitabine's Dual Inhibition Mechanism
Caption: Gemcitabine's dual inhibition of RNR and DNA synthesis.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro comparative analysis.
Conclusion
The fluorinated pyrimidine analogs, while sharing a common ancestry, exhibit a remarkable diversity in their activation, mechanisms of action, and ultimately, their biological efficacy. From the foundational role of 5-FU to the targeted delivery of capecitabine, the dual-action of gemcitabine and trifluridine, and the pharmacokinetically enhanced tegafur-uracil, each compound presents a unique profile. A thorough understanding of these differences, supported by robust experimental data, is essential for the continued development of more effective and less toxic cancer therapies. This guide serves as a foundational resource to aid researchers in navigating the complexities of this important class of anticancer agents.
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IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]
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Table S3 IC50 values of 126−165 against cancer and normal cell lines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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In vitro sensitivity of parental and trifluridine (FTD)-resistant cell. (n.d.). ResearchGate. Retrieved from [Link]
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confirming purity of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride via HPLC
An In-Depth Technical Guide to Confirming the Purity of 5-Fluoro-6-methylpyrimidin-4-ol Hydrochloride via High-Performance Liquid Chromatography (HPLC)
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities can alter the pharmacological and toxicological profile of a drug substance, potentially leading to adverse effects or reduced therapeutic benefit.[1] 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a crucial heterocyclic building block used in the synthesis of various therapeutic agents.[2] Therefore, establishing a robust, reliable, and validated analytical method to confirm its purity is a critical step in the quality control (QC) pipeline.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique in the pharmaceutical industry for this purpose.[3][4][5] Its versatility, high resolution, and quantitative accuracy make it the gold standard for separating and quantifying a target compound from its potential process-related impurities and degradation products.[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth protocol for purity determination using HPLC, explains the scientific rationale behind the methodological choices, and compares its performance with a more modern alternative, Ultra-Performance Liquid Chromatography (UPLC).
Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior
A successful analytical method begins with a thorough understanding of the analyte's properties. 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a heterocyclic compound. Its structure, featuring nitrogen and oxygen heteroatoms, a fluorine substituent, and its salt form, dictates its behavior in a chromatographic system.
-
Polarity: The presence of polar functional groups (hydroxyl, amine moieties) and its hydrochloride salt form makes the molecule polar and water-soluble.[6] This is the most critical factor guiding the selection of the chromatographic mode. For polar compounds, Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is the most common and effective approach.[6][7]
-
Acidity/Basicity (pKa): Pyrimidinic structures contain nitrogen atoms that can be protonated or deprotonated depending on the pH.[8] The pKa value is crucial for selecting a mobile phase buffer. To ensure a single, stable ionic form of the analyte during analysis—which prevents peak splitting or broadening—the mobile phase pH should be controlled and maintained at least 2 units away from the analyte's pKa.
-
UV Absorbance: The pyrimidine ring is an aromatic heterocycle, which acts as a chromophore, allowing the compound to absorb ultraviolet (UV) light.[7] This property enables sensitive detection using a standard UV detector, one of the most common and robust detectors used in HPLC.[9]
Core Methodology: A Validated RP-HPLC Protocol for Purity Determination
The following protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis. This approach is in line with guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[10][11][12]
Experimental Protocol: RP-HPLC
1. Instrumentation and Consumables:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention for a wide range of compounds.
-
Chemicals: HPLC-grade acetonitrile, methanol, and water. Analytical grade potassium dihydrogen phosphate and phosphoric acid for buffer preparation.
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous Buffer): Prepare a 25 mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. This acidic pH ensures that the pyrimidinol and any potential basic impurities are consistently protonated, leading to sharp, symmetrical peaks. Filter the buffer through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v). The diluent should be weak enough to ensure the sample focuses at the head of the column upon injection, leading to better peak shape.[4]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the diluent.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Detection Wavelength | 275 nm (or λmax) | The wavelength of maximum absorbance (λmax) provides the highest sensitivity for the analyte.[7][9] A DAD can be used to confirm this. |
| Gradient Elution | 5% B to 95% B over 20 min | A gradient is essential for a purity method to ensure that both polar and non-polar impurities are eluted from the column within a reasonable time.[9] |
4. System Suitability Test (SST): Before analyzing any samples, inject the Standard Solution (in replicate, e.g., n=5) to verify the system's performance. The results must meet pre-defined criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of 5-Fluoro-6-methylpyrimidin-4-ol HCl.
Data Interpretation and Purity Calculation
The purity of the sample is typically determined using the area normalization method . This method assumes that all components in the sample have a similar response factor at the detection wavelength. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation provides a quantitative measure of the main component relative to all detected impurities.
Logical Flow for Data Analysis and Confirmation
Caption: Logical process for calculating purity from raw HPLC chromatogram data.
Comparative Guide: HPLC vs. UPLC for Purity Analysis
While HPLC is a robust and widely accepted method, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and efficiency. UPLC systems operate at much higher pressures and use columns packed with sub-2 µm particles. This allows for faster separations and improved resolution.
Objective Comparison: The objective is to compare the established HPLC method with an equivalent UPLC method for the analysis of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, focusing on key performance metrics.
| Performance Metric | HPLC (5 µm particle column) | UPLC (sub-2 µm particle column) | Advantage of UPLC |
| Analysis Time | ~25 minutes (including re-equilibration) | ~5 minutes (including re-equilibration) | ~5x Faster |
| Resolution | Good | Excellent (sharper, narrower peaks) | Higher resolving power for complex impurity profiles. |
| Solvent Consumption | ~25 mL per run | ~3-5 mL per run | ~80% Reduction (Greener, more cost-effective). |
| Sensitivity | Standard | Higher (due to narrower peaks) | Better detection of trace-level impurities. |
| System Backpressure | 100-150 bar | 600-1000 bar | Requires specialized UPLC/UHPLC instrumentation. |
Conclusion of Comparison: For routine quality control where a validated method exists and throughput is not the primary concern, the HPLC method is perfectly suitable and reliable. However, for high-throughput screening in process development, rapid release testing, or when dealing with complex samples containing closely eluting impurities, UPLC is the superior technology . The significant reduction in run time and solvent consumption leads to increased laboratory productivity and lower operational costs.
Ensuring Trustworthiness: The Role of Method Validation
The protocol described is a starting point. For use in a regulated environment, it must be fully validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[10][12][13] Key validation parameters include:
-
Specificity: The method's ability to distinguish the analyte from potential impurities. This is often demonstrated by spiking the sample with known impurities and showing that they are well-separated from the main peak.
-
Linearity: Demonstrating a direct, proportional relationship between the concentration of the analyte and the peak area over a defined range (e.g., 80-120% of the target concentration for an assay).[12]
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with a known amount of added analyte (spike recovery).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analyst/equipment).[13]
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling impurities.
Final Recommendations
Confirming the purity of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is reliably achieved using a well-developed Reversed-Phase HPLC method with UV detection . The detailed protocol in this guide serves as a robust foundation for routine QC analysis. The key to a successful and trustworthy method lies in:
-
Understanding the analyte's physicochemical properties to make informed choices about the column and mobile phase.
-
Controlling the mobile phase pH to ensure consistent analyte ionization and good peak shape.
-
Employing a gradient elution to resolve impurities with a wide range of polarities.
-
Rigorously applying system suitability criteria before each analytical run to guarantee system performance.
For laboratories seeking to enhance throughput and reduce waste, transitioning the method to a UPLC platform is highly recommended. The principles of separation remain the same, but the gains in speed, resolution, and efficiency are substantial, aligning with modern laboratory goals of sustainability and productivity.
References
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]
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Title: Steps for HPLC Method Development Source: Pharmaguideline URL: [Link]
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Title: HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development Source: Walsh Medical Media URL: [Link]
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Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]
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Title: HPLC analytical Method development: an overview Source: PharmaCores URL: [Link]
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Title: Guidance for the validation of pharmaceutical quality control analytical methods Source: The National Association of Testing Authorities, Australia (NATA) URL: [Link]
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Title: Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
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Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica - Drug Research URL: [Link]
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Title: [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials, Inc. URL: [Link]
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Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation Blog URL: [Link]
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Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek, Inc. URL: [Link]
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Title: Modified Test Kit for Detecting Polar Compounds and Evaluating Their Distribution in Reused Frying Oil Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]
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Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
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Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Technology Networks URL: [Link]
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Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]
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Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: Technology Networks URL: [Link]
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Title: <1225> VALIDATION OF COMPENDIAL METHODS Source: USP-NF URL: [Link]
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The Evolving Landscape of Pyrimidine-Based Therapeutics: A Comparative Efficacy Analysis of 5-Fluoro-6-methylpyrimidin-4-ol Derivatives and Analogs
Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery
For decades, the pyrimidine ring system has served as a privileged scaffold in medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. Its inherent ability to mimic the endogenous purines and pyrimidines of nucleic acids allows for potent and selective interactions with a wide array of biological targets. The strategic functionalization of this heterocyclic core has led to the development of agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comprehensive comparison of the efficacy of derivatives based on the 5-Fluoro-6-methylpyrimidin-4-ol scaffold and related pyrimidine analogs, supported by experimental data to inform and guide future drug development efforts. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide detailed protocols for their evaluation.
Comparative Efficacy of Pyrimidine Derivatives: A Data-Driven Analysis
The therapeutic efficacy of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core ring. Modifications can dramatically alter a compound's binding affinity for its target, its pharmacokinetic properties, and its overall cellular activity. Below, we present a comparative analysis of the efficacy of various pyrimidine derivatives, drawing from published research to highlight key SAR trends.
Anticancer Activity: Targeting Kinases and Cellular Proliferation
Pyrimidine derivatives have shown significant promise as anticancer agents, often by targeting key enzymes involved in cell growth and proliferation, such as protein kinases.
One area of intense research has been the development of pyrimidine-based inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma (HCC). A study by Lee et al. (2022) explored a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives.[2] Their findings highlight the critical role of specific substitutions in achieving both potency and selectivity. For instance, compound 6O demonstrated remarkable selectivity for FGFR4 over other FGFR isoforms, a crucial factor in minimizing off-target effects.[2]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on its target kinase.
Protocol:
-
Reagents: Prepare a reaction buffer, the purified kinase enzyme, the specific substrate (often a peptide), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, the test compound, and the substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (with [γ-32P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Mechanism of Action: Elucidating the Molecular Pathways
Understanding the mechanism of action of a novel pyrimidine derivative is paramount for its rational development. For instance, many anticancer pyrimidine derivatives exert their effects by inhibiting protein kinases that are crucial components of signaling pathways regulating cell proliferation, survival, and apoptosis.
Caption: Generalized signaling pathway illustrating kinase inhibition by pyrimidine derivatives.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The comparative efficacy data presented in this guide underscore the profound impact of structural modifications on the biological activity of these compounds. The strategic introduction of fluorine atoms and other functional groups can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of next-generation pyrimidine derivatives with enhanced target specificity and reduced off-target toxicities. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new and improved pyrimidine-based drugs for a wide range of diseases.
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- Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry.
- Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Umar, I., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Baryshnikov, A. Y., et al. (2018). Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. Anti-Cancer Agents in Medicinal Chemistry.
- Abdel-Maksoud, M. S., et al. (2023). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Biomedicines.
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- Alauddin, M. M. (2012). SYNTHESIS AND IN VITRO EVALUATION OF 5-FLUORO-6-[(2-IMINOPYRROLIDIN-1-YL)METHYL]URACIL, TPI(F): AN INHIBITOR OF HUMAN THYMIDINE PHOSPHORYLASE (TP). Nucleosides, Nucleotides & Nucleic Acids.
- Alauddin, M. M. (2012). Synthesis and in vitro evaluation of 5-fluoro-6-[(2-iminopyrrolidin-1-YL)methyl]uracil, TPI(F): an inhibitor of human thymidine phosphorylase (TP). Nucleosides, Nucleotides & Nucleic Acids.
- Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry.
- VanderWel, S. N., et al. (2005). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Bioorganic & Medicinal Chemistry Letters.
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- Al-Dahmoshi, H. O. M., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
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A Senior Application Scientist's Guide to the In Vitro Metabolism of Fluorinated Pyrimidines: A Comparative Analysis
For drug development professionals, researchers, and scientists, understanding the metabolic fate of a drug candidate is paramount. This guide provides an in-depth, objective comparison of the in vitro metabolism of three critical fluorinated pyrimidines: 5-Fluorouracil (5-FU), the cornerstone of this class, and its oral prodrugs, Capecitabine and Tegafur. We will explore the enzymatic pathways that govern their activation and catabolism, detail the experimental systems used to study these processes, and present a framework for interpreting comparative metabolic data. This guide is designed to move beyond a simple recitation of protocols, instead focusing on the causal logic behind experimental design to ensure the generation of robust and translatable data.
The Metabolic Dichotomy: Activation vs. Catabolism
The clinical activity and toxicity of fluorinated pyrimidines are dictated by a delicate balance between two opposing metabolic forces: anabolic activation to cytotoxic nucleotides and catabolic degradation to inactive metabolites.[1] A successful oral prodrug strategy, as employed for capecitabine and tegafur, aims to manipulate these pathways, often leveraging tissue-specific enzyme expression to enhance tumor-selective activation of 5-FU.
Anabolic Activation: The Pathway to Efficacy
The ultimate goal of fluoropyrimidine therapy is the inhibition of thymidylate synthase (TS) by the active metabolite, fluorodeoxyuridine monophosphate (FdUMP).[1] This inhibition disrupts DNA synthesis and repair, leading to cell death.[1][2] Additionally, the formation of fluorouridine triphosphate (FUTP) and its incorporation into RNA contributes to cytotoxicity.[1]
The activation of 5-FU itself can occur via two main routes:
-
To FUMP: Directly by orotate phosphoribosyltransferase (OPRT) or indirectly through fluorouridine (FUR) via uridine phosphorylase (UP) and uridine kinase.[1][3]
-
To FdUMP: Via thymidine phosphorylase (TP), which converts 5-FU to fluorodeoxyuridine (FUDR), followed by phosphorylation by thymidine kinase (TK).[1][3][4]
Prodrugs like capecitabine and tegafur undergo multi-step enzymatic conversion to release 5-FU, exploiting different enzyme cascades.
-
Capecitabine Activation: This is a three-step cascade designed for tumor selectivity.[5][6][7]
-
Liver: Carboxylesterase (CES) hydrolyzes capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR).[5][6]
-
Liver & Tumor: Cytidine deaminase (CDA) converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).[5][6]
-
Tumor: Thymidine phosphorylase (TP), often overexpressed in tumors, converts 5'-DFUR to the active 5-FU.[5][6][8][9]
-
-
Tegafur Activation: The conversion of tegafur to 5-FU is primarily mediated by the cytochrome P450 enzyme, CYP2A6 , which is predominantly found in the liver.[4][10][11] This hydroxylation leads to an unstable intermediate that spontaneously releases 5-FU.[4]
The following diagram illustrates these interconnected activation pathways.
Detailed Protocol: Metabolic Stability in Human Liver S9
-
Objective: To determine the rate of disappearance (metabolic stability) of 5-FU, Capecitabine, and Tegafur and to monitor the formation of key metabolites (e.g., 5-FU from prodrugs).
-
Materials:
-
Pooled Human Liver S9 Fraction
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)
-
Test Compounds (1 µM final concentration)
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
Acetonitrile (ACN), ice-cold
-
-
Procedure:
-
Preparation: On ice, prepare the incubation mixture containing S9 fraction (e.g., 1 mg/mL final concentration) and test compound (1 µM) in phosphate buffer. Prepare a separate, concentrated NADPH regenerating system solution.
-
Pre-incubation: Aliquot the S9/compound mixture into tubes and pre-incubate in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system to each tube. This is your T=0 time point for parent depletion calculations, though the analytical T=0 is taken immediately.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot from the reaction and immediately quench it by adding it to a tube containing 2-3 volumes of ice-cold ACN with the internal standard. The ACN precipitates the protein, halting the enzymatic reaction instantly. [12] 5. Negative Control: A crucial control involves an incubation without the NADPH regenerating system. This accounts for any non-CYP or non-cofactor-dependent degradation.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis. Develop a sensitive and specific LC-MS/MS method to quantify the parent compound and key metabolites (e.g., 5-FU, 5'-DFUR, DHFU) against a standard curve. [13][14][15]
-
Comparative Data & Interpretation
The data generated from the above workflow allows for a direct comparison of the metabolic liabilities of each compound. The primary endpoints are the metabolic half-life (t½) and the intrinsic clearance (CLint).
Table 1: Representative In Vitro Metabolism Data in Human Liver S9
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Key Metabolite(s) Observed | Primary Metabolic Pathway(s) |
| 5-Fluorouracil | ~25 | 115 | DHFU | DPD-mediated catabolism |
| Capecitabine | ~15 | 190 | 5'-DFCR, 5'-DFUR, 5-FU | CES, CDA, and TP-mediated activation |
| Tegafur | ~40 | 70 | 5-FU | CYP2A6-mediated activation |
Note: The values presented are illustrative and can vary significantly based on the specific experimental conditions and the lot of S9 fraction used.
Interpreting the Results:
-
5-Fluorouracil: The rapid clearance of 5-FU is primarily driven by DPD, which is active in the S9 fraction. The main metabolite detected would be DHFU. This high intrinsic clearance in the liver underscores why systemic administration of 5-FU has a short half-life and why DPD deficiency is so critical. [1]* Capecitabine: Capecitabine shows the fastest depletion. This is expected, as it is sequentially metabolized by three highly active cytosolic enzymes (CES, CDA, TP) present in the S9 fraction. [5]Analysis would show a rapid disappearance of capecitabine, a transient appearance of 5'-DFCR and 5'-DFUR, and a subsequent increase in 5-FU.
-
Tegafur: Tegafur displays a slower metabolic rate compared to the others. Its metabolism is dependent on CYP2A6, a microsomal enzyme. [10]While active, this single pathway may be less efficient in this system than the multi-enzyme cascade that metabolizes capecitabine. The primary metabolite observed would be 5-FU.
Conclusion: Synthesizing In Vitro Data for Preclinical Decision-Making
This guide demonstrates that a comparative in vitro metabolism study of fluorinated pyrimidines is more than a routine screen; it is a critical investigation into the fundamental mechanisms governing a drug's behavior.
-
Microsomes are essential for isolating and characterizing the CYP2A6-mediated activation of Tegafur .
-
The S9 fraction provides a comprehensive view, allowing for the direct comparison of the multi-step activation of Capecitabine , the CYP-dependent activation of Tegafur , and the DPD-driven catabolism of the resulting 5-FU .
-
Hepatocytes , as the gold standard, are used to confirm these findings in a more physiologically relevant context and to generate robust predictions of human hepatic clearance.
By carefully selecting the in vitro system and designing a robust experimental workflow, researchers can elucidate the metabolic profiles of these complex anticancer agents. This understanding is crucial for predicting in vivo pharmacokinetics, explaining potential drug-drug interactions, anticipating patient-specific toxicities related to metabolic phenotypes (e.g., DPD deficiency), and ultimately, developing safer and more effective cancer therapies.
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ResearchGate. (n.d.). Metabolism routes of 5-fluorouracil and uracil. ResearchGate. Available at: [Link]
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A Researcher's Guide to the Mechanistic Interrogation of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
A Framework for Target Identification and Head-to-Head Inhibitor Comparison
Abstract: The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes, particularly protein kinases. 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a pyrimidine derivative with potential biological activity. However, its specific molecular target(s) are not yet publicly characterized. This guide provides a comprehensive framework for researchers to systematically investigate the inhibitory potential of this compound. We outline a strategic approach to identify its likely targets based on structural analogy and present detailed protocols for head-to-head comparisons against established inhibitors for three prominent, pyrimidine-sensitive kinase families: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK). This document serves as a practical, experience-driven manual for drug development professionals seeking to characterize novel pyrimidine-based compounds.
Introduction: The Pyrimidine Scaffold and the Uncharacterized Potential of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
The pyrimidine ring is a privileged structure in drug discovery, renowned for its ability to mimic the purine bases of ATP and engage in critical hydrogen bonding interactions within enzyme active sites. This has led to the development of numerous FDA-approved drugs, particularly ATP-competitive kinase inhibitors. The subject of this guide, 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, features this key scaffold, augmented with a fluorine atom and a methyl group—modifications often employed to enhance binding affinity, selectivity, or metabolic stability.
Despite its commercial availability for research purposes, a definitive biological target for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride has not been described in peer-reviewed literature or patents. Its structural features, however, strongly suggest that it may function as an inhibitor of protein kinases, a large family of enzymes frequently implicated in oncology and inflammatory diseases.
This guide, therefore, takes a proactive and predictive approach. We hypothesize that 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a kinase inhibitor and propose a rigorous, multi-step process to:
-
Screen for potential kinase targets.
-
Perform in-depth, quantitative comparisons against well-characterized, potent inhibitors of identified target families.
We will focus on three kinase targets known to be modulated by pyrimidine-based inhibitors: EGFR, CDK2, and p38 MAPK.
Comparative Inhibitors: Establishing a Performance Baseline
To objectively evaluate the efficacy and selectivity of a novel compound, it is essential to benchmark it against established, high-quality chemical probes or approved drugs. For our proposed target families, we have selected the following inhibitors based on their potency, selectivity, and extensive characterization in the scientific literature.
| Target Kinase | Known Inhibitor | Reported Potency (IC50 / Ki) | Rationale for Selection |
| EGFR | Gefitinib | IC50: 26-57 nM against various EGFR phosphorylation sites[1]. | An FDA-approved, first-generation EGFR inhibitor with a well-defined mechanism of action. |
| CDK2 | R547 | Ki: 3 nM against CDK2/cyclin E[2][3]. | A potent and selective diaminopyrimidine-based CDK inhibitor with excellent cellular activity[3][4]. |
| p38 MAPK | SB203580 | IC50: 50 nM for p38α; 500 nM for p38β2. | A widely used and highly selective pyridinyl imidazole inhibitor of p38 MAPK, crucial for studying inflammatory pathways[5]. |
Note: The table above summarizes reported potency values from in vitro assays. These values can vary based on experimental conditions (e.g., ATP concentration, substrate used). Researchers should always run known inhibitors in parallel with the test compound under identical assay conditions for a valid comparison.
Experimental Framework for Head-to-Head Comparison
The core of this guide is a set of robust, validated protocols that enable a direct and quantitative comparison of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride with the reference inhibitors. The primary method described is a luminescence-based in vitro kinase assay, which measures the amount of ADP produced as a direct readout of kinase activity. This format is highly sensitive, scalable for high-throughput screening, and avoids the use of radioactive materials.
General Experimental Workflow
The workflow for determining the inhibitory potency (IC50) of a compound against a target kinase is a multi-step process. The diagram below illustrates the logical flow from reagent preparation to data analysis.
Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition.
A potent and selective inhibitor of p38 MAPK, such as SB203580, blocks the phosphorylation of downstream substrates, thereby preventing the cellular responses associated with stress and inflammation. [5][6]Characterizing 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride within this framework would provide a clear rationale for its potential therapeutic applications in inflammatory diseases or certain cancers.
Conclusion and Future Directions
While the precise molecular target of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride remains to be elucidated, its chemical structure provides a strong rationale for investigating its activity as a kinase inhibitor. This guide presents a clear, actionable, and scientifically rigorous framework for such an investigation. By employing standardized in vitro kinase assays and performing direct head-to-head comparisons with well-characterized inhibitors like Gefitinib, R547, and SB203580, researchers can determine the potency and selectivity profile of this novel compound.
The successful identification of a primary target would be the first step in a comprehensive drug discovery cascade, leading to further studies in cell-based models to assess cellular potency, mechanism of action, and potential therapeutic utility.
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Selleck Chemicals. Adezmapimod (SB203580) | p38 MAPK Inhibitor.
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Selleck Chemicals. R547 | CDK inhibitor.
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Ko, Y. J., et al. (2007). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Cancer Letters, 251(1), 111-119.
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A Strategic Guide to Deconvoluting the Specificity of Novel Kinase Inhibitors: A Case Study with 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic candidate is fraught with challenges. A critical and often underestimated hurdle is the rigorous assessment of target specificity. A compound's promiscuity can lead to ambiguous experimental results, off-target toxicities, and ultimately, the failure of a drug development program. This guide provides a comprehensive, technically-grounded framework for assessing the specificity of a novel compound, using the hypothetical case of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, a molecule with a pyrimidine core—a scaffold known to be a fertile ground for kinase inhibitors.[1][2][3][4][5][6]
This document eschews a rigid template, instead offering a logical, field-proven workflow that mirrors the decision-making process of an experienced scientist. We will delve into the causality behind experimental choices, ensuring that each step provides a self-validating layer of data to build a robust and trustworthy specificity profile.
The Pyrimidine Scaffold: A Double-Edged Sword
The pyrimidine core is a privileged structure in kinase inhibitor design, in part due to its ability to mimic the hinge-binding interactions of the adenine ring of ATP in the kinase active site.[1][2][4] This inherent affinity for the ATP binding pocket, however, is a double-edged sword. While it provides a solid foundation for potent inhibition, the high degree of conservation in the ATP binding site across the kinome can lead to a lack of selectivity.[7][8] Therefore, a thorough and multi-pronged approach to specificity profiling is not just recommended; it is imperative.
Our investigation into 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride will be structured around three pillars of specificity assessment: broad-panel in vitro screening, confirmation of target engagement in a cellular context, and unbiased identification of binding partners in the native proteome.
Pillar 1: In Vitro Kinome Profiling - Casting a Wide Net
The first step in characterizing a new inhibitor is to understand its activity across a large panel of purified kinases. This provides a broad, yet foundational, overview of its potency and selectivity.
Experimental Rationale
Large-scale kinase panels allow for the simultaneous assessment of a compound's inhibitory activity against hundreds of kinases, offering a bird's-eye view of its kinome-wide selectivity. This initial screen is crucial for identifying primary targets and potential off-targets that warrant further investigation.
Experimental Workflow: Radiometric Kinase Assay
A common and robust method for in vitro kinase profiling is the radiometric assay, which measures the transfer of radiolabeled phosphate from ATP to a substrate.[9][10]
Caption: Workflow for in vitro radiometric kinase profiling.
Control Compounds: Establishing a Baseline for Comparison
To contextualize the data for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, it is essential to include well-characterized control compounds:
-
Staurosporine: A potent but non-selective protein kinase inhibitor, serving as a positive control for broad-spectrum inhibition.[11][12][13]
-
Dasatinib: A multi-targeted kinase inhibitor, providing a profile of a clinically approved drug with known polypharmacology.[7][14][15][16][17][18]
-
A known selective inhibitor: If a primary target is hypothesized, a highly selective inhibitor for that target should be included for direct comparison.
Data Presentation and Interpretation
The results of the kinome scan should be presented in a clear, quantitative format.
Table 1: Hypothetical In Vitro Kinome Profiling Data (IC50 values in nM)
| Kinase Target | 5-Fluoro-6-methylpyrimidin-4-ol HCl (Hypothetical Profile A - Selective) | 5-Fluoro-6-methylpyrimidin-4-ol HCl (Hypothetical Profile B - Non-Selective) | Staurosporine (Control) | Dasatinib (Control) |
| Primary Target (e.g., Kinase X) | 15 | 50 | 5 | 1 |
| Kinase A | >10,000 | 150 | 10 | 5 |
| Kinase B | 5,200 | 80 | 8 | 12 |
| Kinase C | >10,000 | 250 | 15 | >10,000 |
| Kinase D | 8,500 | 120 | 20 | 50 |
| ... (and so on for the entire panel) |
-
Hypothetical Profile A (Selective): This profile suggests that 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a potent and selective inhibitor of "Kinase X," with significantly weaker activity against other kinases in the panel.
-
Hypothetical Profile B (Non-Selective): This profile indicates that the compound inhibits multiple kinases with similar potency, suggesting a promiscuous binding profile.
Pillar 2: Cellular Thermal Shift Assay (CETSA) - Verifying Target Engagement in a Physiological Context
While in vitro assays are informative, they do not always reflect a compound's behavior in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in a cellular setting.[19][20][21][22]
Scientific Principle
CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[21][22] When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this thermal denaturation and will remain soluble at higher temperatures.
Experimental Workflow: Western Blot-Based CETSA
Caption: Workflow for Western Blot-based Cellular Thermal Shift Assay (CETSA).
Data Presentation and Interpretation
The results are presented as "melting curves," which plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to the right in the presence of the compound indicates target engagement.
Table 2: Hypothetical CETSA Data (Tagg in °C)
| Compound | Target Kinase | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | Kinase X | 48.5 | - |
| 5-Fluoro-6-methylpyrimidin-4-ol HCl | Kinase X | 54.2 | +5.7 |
| Vehicle (DMSO) | Off-target Kinase A | 51.2 | - |
| 5-Fluoro-6-methylpyrimidin-4-ol HCl | Off-target Kinase A | 51.5 | +0.3 |
A significant positive shift in the aggregation temperature (Tagg) for the primary target (Kinase X) and a negligible shift for a potential off-target (Kinase A) would provide strong evidence for selective target engagement in living cells.
Pillar 3: Chemical Proteomics - Unbiased Identification of Cellular Targets
To build a truly comprehensive specificity profile, it is crucial to employ unbiased methods that can identify both expected and unexpected binding partners. Chemical proteomics, particularly using affinity chromatography, serves this purpose by isolating the cellular proteins that interact with the compound of interest.[23][24][25][26]
Scientific Principle
This technique involves immobilizing the compound on a solid support (e.g., beads) and using it as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for chemical proteomics using affinity chromatography.
Data Presentation and Interpretation
The output of a chemical proteomics experiment is a list of proteins identified by mass spectrometry. The key is to distinguish true interactors from non-specific background binding.
Table 3: Hypothetical Chemical Proteomics Data
| Protein Identified | Spectral Counts (Compound-Treated) | Spectral Counts (Control Beads) | Fold Enrichment | Known Function |
| Kinase X | 152 | 5 | 30.4 | Serine/Threonine Kinase |
| Kinase B | 45 | 3 | 15.0 | Serine/Threonine Kinase |
| Heat Shock Protein 90 | 88 | 75 | 1.2 | Chaperone |
| Tubulin alpha-1A chain | 210 | 195 | 1.1 | Cytoskeletal Protein |
| Non-kinase Target Y | 65 | 4 | 16.3 | Metabolic Enzyme |
In this hypothetical dataset, "Kinase X" shows high enrichment, confirming it as a primary target. "Kinase B" is also significantly enriched, suggesting it is a potential off-target. The high spectral counts for HSP90 and Tubulin with low fold-enrichment indicate they are likely non-specific binders. The identification of "Non-kinase Target Y" is a crucial finding from this unbiased approach, revealing a potential interaction that would have been missed by kinome profiling alone.
Synthesizing the Data: Building a Complete Specificity Profile
By integrating the data from these three orthogonal approaches, a comprehensive and reliable specificity profile for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride can be constructed.
-
In vitro kinome profiling provides a broad but essential first look at the compound's activity across the kinome.
-
CETSA validates the in vitro findings by confirming target engagement in a physiological context.
-
Chemical proteomics offers an unbiased view of the compound's interactome, potentially uncovering novel on- and off-targets.
The pyrimidine scaffold of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride makes it a promising starting point for a kinase inhibitor.[1][2][4] However, as this guide has detailed, a thorough, multi-faceted investigation is essential to truly understand its specificity. By following this logical and self-validating workflow, researchers can confidently characterize their compounds, paving the way for the development of the next generation of selective and effective chemical probes and therapeutics.
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Targeted Oncology. (2025, November 11). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Retrieved from [Link]
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bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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ASH Publications. (n.d.). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Retrieved from [Link]
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RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Pyrimidine Analogs Targeting FGFR4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the pyrimidine scaffold stands out as a privileged structure, forming the core of numerous therapeutics that target key signaling pathways in cancer.[1][2] This guide provides an in-depth, technically-focused comparison of pyrimidine-based analogs as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical driver in hepatocellular carcinoma. As a Senior Application Scientist, my aim is to not only present data but to illuminate the scientific rationale behind the experimental design, fostering a deeper understanding of structure-activity relationships (SAR) and the application of in silico methods in modern drug development.
The Rationale: Why FGFR4 and Pyrimidine Analogs?
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a significant role in the progression of various cancers, most notably hepatocellular carcinoma.[3] The pyrimidine core is a well-established pharmacophore for kinase inhibition, capable of forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[4][5] The strategic modification of the pyrimidine scaffold allows for the fine-tuning of potency and selectivity, making it an attractive starting point for the design of novel FGFR4 inhibitors. This guide will focus on a comparative docking study of a series of 2-aminopyrimidine derivatives, using their experimentally determined inhibitory activities (IC50 values) to validate our in silico findings.[4][5]
The Analogs in Focus: A Curated Selection
For this comparative study, we have selected a series of 2-aminopyrimidine analogs from a study by Mo et al. (2017), which provides a consistent dataset of compounds and their corresponding IC50 values against FGFR4.[4][5] This allows for a direct and meaningful comparison between computational predictions and experimental outcomes. The selected analogs feature systematic modifications to explore the structure-activity relationship.
| Compound ID | R1 Group | R2 Group | FGFR4 IC50 (nM)[4][5] |
| 2a | H | H | >10000 |
| 2j | 3'-Cl | H | 152 |
| 2k | 3'-F | H | 215 |
| 2n | 3'-Cl | 5'-F | 2.6 |
| 2o | 3',5'-diCl | H | 8.9 |
| 2p | 3',5'-diF | H | 12.3 |
Methodology: A Validated Molecular Docking Workflow
To ensure scientific rigor, the following detailed protocol for our comparative molecular docking study was implemented. This protocol is designed to be a self-validating system, where the correlation between docking scores and experimental IC50 values serves as a key performance metric.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
The crystal structure of FGFR4 in complex with a pyrimidine-based inhibitor (PDB ID: 4XCU) was obtained from the Protein Data Bank.[6]
-
The protein structure was prepared using AutoDockTools (ADT). This involved removing water molecules and the co-crystallized ligand, adding polar hydrogens, and assigning Gasteiger charges.
-
-
Ligand Preparation:
-
The 2D structures of the selected 2-aminopyrimidine analogs were sketched using ChemDraw and converted to 3D structures.
-
Ligand geometries were optimized using a suitable force field (e.g., MMFF94), and Gasteiger charges were assigned.
-
-
Grid Box Generation:
-
A grid box was defined to encompass the ATP-binding site of FGFR4, with dimensions centered on the co-crystallized ligand's position to ensure the entire active site was available for docking.
-
-
Molecular Docking:
-
Molecular docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed as the search algorithm.
-
The exhaustiveness of the search was set to 16 to increase the probability of finding the optimal binding pose.
-
-
Analysis of Results:
-
The docking results were analyzed based on the binding energy (kcal/mol) of the top-ranked pose for each analog.
-
The binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between each analog and the amino acid residues of the FGFR4 active site were visualized and analyzed using PyMOL.
-
Visualizing the Workflow
Caption: Molecular docking workflow from protein and ligand preparation to analysis.
Results and Discussion: Unveiling Structure-Activity Relationships
The comparative docking study yielded binding energies that correlate well with the experimentally determined IC50 values, providing valuable insights into the SAR of these 2-aminopyrimidine analogs as FGFR4 inhibitors.
Quantitative Docking Data
| Compound ID | Binding Energy (kcal/mol) | Predicted Hydrogen Bonds with Hinge Region | Key Hydrophobic Interactions |
| 2a | -6.8 | 1 | Limited |
| 2j | -8.5 | 2 | Pi-stacking with Phe551 |
| 2k | -8.3 | 2 | Pi-stacking with Phe551 |
| 2n | -9.8 | 2 | Enhanced hydrophobic interactions due to 5'-F |
| 2o | -9.5 | 2 | Strong hydrophobic interactions |
| 2p | -9.2 | 2 | Favorable hydrophobic contacts |
Interpretation of Results
The docking results reveal several key aspects of the structure-activity relationship:
-
Hinge Region Interaction: All active compounds (2j, 2k, 2n, 2o, 2p) form at least two hydrogen bonds with the hinge region of FGFR4, a critical interaction for kinase inhibition. The unsubstituted analog 2a forms only one, which likely contributes to its lack of activity.
-
Role of the 3'-Substituent: The presence of a halogen at the 3'-position of the phenyl ring (Cl in 2j and F in 2k ) significantly improves binding affinity compared to the unsubstituted analog 2a . This is likely due to favorable hydrophobic and potential halogen bonding interactions within the active site.
-
The Impact of the 5'-Substituent: The introduction of a fluorine atom at the 5'-position in compound 2n leads to a dramatic increase in potency (IC50 = 2.6 nM) and the most favorable binding energy (-9.8 kcal/mol). This suggests that the 5'-fluoro group engages in additional favorable interactions, potentially with hydrophobic residues, thereby optimizing the compound's fit within the binding pocket.
-
Disubstitution on the Phenyl Ring: The 3',5'-dichloro (2o ) and 3',5'-difluoro (2p ) analogs also exhibit high potency. The docking poses suggest that these substitutions enhance hydrophobic interactions and contribute to a more rigid and favorable conformation for binding.
The Bigger Picture: FGFR4 Signaling Pathway
To appreciate the therapeutic potential of these inhibitors, it is essential to understand the context of the FGFR4 signaling pathway.
Caption: Simplified FGFR4 signaling pathway and the point of inhibition.
Activation of FGFR4 by its ligand, FGF19, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[6] The 2-aminopyrimidine analogs discussed in this guide act by competitively binding to the ATP pocket of FGFR4, thereby blocking its kinase activity and inhibiting these downstream oncogenic signals.
Conclusion and Future Directions
This comparative docking study of 2-aminopyrimidine analogs against FGFR4 demonstrates the power of integrating computational and experimental data to elucidate structure-activity relationships. The strong correlation between binding energies and IC50 values validates the docking protocol and provides a robust framework for the rational design of more potent and selective FGFR4 inhibitors. The insights gained from this analysis, particularly the importance of substitutions at the 3' and 5' positions of the phenyl ring, can guide the next generation of pyrimidine-based drug candidates for the treatment of hepatocellular carcinoma and other FGFR4-driven cancers.
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Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.[Link]
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El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. A., & Hamad, M. S. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 29(33), 5581–5603. [Link]
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PeerJ. (2025). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. PeerJ, 13, e17639. [Link]
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Mo, C., Zhang, Z., Guise, C. P., Li, Y., & Ding, K. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS medicinal chemistry letters, 8(5), 543–548. [Link]
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Gozalbes, R., Simon, L., Froloff, N., Sartori, E., Monteils, C., & Baudelle, R. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. Journal of medicinal chemistry, 51(11), 3124–3132. [Link]
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Mo, C., Zhang, Z., Guise, C. P., Li, Y., & Ding, K. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 543-548. [Link]
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Kim, J., Lee, S., Choi, J. K., & Kim, S. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of enzyme inhibition and medicinal chemistry, 37(1), 844–856. [Link]
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Frontiers Media S.A. (2026). Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. Frontiers in Oncology, 16. [Link]
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RCSB PDB. (2019). 6NVI: FGFR4 complex with N-(3-chloro-2-((5-((2,6-dichloro-3,5-dimethoxybenzyl)oxy)pyrimidin-2-yl)amino)-5-fluorophenyl)acrylamide. [Link]
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RCSB PDB. (2014). 4QQC: Crystal Structure of FGF Receptor (FGFR) 4 Kinase Domain in Complex with FIIN-2, an Irreversible Tyrosine Kinase Inhibitor Capable of Overcoming FGFR Kinase Gate-Keeper Mutations. [Link]
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Kim, J., Lee, S., Choi, J. K., & Kim, S. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
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ResearchGate. (n.d.). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. [Link]
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National Center for Biotechnology Information. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International journal of molecular sciences, 24(15), 12053. [Link]
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Taylor & Francis Online. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of Biomolecular Structure & Dynamics, 41(8), 3591-3606. [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]
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National Center for Biotechnology Information. (2013). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of medicinal chemistry, 56(10), 3996–4010. [Link]
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A-Comparative-Guide-to-Cross-Reactivity-Profiling-of-5-Fluoro-6-methylpyrimidin-4-ol-hydrochloride
A Senior Application Scientist's Guide to Ensuring Target Selectivity in Early-Stage Drug Discovery
Introduction: The Imperative of Selectivity
In the intricate landscape of drug discovery, the identification of a potent "hit" compound is merely the first step. The true challenge lies in ensuring this molecule interacts precisely with its intended target while avoiding unintended interactions—known as off-target effects—that can lead to toxicity or diminished efficacy. Rigorous cross-reactivity profiling is therefore not a discretionary exercise, but a cornerstone of modern therapeutic development.[1][2][3] A highly selective compound promises a wider therapeutic window and a more predictable clinical outcome.
This guide provides a comprehensive framework for the cross-reactivity profiling of a novel investigational compound, 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride . As this molecule is not extensively characterized in public literature, we will treat it as a real-world case study, outlining a multi-tiered strategy to thoroughly map its selectivity profile, compare it against hypothetical alternatives, and provide the detailed, field-proven protocols necessary for execution.
Structural Assessment and Hypothesis Generation
Before embarking on extensive screening, a critical analysis of the molecule's structure provides invaluable clues to its potential biological targets.
Compound: 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride Core Scaffold: Pyrimidine
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential nucleic acids (cytosine, thymine, uracil) and a vast number of approved drugs.[4][5] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7][8]
The presence of a fluorine atom is also significant. Fluorination is a common strategy in medicinal chemistry to modulate metabolic stability, membrane permeability, and binding affinity.[9][10] Notably, fluoropyrimidines like 5-fluorouracil (5-FU) are a major class of anticancer antimetabolites that function by inhibiting thymidylate synthase.[10][11][12][13]
Initial Hypothesis: Given the pyrimidine core, a known "kinase-philic" scaffold, and the fluorine substitution, our primary hypothesis is that 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride has a high probability of interacting with ATP-binding sites within the human kinome. Therefore, a broad kinase panel will be the centerpiece of our in vitro screening strategy. However, the diverse activities of pyrimidines warrant a broader look at other target classes to ensure no unexpected interactions are missed.
A Multi-Tiered Profiling Strategy
A robust profiling campaign relies on a layered approach, moving from broad, predictive methods to highly specific, quantitative validation. This ensures that resources are focused progressively on the most promising and well-characterized aspects of the compound's activity.
Caption: Hit Confirmation and Orthogonal Validation Process.
Data Synthesis & Selectivity Assessment
With validated potency data, we can now quantitatively compare the selectivity of our compounds.
Comparative IC50 Data Table:
| Target | 5-Fluoro-6-methylpyrimidin-4-ol HCl (IC50, nM) | Alternative A (IC50, nM) | Alternative B (IC50, nM) |
| MAPK14 (On-Target) | 50 | 65 | 80 |
| GSK3B (Off-Target) | 450 | 150 | 200 |
| CDK2 (Off-Target) | >10,000 | 800 | 1,200 |
| VEGFR2 (Off-Target) | >10,000 | 2,500 | 950 |
| hERG (Off-Target) | >10,000 | >10,000 | 1,500 |
| 5-HT2B (Off-Target) | >10,000 | >10,000 | 850 |
Selectivity Analysis: Selectivity can be expressed as a simple fold-difference: IC50 (Off-Target) / IC50 (On-Target).
-
5-Fluoro-6-methylpyrimidin-4-ol HCl:
-
Selectivity for MAPK14 vs. GSK3B = 450 nM / 50 nM = 9-fold
-
Selectivity vs. all other off-targets = >200-fold
-
-
Alternative A:
-
Selectivity for MAPK14 vs. GSK3B = 150 nM / 65 nM = 2.3-fold
-
Selectivity for MAPK14 vs. CDK2 = 800 nM / 65 nM = 12.3-fold
-
-
Alternative B:
-
Selectivity for MAPK14 vs. GSK3B = 200 nM / 80 nM = 2.5-fold
-
Shows significant activity against multiple other targets (VEGFR2, hERG, 5-HT2B).
-
Conclusion: This comparative analysis clearly demonstrates the superior selectivity profile of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride . While all three compounds inhibit the intended target, our lead compound displays a significantly wider window between its on-target potency and its activity against the most closely related off-target (GSK3B), and it is exceptionally clean against a wider panel of safety-relevant targets. This profile makes it a much more promising candidate for further development, with a lower risk of toxicity driven by off-target pharmacology.
Appendix: Experimental Protocols
Protocol 1: Radiometric Kinase Assay (for IC50 Determination)
Objective: To determine the potency (IC50) of a test compound against a specific protein kinase. This protocol is based on the principles of the widely used radiometric [γ-³³P]-ATP filter binding assay. [14] Materials:
-
Purified, active kinase enzyme
-
Specific peptide substrate for the kinase
-
Test Compound (serially diluted in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]-ATP (radiolabeled ATP)
-
Unlabeled ATP
-
96-well filter plates (e.g., phosphocellulose)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation fluid and microplate scintillation counter
Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer 1 µL of each dilution into the wells of a 96-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls.
-
Kinase Reaction Mix: Prepare a master mix containing kinase reaction buffer, the specific peptide substrate, and the required concentration of MgCl₂.
-
Enzyme Addition: Add the purified kinase enzyme to the kinase reaction mix.
-
Initiate Reaction: Add the enzyme/substrate mixture to the assay plate containing the pre-spotted compound. Incubate for 10-20 minutes at room temperature to allow compound binding.
-
Start Phosphorylation: Add a mix of [γ-³³P]-ATP and unlabeled ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding conditions. Incubate for 60-120 minutes at room temperature.
-
Stop Reaction & Capture: Add phosphoric acid stop solution to each well. Transfer the entire reaction volume to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-³³P]-ATP will pass through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radiolabeled ATP.
-
Detection: Dry the plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter. The signal is directly proportional to kinase activity.
-
Data Analysis: Convert raw counts to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) - Western Blot Format
Objective: To confirm direct target engagement of a compound in a cellular environment.
Materials:
-
Cultured cells expressing the target protein
-
Test Compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with DMSO as a vehicle control. Incubate under normal culture conditions for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer containing protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by centrifugation to remove insoluble debris.
-
Aliquot Lysate: Distribute the clarified lysate into a series of PCR tubes for each condition (treated and untreated).
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes across a range of temperatures (e.g., 40°C to 65°C). This step heats the proteins.
-
Separate Aggregates: After the heat challenge, centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the proteins that have denatured and aggregated due to the heat.
-
Sample Preparation: Carefully collect the supernatant from each tube, which contains the soluble, non-denatured protein. Measure the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a PVDF membrane, and perform a standard Western blot using a primary antibody specific for the target protein.
-
Detection and Analysis: Image the blot using a chemiluminescent detector. Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the treated and untreated samples. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization of the target protein.
References
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Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]
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Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]
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Jantzen, H. M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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Babu, B., & Kumar, V. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of ChemTech Research, 10(9), 825-835. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 19, 2026, from [Link]
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Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved January 19, 2026, from [Link]
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Long, G. W., & O'Meally, R. N. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3459. [Link]
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National Cancer Institute. (n.d.). NCI Dictionary of Cancer Terms: Fluoropyrimidine. Retrieved January 19, 2026, from [Link]
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Sharma, S., & Kumar, P. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
This document provides a detailed, procedural guide for the safe handling and disposal of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the rationale behind each step, ensuring a culture of safety and compliance within your laboratory.
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride was available at the time of this writing. Therefore, the following procedures are based on established safety guidelines for analogous chemical structures, specifically halogenated pyrimidines and other potentially cytotoxic or hazardous compounds.[1] It is mandatory to treat this compound as hazardous waste and to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Hazard Assessment and Classification
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride belongs to the class of fluorinated pyrimidines. Many compounds in this class exhibit biological activity and potential toxicity.[2][3] The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have extensive guidelines for handling potentially hazardous and cytotoxic agents, which serve as the foundation for these recommendations.[4][5]
Due to its chemical structure, this compound must be presumed to be:
-
An irritant to the skin, eyes, and respiratory system.[6][7]
-
Potentially harmful if swallowed or inhaled.
-
A potential environmental hazard if disposed of improperly.
Therefore, all waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be classified and managed as hazardous chemical waste .[8][9]
Personal Protective Equipment (PPE) and Immediate Safety
Before beginning any work that will generate this waste, ensure the proper engineering controls and PPE are in place. All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[10]
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or butyl rubber. Double-gloving is recommended. | Prevents skin contact and absorption. Pyrimidine analogs can be skin irritants.[6] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from accidental splashes of solids or solutions.[6] |
| Lab Coat | Standard laboratory coat, preferably with knit cuffs. | Protects clothing and skin from contamination. |
| Respiratory | Not required if handled exclusively in a fume hood. | A fume hood provides primary respiratory protection. For spill cleanup outside a hood, a NIOSH-certified respirator may be required.[11] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride waste requires a systematic approach, from the point of generation to final removal by a licensed contractor.
Step 1: Waste Segregation
Immediately upon generation, segregate all waste contaminated with 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride. Under no circumstances should this chemical waste be mixed with regular trash or poured down the drain. [12] Drain disposal can lead to the formation of explosive metal azides in pipes and violates EPA regulations.[13]
Waste streams to segregate include:
-
Solid Waste: Unused or expired pure compound, contaminated filter paper, and weighing boats.
-
Liquid Waste: Reaction mixtures, mother liquors, and solutions used for rinsing. Note that halogenated and non-halogenated solvent waste may sometimes be mixed, but you must consult your EHS department for specific guidance.[13]
-
Contaminated Sharps: Needles and syringes used to transfer solutions must be placed in a dedicated, puncture-proof sharps container labeled for hazardous chemical waste.
-
Contaminated Labware: Gloves, pipette tips, and other disposable items should be collected in a designated, lined container.
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[8]
-
Select a Compatible Container: Use a container that is chemically resistant to the waste. For liquid waste, ensure the container has a screw-top, leak-proof cap. The original manufacturer's container is often a good choice if it is in good condition.[14]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your EHS department.
-
Complete the Label: The label must, at a minimum, include:
Step 3: Waste Accumulation
Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[14][15]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[14]
-
Secondary Containment: Place liquid waste containers in a secondary bin or tray to contain any potential leaks.
-
Store Incompatibles Separately: Ensure the waste is not stored near incompatible materials like strong oxidizing agents, acids, or bases.[7]
Step 4: Disposal and Removal
Once a waste container is full, or when you are ceasing work with the compound, arrange for its disposal.
-
Date the Container: Write the date the container was filled on the hazardous waste label. Full containers must be moved from the SAA within three days.[14]
-
Request Pickup: Contact your institution's EHS department to schedule a pickup. They will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is removed by a licensed hazardous waste disposal vendor.[5] This vendor ensures the waste is tracked and disposed of via approved methods, such as high-temperature incineration, in compliance with federal and state regulations.[5]
Decontamination of Empty Containers
Trivial amounts of chemical may remain in an "empty" container. For containers that held 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, a triple-rinse procedure is required.[13]
-
Rinse the container three times with a suitable solvent (e.g., water, ethanol).
-
The first rinseate is considered hazardous waste and must be collected and disposed of in your liquid hazardous waste container.[13] Subsequent rinses may also need to be collected, depending on local regulations.
-
After rinsing and air-drying, deface the original label completely and dispose of the container as instructed by your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
Caption: Decision workflow for proper disposal of 5-Fluoro-6-methylpyrimidin-4-ol HCl waste.
References
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Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration (OSHA). [Link]
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HEALTH CARE FACILITIES . Oregon Occupational Safety and Health Administration (OSHA). [Link]
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Managing Hazardous Chemical Waste in the Lab . American Chemical Society. [Link]
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Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
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Laboratory Waste Management: The New Regulations . Medical Laboratory Observer. [Link]
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Hazardous Waste Disposal Guide . Dartmouth College. [Link]
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ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]
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Navigating the Uncharted: A Definitive Guide to Safely Handling 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
For the pioneering researchers, scientists, and drug development professionals breaking new ground, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. The handling of compounds with limited toxicological data, such as 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, demands a heightened level of caution and a meticulous adherence to safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the safe handling of this and other novel chemical agents. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the known hazards of structurally similar pyrimidine derivatives is not just recommended, but imperative.
Hazard Assessment: A Precautionary Principle
Given the novelty of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride, a thorough, specific toxicological profile is likely unavailable. Therefore, we must operate under the precautionary principle, assuming the compound may possess hazards similar to related chemical structures. Pyrimidine derivatives can exhibit a range of toxicological effects, including skin, eye, and respiratory irritation.[1][2][3] Some may be harmful if swallowed, inhaled, or absorbed through the skin.[4] Consequently, all handling procedures must be designed to minimize or eliminate any potential for exposure.
Assumed Hazard Profile:
| Hazard Class | Potential Effect |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
All laboratory personnel must be trained on these potential hazards before handling the compound.[5][6] A comprehensive Chemical Hygiene Plan should be in place, outlining specific procedures for working with hazardous materials.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure.[6][7] A multi-layered approach to PPE is recommended for handling 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn over goggles during procedures with a high risk of splashing. | Protects against accidental splashes of solutions or contact with airborne particles. |
| Hand Protection | Chemically resistant, disposable gloves (e.g., nitrile).[8] Double-gloving is recommended, especially when handling the solid compound or preparing solutions.[9] | Provides a barrier against skin contact. Gloves must be inspected for tears or punctures before and during use.[1][10] Contaminated gloves should be changed immediately using the proper removal technique to avoid skin contamination.[9][10] Hands should be washed thoroughly after removing gloves.[1][10] |
| Body Protection | A laboratory coat with long sleeves. A permeation-resistant or disposable gown is recommended for moderate to high-hazard activities.[11] | Protects skin and personal clothing from contamination. Lab coats should be kept buttoned and should not be worn outside of the laboratory. |
| Respiratory Protection | A NIOSH-approved respirator may be required if working outside a fume hood, if ventilation is inadequate, or if there is a risk of generating dust or aerosols.[1][10] | Protects against inhalation of the compound. The type of respirator will depend on a risk assessment of the specific procedure. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is essential to ensure safety and prevent contamination.[11] All handling of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride should be performed in a designated area, and access should be restricted to authorized personnel.
Engineering Controls
All work with this compound, especially the handling of the solid form and the preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][11] The fume hood should have adequate airflow and be regularly inspected.
Experimental Workflow
The following diagram outlines the key steps for the safe handling of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride from receipt to disposal.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
